molecular formula C6H6NaO B8718760 Sodium phenol

Sodium phenol

Cat. No.: B8718760
M. Wt: 117.10 g/mol
InChI Key: PYOZTOXFQNWBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium phenolate is a key reagent in organic synthesis and environmental research. Its primary research value lies in its role in the Kolbe-Schmitt carboxylation, a classic reaction for carbon-carbon bond formation that utilizes carbon dioxide to produce salicylic acid and 4-hydroxybenzoic acid, which are valuable precursors in pharmaceutical and fine chemical synthesis . This carboxylation process is also a significant pathway in the valorization of lignin-derived aromatics and carbon dioxide, making sodium phenolate a compound of interest in green chemistry and sustainability studies . In environmental science, sodium phenolate is used in studies of separation processes, such as in liquid membrane techniques for the removal of phenol from wastewater. In these systems, phenol diffuses through a membrane and is trapped as sodium phenolate in the receiving phase, effectively facilitating the purification of water streams . Furthermore, sodium phenolate serves as a fundamental starting material for synthesizing various other compounds, including phenoxy herbicides, pharmaceutical drugs, and polymers, underlining its broad utility in industrial and materials science research . Its reactivity, particularly the nucleophilicity of the phenoxide anion, makes it a versatile intermediate for constructing more complex aromatic molecules .

Properties

Molecular Formula

C6H6NaO

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

PYOZTOXFQNWBIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O.[Na]

Canonical SMILES

C1=CC=C(C=C1)O.[Na]

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Sodium Phenoxide from Phenol (B47542) and Sodium Hydroxide (B78521)

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium phenoxide from the reaction of phenol with sodium hydroxide. It covers the fundamental reaction mechanism, detailed experimental protocols for both aqueous and anhydrous synthesis, a summary of quantitative data, and critical safety considerations. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed procedural insights and data presented in a clear, accessible format.

Introduction

Sodium phenoxide (C₆H₅ONa) is a vital aromatic compound that serves as a key intermediate in a multitude of industrial and pharmaceutical syntheses.[1][2] It is the sodium salt of phenol and is typically a white crystalline solid.[2][3] The reactivity of the phenoxide anion, a potent nucleophile and a moderately strong base, makes it an essential precursor for the synthesis of various organic compounds, including aryl ethers, esters, and salicylic (B10762653) acid, the forerunner to aspirin.[1][3] The most common and straightforward method for its preparation involves the acid-base reaction between phenol and sodium hydroxide.[3][4][5] This guide details the core principles and practical methodologies for this important chemical transformation.

Reaction Mechanism

The synthesis of sodium phenoxide from phenol and sodium hydroxide is a classic acid-base neutralization reaction.[4][6][7][8] Phenol (C₆H₅OH) is a weak acid due to the hydroxyl group bonded to the aromatic ring, which allows the donation of a proton (H⁺).[6][9] Sodium hydroxide (NaOH) is a strong base that readily dissociates in solution to provide hydroxide ions (OH⁻).

The hydroxide ion, a strong proton acceptor, removes the acidic proton from the hydroxyl group of phenol.[4] This results in the formation of the phenoxide anion (C₆H₅O⁻) and a molecule of water. The positively charged sodium ion (Na⁺) from the sodium hydroxide then associates with the negatively charged phenoxide anion to form the ionic compound, sodium phenoxide.[4]

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O [6][10]

The phenoxide anion is stabilized by resonance, where the negative charge on the oxygen atom is delocalized into the benzene (B151609) ring. This delocalization contributes to the stability of the anion and the acidity of phenol.[1][10]

ReactionMechanism Reaction Mechanism: Phenol and Sodium Hydroxide Phenol C₆H₅OH SodiumPhenoxide C₆H₅ONa Phenol->SodiumPhenoxide + NaOH Water H₂O Phenol->Water - H₂O NaOH NaOH

Caption: Acid-base reaction of phenol and sodium hydroxide.

Experimental Protocols

The synthesis of sodium phenoxide can be performed under various conditions to yield either a hydrated or an anhydrous product. Anhydrous sodium phenoxide is often preferred as the hydrated form can lead to undesirable hydrolysis, liberating free phenol.[11]

Protocol 1: General Synthesis of Sodium Phenoxide in Aqueous Solution

This protocol describes a standard laboratory procedure for preparing an aqueous solution of sodium phenoxide.

  • Reagents and Equipment:

    • Phenol (C₆H₅OH)

    • Sodium Hydroxide (NaOH) pellets or solution

    • Distilled water

    • Beaker or Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • pH meter or litmus (B1172312) paper

  • Procedure:

    • Prepare a solution of sodium hydroxide by carefully dissolving a stoichiometric amount of NaOH pellets in distilled water in a beaker. The process is exothermic and will generate heat.[12] Allow the solution to cool to room temperature.

    • In a separate flask, dissolve a molar equivalent of phenol in a minimal amount of water. Phenol has limited solubility in water.[5]

    • While stirring, slowly add the sodium hydroxide solution to the phenol solution.

    • The reaction is an exothermic neutralization.[5] Continue stirring until all the phenol has reacted. The formation of sodium phenoxide, which is soluble in water, will result in a clear solution.[5]

    • Verify the completion of the reaction by checking the pH of the solution. The final solution should be basic.[5]

    • The resulting aqueous solution of sodium phenoxide is ready for use in subsequent reactions like the Williamson ether synthesis or Kolbe-Schmitt reaction.[1][10]

Protocol 2: Synthesis of Anhydrous Sodium Phenoxide

This method is adapted from a patented procedure for preparing substantially pure, anhydrous sodium phenoxide, which is crucial for many organic syntheses to avoid side reactions caused by water.[11]

  • Reagents and Equipment:

    • Phenol (C₆H₅OH)

    • Sodium Hydroxide (NaOH)

    • Toluene (B28343)

    • Methyl Alcohol (Methanol)

    • Reaction flask with a mechanical agitator

    • Fractionating column and distillation apparatus

    • Oil bath

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve 23.5 grams of phenol in 875 milliliters of toluene.

      • Solution B: Dissolve 10 grams of sodium hydroxide in 150 milliliters of methyl alcohol.

    • Combine Solution A and Solution B in a reaction flask equipped with a mechanical agitator and a fractionating column.

    • Heat the flask using an oil bath to initiate the reaction and begin distillation.

    • The lower-boiling methyl alcohol and the water formed during the reaction will evaporate.[11]

    • As the solvents are removed, white, fluffy crystals of sodium phenoxide will precipitate from the toluene, in which it is substantially insoluble.[11]

    • Continue the distillation until all the methyl alcohol and water have been removed.

    • Allow the mixture to cool, then separate the sodium phenoxide crystals from the toluene mother liquor by filtration.

    • Wash the crystals with a small amount of fresh toluene or benzene and dry them under a vacuum to obtain the final anhydrous product.[11]

ExperimentalWorkflow Workflow for Anhydrous Sodium Phenoxide Synthesis cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_isolation Isolation & Purification prep_phenol Dissolve Phenol in Toluene mix Combine Solutions in Reaction Flask prep_phenol->mix prep_naoh Dissolve NaOH in Methanol prep_naoh->mix heat Heat on Oil Bath mix->heat distill Distill off Methanol and Water heat->distill precipitate Precipitation of Sodium Phenoxide distill->precipitate cool Cool Mixture precipitate->cool filter Filter Crystals cool->filter wash Wash with Toluene filter->wash dry Dry under Vacuum wash->dry product Pure Anhydrous Sodium Phenoxide dry->product

Caption: Workflow for anhydrous sodium phenoxide synthesis.

Quantitative Data Summary

The efficiency of the anhydrous synthesis protocol is demonstrated by high yields and purity. The following table summarizes results from representative experiments.

Reactant 1 (Phenol)Reactant 2 (NaOH)Solvent 1 (Toluene)Solvent 2 (Methanol)Product Yield (g)Theoretical Yield (%)Purity (%)Source
23.5 g10 g875 mL150 mL30 g~100%>99%[11]
47 g20 g700 mL300 mL46 g92%>99%[11]

Safety Precautions

Both phenol and sodium hydroxide are hazardous materials that require strict safety protocols.[12][13]

  • Phenol (C₆H₅OH):

    • Hazards: Phenol is highly toxic, corrosive, and can be fatal if ingested, inhaled, or absorbed through the skin.[14] It can cause severe chemical burns, and due to its local anesthetic properties, initial contact may be painless.[14] Chronic exposure can lead to systemic damage to the central nervous system, liver, and kidneys.[13]

    • Handling: Always handle phenol in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[14][16] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]

  • Sodium Hydroxide (NaOH):

    • Hazards: Sodium hydroxide is a highly caustic and corrosive strong base.[12] Contact causes severe burns to the skin and eyes.[12] Inhalation of mist or dust can cause serious respiratory irritation. The dissolution in water is highly exothermic.[12]

    • Handling: Wear chemical-resistant gloves, splash goggles, and protective clothing.[12] When preparing solutions, always add sodium hydroxide to water slowly and with stirring; never add water to sodium hydroxide to avoid violent boiling and splashing.[12]

  • Spill Response:

    • For small phenol spills, absorb the material with vermiculite (B1170534) or paper towels, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[13]

    • In case of skin contact with either chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14] Remove all contaminated clothing.[14][15]

Conclusion

The synthesis of sodium phenoxide from phenol and sodium hydroxide is a fundamental and versatile reaction in organic chemistry. While the aqueous preparation is straightforward, the synthesis of the anhydrous form is often necessary for subsequent reactions and requires more controlled conditions, such as azeotropic distillation to remove water. By understanding the reaction mechanism and adhering to detailed protocols and stringent safety measures, researchers can reliably produce high-purity sodium phenoxide for applications in pharmaceutical development and advanced material synthesis.

References

An In-depth Technical Guide to the Resonance, Stability, and Analysis of Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium phenoxide, the sodium salt of phenol (B47542), is a cornerstone reagent in organic synthesis, valued for the nucleophilic and basic properties of its constituent phenoxide anion. The stability and reactivity of this anion are dictated by the principles of resonance, which delocalize the negative charge from the oxygen atom across the aromatic ring. This guide provides a detailed examination of the resonance structures of the phenoxide ion, a quantitative analysis of its stability relative to analogous compounds, and detailed protocols for its synthesis and characterization.

Resonance and Electronic Structure of the Phenoxide Ion

The enhanced acidity of phenol (pKa ≈ 10) compared to aliphatic alcohols like cyclohexanol (B46403) (pKa ≈ 16) is primarily attributed to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is not localized. Instead, it is delocalized into the π-system of the benzene (B151609) ring.

This delocalization is represented by five principal resonance contributors, as depicted below. While the first structure, with the negative charge on the highly electronegative oxygen atom, is the major contributor to the resonance hybrid, the other structures are significant. They illustrate the distribution of electron density to the ortho and para carbon atoms of the ring.[2] This dispersal of charge over multiple atoms results in a more stable anion compared to an alkoxide ion, where the negative charge is localized on a single oxygen atom.

Caption: Resonance delocalization in the phenoxide anion.

Quantitative Stability Analysis

The stability imparted by resonance can be quantified through acidity constants (pKa) and structural data such as bond lengths.

Comparative Acidity

A lower pKa value corresponds to a stronger acid, which in turn indicates a more stable conjugate base. The phenoxide ion is significantly stabilized relative to alkoxide ions, making phenol a much stronger acid than alcohols. The introduction of electron-withdrawing substituents (e.g., -NO₂) further stabilizes the phenoxide anion by enhancing charge delocalization, thereby increasing the acidity of the parent phenol. Conversely, electron-donating groups destabilize the anion and decrease acidity.

CompoundSubstituent (Position)pKaStability of Conjugate Base
CyclohexanolN/A16.0[1]Low (Localized Charge)
Phenol N/A 10.0 [1]High (Resonance Stabilized)
4-Fluorophenol-F (para)9.9[1]Moderately Increased
3-Fluorophenol-F (meta)9.3[1]Increased
2-Fluorophenol-F (ortho)8.7[1]Increased
3-Nitrophenol-NO₂ (meta)8.4[1]Significantly Increased
2-Nitrophenol-NO₂ (ortho)7.2[1]Very High
4-Nitrophenol-NO₂ (para)7.2[1]Very High
Structural Evidence from Bond Lengths

Resonance in the phenoxide ion imparts a partial double-bond character to the carbon-oxygen bond. This is experimentally and computationally verifiable through the shortening of the C-O bond compared to phenol or aliphatic alcohols, where it is a true single bond.

SpeciesC-O Bond Length (Å)Bond CharacterData Source
Phenol1.364SingleExperimental[3]
Phenoxide Anion 1.244 Partial Double Computational (RHF/cc-pVDZ) [4]
Quality vs. Quantity of Resonance Structures

While the phenoxide ion has five resonance contributors, its stability is less than that of a carboxylate ion (from a carboxylic acid), which has only two. This highlights a critical principle: the stability of the resonance hybrid is determined by the quality of the contributors. In the phenoxide ion, three of the five structures place the negative charge on a less electronegative carbon atom. In a carboxylate ion, the charge is delocalized over two highly electronegative oxygen atoms, which is a more stable and significant distribution.

Stability_Comparison cluster_phenoxide Phenoxide Resonance cluster_carboxylate Carboxylate Resonance p1 Charge on Oxygen (Major Contributor) p2 Charge on Carbon (Minor Contributor) p1->p2 Delocalization onto less electronegative atom conclusion Conclusion: Carboxylate ion is more stable due to higher quality resonance contributors. c1 Charge on Oxygen 1 (Equivalent Contributor) c2 Charge on Oxygen 2 (Equivalent Contributor) c1->c2 Delocalization between equally electronegative atoms

Caption: Quality of resonance contributors dictates stability.

Experimental Protocols

Protocol: Synthesis of Sodium Phenoxide

This protocol details the common laboratory synthesis of sodium phenoxide from phenol and sodium hydroxide (B78521).[5][6]

Materials:

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (optional, as co-solvent)

  • Beaker, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a beaker, dissolve a molar equivalent of sodium hydroxide in a minimal amount of deionized water with stirring until a clear solution is obtained.

  • Reaction: While stirring, slowly add one molar equivalent of phenol to the NaOH solution. The phenol will dissolve as it reacts to form the highly water-soluble sodium phenoxide.[2] The reaction is an acid-base neutralization and may be slightly exothermic.

    • Reaction: C₆H₅OH + NaOH → C₆H₅ONa + H₂O

  • Isolation (Anhydrous): If the anhydrous salt is required, the water must be removed. Transfer the resulting aqueous solution to a round-bottom flask.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator. Gentle heating (40-50°C) may be applied to facilitate evaporation.

  • Drying: The resulting solid is sodium phenoxide. For strictly anhydrous applications, the solid should be further dried in a vacuum oven to remove residual moisture. The product is a white crystalline solid.[5]

Synthesis_Workflow phenol Phenol (C₆H₅OH) reaction Acid-Base Reaction Stirring at RT phenol->reaction naoh Sodium Hydroxide (NaOH in H₂O) naoh->reaction solution Aqueous Solution of Sodium Phenoxide reaction->solution Forms salt evaporation Solvent Removal (Rotary Evaporator) solution->evaporation Isolate product Anhydrous Sodium Phenoxide evaporation->product Yields solid

Caption: Workflow for the synthesis of sodium phenoxide.

Protocol: Spectroscopic Characterization by IR

Infrared (IR) spectroscopy is a definitive method to confirm the conversion of phenol to the phenoxide ion. The key diagnostic is the disappearance of the characteristic O-H stretching vibration.[7][8]

Materials:

  • Sample of phenol (starting material)

  • Synthesized sodium phenoxide (product)

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR or KBr pellet press)

Procedure:

  • Acquire Background: Run a background spectrum on the clean, empty spectrometer to account for atmospheric H₂O and CO₂.

  • Analyze Starting Material: Acquire the IR spectrum of the phenol starting material. Note the presence of a strong, broad absorption band in the region of 3200-3550 cm⁻¹. This band is characteristic of the hydrogen-bonded O-H stretching vibration.[7][9]

  • Analyze Product: Thoroughly clean the sample holder. Acquire the IR spectrum of the synthesized and dried sodium phenoxide product.

  • Compare Spectra: Overlay the two spectra. In the spectrum of sodium phenoxide, the broad O-H band between 3200-3550 cm⁻¹ should be absent, confirming the deprotonation of the hydroxyl group and the successful formation of the phenoxide ion. Other changes, such as shifts in the C-O stretching frequency (typically around 1260-1200 cm⁻¹ for phenols), will also be observed.[9]

References

The Core Mechanism of Sodium Phenoxide Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxide, a cornerstone intermediate in organic synthesis, is pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Its formation, primarily through the deprotonation of phenol (B47542), is a fundamental acid-base reaction. This technical guide provides a comprehensive examination of the mechanism of sodium phenoxide formation, detailing the underlying principles of phenol acidity, the role of the base, and the structural characteristics of the resulting phenoxide ion. This document synthesizes key quantitative data, outlines detailed experimental protocols for various synthetic routes, and presents visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction

The formation of sodium phenoxide is a critical step in numerous industrial and laboratory-scale syntheses. It serves as a potent nucleophile in reactions such as the Williamson ether synthesis for the preparation of aryl ethers and as the key substrate in the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid, a precursor to aspirin.[1][2] A thorough understanding of its formation mechanism is therefore essential for optimizing reaction conditions, improving yields, and ensuring the purity of downstream products. This guide delves into the core chemical principles governing this transformation.

The Acid-Base Reaction Mechanism

The primary mechanism for the formation of sodium phenoxide is a classic acid-base neutralization reaction. Phenol (C₆H₅OH), a weak acid, reacts with a strong base, most commonly sodium hydroxide (B78521) (NaOH), to yield sodium phenoxide (C₆H₅ONa) and water.[3][4][5]

C₆H₅OH + NaOH → C₆H₅ONa + H₂O [5]

The hydroxide ion (OH⁻) from sodium hydroxide acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydroxyl group of phenol.[6] This transfer results in the formation of the phenoxide anion (C₆H₅O⁻) and a water molecule. The sodium cation (Na⁺) then forms an ionic bond with the negatively charged oxygen of the phenoxide ion.

Acidity of Phenol and Stability of the Phenoxide Ion

Phenol is significantly more acidic than aliphatic alcohols.[7] This enhanced acidity is attributed to the resonance stabilization of its conjugate base, the phenoxide ion.[7] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, specifically onto the ortho and para carbon atoms.[7] This distribution of the negative charge over several atoms stabilizes the phenoxide ion, making the loss of the proton from phenol more favorable.

Resonance_Stabilization cluster_phenol Phenol cluster_phenoxide Phenoxide Ion Resonance Structures p Phenol s1 Structure 1 p->s1 Deprotonation (+OH⁻, -H₂O) s2 Structure 2 s1->s2 Resonance s3 Structure 3 s2->s3 Resonance s4 Structure 4 s3->s4 Resonance s4->s1 Resonance

Caption: Resonance stabilization of the phenoxide ion.

Quantitative Data

Acidity and Basicity

The acidity of phenol is a key quantitative parameter governing its reaction with bases.

CompoundpKa (in water)Reference
Phenol9.95[4]
Water15.7General Chemistry Textbook
Ethanol (B145695)16General Chemistry Textbook

The lower pKa value of phenol compared to water and ethanol indicates its higher acidity, allowing for its deprotonation by hydroxide ions.

Kinetics

The reaction between phenol and sodium hydroxide is an extremely rapid, diffusion-controlled process.[8] This means the reaction rate is limited by the frequency with which the reactant molecules collide in solution. Consequently, determining a precise rate constant for this reaction is challenging and not typically reported in the literature. For practical purposes in synthesis, the reaction can be considered instantaneous upon mixing of the reactants.

Thermodynamics

The neutralization of a weak acid with a strong base is an exothermic process. The standard enthalpy of neutralization for a strong acid and a strong base is approximately -57.3 kJ/mol.[9][10] For a weak acid like phenol, the overall enthalpy change is less exothermic because some energy is required for the dissociation of the weak acid. The enthalpy of neutralization for phenol with sodium hydroxide is slightly lower than that of a strong acid-strong base reaction.[11]

ReactionStandard Enthalpy of Neutralization (ΔH°n)
Strong Acid + Strong Base~ -57.3 kJ/mol
Phenol (weak acid) + NaOH (strong base)Less exothermic than -57.3 kJ/mol

Experimental Protocols for Sodium Phenoxide Synthesis

Several methods can be employed for the synthesis of sodium phenoxide, with the choice of method often depending on the desired purity and the scale of the reaction.

Synthesis from Phenol and Sodium Hydroxide (Aqueous)

This is the most common and straightforward method for preparing an aqueous solution of sodium phenoxide.

Protocol:

  • Dissolution: Dissolve a known molar amount of phenol in a minimal amount of a suitable solvent, such as water or ethanol.

  • Addition of Base: Slowly add one molar equivalent of a concentrated aqueous solution of sodium hydroxide to the phenol solution with constant stirring. The reaction is exothermic, and cooling may be necessary for large-scale preparations.

  • Completion: The reaction is typically complete upon the addition of the sodium hydroxide, resulting in a clear solution of sodium phenoxide. The pH of the resulting solution will be basic.[11]

Aqueous_Synthesis A Dissolve Phenol in Solvent B Add Aqueous NaOH Solution A->B C Stir and Cool B->C D Aqueous Sodium Phenoxide Solution C->D

Caption: Workflow for aqueous synthesis of sodium phenoxide.

Synthesis of Anhydrous Sodium Phenoxide

For applications requiring the anhydrous salt, stronger bases or alternative procedures are necessary.

This method yields anhydrous sodium phenoxide and hydrogen gas.

Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal to the solution. The reaction will produce hydrogen gas, so adequate ventilation is crucial.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently warmed to ensure complete reaction. The disappearance of the sodium metal indicates the completion of the reaction.

  • Isolation: The resulting sodium phenoxide may precipitate from the solution. The solvent can be removed under reduced pressure to yield the anhydrous salt.

Sodium hydride is a powerful base that reacts with phenol to produce sodium phenoxide and hydrogen gas.

Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (typically as a mineral oil dispersion) in an anhydrous solvent like THF or dimethylformamide (DMF).

  • Addition of Phenol: Slowly add a solution of phenol in the same anhydrous solvent to the sodium hydride suspension. The reaction is exothermic and produces hydrogen gas.

  • Reaction: Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Isolation: The sodium phenoxide can be used in situ for subsequent reactions or isolated by filtration if it precipitates.[12]

This method is an acid-base reaction where the stronger acid (phenol) protonates the methoxide (B1231860) ion.

Protocol:

  • Reaction: Dissolve phenol in an anhydrous solvent. Add one molar equivalent of sodium methoxide.

  • Equilibrium Shift: The reaction produces methanol (B129727) as a byproduct. To drive the reaction to completion, the methanol can be removed by distillation.[4]

Characterization of Sodium Phenoxide

The formation and purity of sodium phenoxide can be confirmed using various analytical techniques:

  • pH Measurement: The formation of sodium phenoxide in an aqueous solution will result in a significant increase in pH.

  • Spectroscopy:

    • ¹H NMR: The disappearance of the phenolic proton signal and shifts in the aromatic proton signals can confirm the formation of the phenoxide ion.[12][13]

    • FTIR: The broad O-H stretching band of phenol will disappear, and characteristic C-O stretching frequencies of the phenoxide will be observed.[14][15]

  • Titration: The concentration of sodium phenoxide in a solution can be determined by titration with a standard acid.[13]

Logical Relationships in Synthesis Choice

The choice of synthetic method depends on the requirements of the subsequent reaction steps.

Synthesis_Choice cluster_requirements Reaction Requirements cluster_methods Synthetic Methods Aqueous Aqueous Conditions Tolerated NaOH_aq NaOH (aqueous) Aqueous->NaOH_aq Anhydrous Anhydrous Conditions Required Na_metal Na metal Anhydrous->Na_metal NaH NaH Anhydrous->NaH NaOMe NaOMe Anhydrous->NaOMe

Caption: Logic for selecting a synthetic method.

Conclusion

The formation of sodium phenoxide is a fundamental and versatile reaction in organic chemistry. Its mechanism is a straightforward acid-base neutralization, driven by the significant acidity of phenol and the resonance stabilization of the resulting phenoxide ion. While the reaction kinetics are typically too fast to measure practically, a solid understanding of the thermodynamics and the various synthetic protocols is crucial for its effective application in research and development. The choice of synthetic method should be carefully considered based on the specific requirements of the subsequent chemical transformations, particularly the need for anhydrous conditions. This guide provides the foundational knowledge and practical details necessary for the successful synthesis and utilization of this important chemical intermediate.

References

The Solubility of Sodium Phenoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sodium phenoxide in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of its key chemical reaction pathways.

Physicochemical Properties of Sodium Phenoxide

Sodium phenoxide (C₆H₅NaO) is a white crystalline solid, appearing as a white to reddish colored solid in the form of crystalline rods, that is the sodium salt of phenol.[1][2][3][4][5] It is a hygroscopic and deliquescent compound, readily absorbing moisture from the air.[3][4] Its strong nucleophilic character makes it a versatile reagent in a multitude of chemical transformations.[3]

Solubility Profile of Sodium Phenoxide

Sodium phenoxide exhibits a wide range of solubility across different solvent classes, primarily dictated by the solvent's polarity and its ability to solvate the sodium and phenoxide ions.

Qualitative Solubility

Sodium phenoxide is generally classified as being highly soluble in polar protic solvents and has moderate to slight solubility in some polar aprotic solvents. Its solubility in non-polar solvents is negligible.

A summary of its qualitative solubility in common laboratory solvents is presented below:

Solvent ClassSolventQualitative Solubility
Polar Protic WaterVery Soluble[4][6][7][8][9][10]
MethanolSoluble / Slightly Soluble[2][7]
EthanolSoluble[6]
Polar Aprotic AcetoneSoluble[3][4][7][8][9][10][11]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][7]
Tetrahydrofuran (THF)Soluble[6]
Non-Polar HexaneInsoluble (Expected)
TolueneInsoluble (Expected)
Quantitative Solubility Data

Quantitative solubility data for sodium phenoxide is not extensively reported in readily available literature. The compound's high reactivity and hygroscopic nature can complicate precise measurements. However, based on its classification as "very soluble" in water, it can be inferred that its solubility is significantly high, likely exceeding 100 g/100 mL at room temperature. For organic solvents, the term "soluble" generally implies a solubility of at least 3 g/100 mL. The slight solubility in DMSO suggests a lower value in this solvent.

Note: The lack of precise, temperature-dependent quantitative data highlights a gap in the literature and presents an opportunity for further research.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium phenoxide in a given solvent, based on the widely accepted equilibrium shake-flask method.[12][13][14]

Materials and Equipment
  • Anhydrous sodium phenoxide

  • Solvent of interest (high purity, anhydrous where applicable)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of sodium phenoxide to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a validated analytical technique to determine the concentration of sodium phenoxide. UV-Vis spectrophotometry is often suitable for aromatic compounds, with the absorbance measured at the λmax of the phenoxide ion.

    • Prepare a calibration curve using standard solutions of known sodium phenoxide concentrations to accurately quantify the sample.

  • Calculation of Solubility:

    • Calculate the concentration of sodium phenoxide in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation A Add excess sodium phenoxide to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E Equilibrium reached F Filter supernatant E->F G Dilute filtered solution F->G H Analyze by UV-Vis or HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility I->J

Caption: Workflow for the experimental determination of sodium phenoxide solubility.

Key Chemical Reaction Pathways

Sodium phenoxide is a key intermediate in several important organic reactions. Its high reactivity is central to the synthesis of a wide range of compounds.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers.[15][16][17] In this Sₙ2 reaction, the nucleophilic phenoxide ion displaces a halide from a primary alkyl halide to form an aryl ether.[15][18][19]

G NaOPh Sodium Phenoxide (Na⁺ ⁻OPh) Ether Aryl Ether (Ph-O-R) NaOPh->Ether Sₙ2 Attack RX Alkyl Halide (R-X) RX->Ether NaX Sodium Halide (NaX)

Caption: Williamson ether synthesis pathway.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction used to synthesize salicylic (B10762653) acid and its derivatives.[1][20][21] Sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification.[1][20][21][22] The phenoxide ion undergoes electrophilic aromatic substitution with CO₂.[20][21]

G NaOPh Sodium Phenoxide Intermediate Sodium Salicylate Intermediate NaOPh->Intermediate 1. Heat, Pressure CO2 Carbon Dioxide (CO₂) CO2->Intermediate SalicylicAcid Salicylic Acid Intermediate->SalicylicAcid 2. Acidification Acid Acid (H⁺) Acid->SalicylicAcid

Caption: Kolbe-Schmitt reaction pathway.

Conclusion

This technical guide has summarized the available information on the solubility of sodium phenoxide, provided a detailed experimental protocol for its determination, and illustrated its primary chemical reaction pathways. While qualitative solubility is well-documented, a significant opportunity exists for further research into quantitative, temperature-dependent solubility data across a range of solvents. Such data would be invaluable for optimizing reaction conditions, improving process efficiency, and enabling the development of new applications for this important chemical intermediate.

References

The Williamson Ether Synthesis: A Cornerstone of Organic Chemistry with a Focus on Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis, a foundational reaction in organic chemistry, has been a mainstay for the formation of ethers for over 170 years. Developed by Alexander William Williamson in 1850, this robust and versatile method was pivotal in establishing the correct structural theory of ethers, alcohols, and alkyl halides.[1][2][3][4] At its core, the synthesis involves the reaction of an alkoxide with an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This guide provides a detailed historical context of the Williamson ether synthesis with a specific focus on the use of sodium phenoxide, offering insights into its mechanism, historical experimental approaches, and modern applications.

Historical Context: The Genesis of a Named Reaction

Prior to 1850, the prevailing theory, championed by Jöns Jacob Berzelius, described ethers as oxides of hydrocarbon radicals. Williamson's groundbreaking work, detailed in his 1850 publication "Theory of Ætherification," challenged this notion.[5] Through a series of experiments, he demonstrated that ethers are structurally related to alcohols, with an oxygen atom linking two alkyl or aryl groups.[1] His synthesis of asymmetrical ethers, which was not easily explained by the older theories, provided strong evidence for his new structural proposals. The reaction, which now bears his name, not only provided a practical method for ether synthesis but also helped to solidify the concept of valence and the structural theory of organic compounds. The use of sodium phenoxide, the sodium salt of phenol (B47542), extended the synthesis to the preparation of aryl ethers, significantly broadening its scope and utility.

The Reaction Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[1][2] This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral. In the context of the synthesis with sodium phenoxide, the phenoxide ion acts as the nucleophile.

The overall reaction can be depicted as follows:

C6H5ONa + R-X → C6H5OR + NaX
(Sodium Phenoxide + Alkyl Halide → Phenyl Ether + Sodium Halide)

The reaction is most efficient with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction in the presence of the basic phenoxide.[1]

Experimental Protocols

While detailed experimental protocols from the 19th century are scarce, the principles of the Williamson ether synthesis remain unchanged. The following are modern adaptations of the procedure for the synthesis of aryl ethers using a phenoxide, reflecting contemporary laboratory practices.

General Procedure for the Synthesis of an Alkyl Phenyl Ether

This protocol is a generalized procedure based on modern laboratory techniques for the Williamson ether synthesis.

Materials:

  • Phenol (or a substituted phenol)

  • Sodium hydroxide (B78521) (or sodium metal)

  • Alkyl halide (e.g., ethyl bromide, methyl iodide)

  • Anhydrous solvent (e.g., ethanol, dimethylformamide)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol in the chosen anhydrous solvent.

  • Carefully add an equimolar amount of sodium hydroxide (or sodium metal in small portions) to the solution. The reaction is exothermic.

  • Stir the mixture until the phenol is completely converted to the sodium phenoxide salt.

  • Addition of Alkyl Halide: To the solution of sodium phenoxide, add a slight excess (1.1-1.2 equivalents) of the alkyl halide.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 1 to 8 hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Separate the organic layer, and wash it sequentially with a dilute aqueous sodium hydroxide solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain the pure alkyl phenyl ether.

Quantitative Data

ProductReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenetoleSodium Phenoxide, Ethyl BromideEthanolReflux285-95
AnisoleSodium Phenoxide, Methyl IodideMethanolReflux1-3>90
4-MethoxytolueneSodium p-cresolate, Methyl IodideEthanolReflux2~90

Note: The data in this table is representative of typical yields for modern laboratory preparations and is intended for illustrative purposes.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis with sodium phenoxide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products NaOPh Sodium Phenoxide (Na⁺ ⁻O-Ph) TS [Ph-O···R···X]⁻ NaOPh->TS Nucleophilic Attack RX Alkyl Halide (R-X) RX->TS Ether Phenyl Ether (Ph-O-R) TS->Ether Bond Formation NaX Sodium Halide (Na⁺X⁻) TS->NaX Leaving Group Departure

Figure 1. SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a phenyl ether via the Williamson synthesis.

Experimental_Workflow start Start phenoxide_formation 1. Formation of Sodium Phenoxide (Phenol + NaOH in Solvent) start->phenoxide_formation reaction 2. Reaction with Alkyl Halide (Heating under Reflux) phenoxide_formation->reaction workup 3. Aqueous Workup (Solvent Extraction) reaction->workup purification 4. Purification (Distillation or Recrystallization) workup->purification product Pure Phenyl Ether purification->product

Figure 2. General experimental workflow.

Conclusion

The Williamson ether synthesis, from its inception in the mid-19th century, has proven to be an exceptionally valuable and enduring tool in the arsenal (B13267) of the organic chemist. Its application to the synthesis of aryl ethers using sodium phenoxide and its derivatives has been instrumental in the development of pharmaceuticals, agrochemicals, and materials science. The elucidation of its SN2 mechanism has not only provided a predictive framework for its application but has also contributed significantly to our fundamental understanding of chemical reactivity. For researchers and professionals in drug development, a thorough understanding of this classic reaction, its historical context, and its practical application remains as relevant today as it was in the time of Williamson.

References

The Pivotal Role of Sodium Phenoxide in the Kolbe-Schmitt Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, provides an efficient pathway to valuable hydroxybenzoic acids, most notably salicylic (B10762653) acid, the precursor to aspirin. At the heart of this carboxylation reaction lies the critical role of the alkali metal phenoxide, with sodium phenoxide being of paramount importance for the selective synthesis of the ortho-isomer. This technical guide delves into the core of the Kolbe-Schmitt reaction, elucidating the multifaceted role of sodium phenoxide, from its formation to its influence on the reaction's regioselectivity and overall efficiency.

The Reaction Mechanism: A Symphony of Nucleophilicity and Chelation

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the typically weak electrophile, carbon dioxide (CO₂), reacts with the electron-rich aromatic ring of a phenoxide. The reaction proceeds through several key stages:

  • Formation of Sodium Phenoxide: The process begins with the deprotonation of phenol (B47542) using a strong base, most commonly sodium hydroxide (B78521) (NaOH). This initial acid-base reaction is crucial as it transforms phenol into the highly nucleophilic sodium phenoxide.[1][2] The phenoxide ion is significantly more reactive than phenol itself towards electrophilic attack due to the increased electron density on the aromatic ring.

  • Electrophilic Attack by Carbon Dioxide: The electron-rich sodium phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[1][2]

  • Intermediate Formation and the Role of the Sodium Cation: A crucial aspect of the reaction with sodium phenoxide is the formation of a chelated intermediate. The sodium cation is believed to coordinate with the oxygen atoms of the phenoxide and the incoming carbon dioxide molecule. This coordination brings the carbon dioxide in close proximity to the ortho position of the phenoxide ring, thereby favoring the formation of the ortho-isomer, sodium salicylate (B1505791).[3]

  • Rearomatization and Protonation: The intermediate then undergoes tautomerization to restore the aromaticity of the ring, yielding sodium salicylate. The final step involves the acidification of the reaction mixture, typically with a strong acid like sulfuric acid, to protonate the salicylate and precipitate the final product, salicylic acid.[1][4]

Quantitative Analysis of Reaction Parameters

The efficiency and selectivity of the Kolbe-Schmitt reaction are highly dependent on several factors, including the choice of the alkali metal cation, temperature, and pressure. The following table summarizes key quantitative data from various studies.

Alkali Metal PhenoxideTemperature (°C)CO₂ Pressure (atm)Major ProductYield (%)Ortho/Para RatioReference(s)
Sodium Phenoxide125100Salicylic AcidHighPredominantly Ortho[1][4]
Sodium Phenoxide150-Salicylic Acid & 4-Hydroxybenzoic Acid95 (mixture)-[5]
Sodium Phenoxide22530Salicylic Acid92.68-[5][6][7]
Potassium Phenoxide150-200High4-Hydroxybenzoic AcidHighPredominantly Para[1][4]
Lithium Phenoxide--Salicylic Acid-Exclusively Ortho[8]

Detailed Experimental Protocol: Synthesis of Salicylic Acid

This protocol outlines a general laboratory procedure for the synthesis of salicylic acid via the Kolbe-Schmitt reaction using sodium phenoxide.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂) gas

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • High-pressure autoclave reactor

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a suitable reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.

    • Carefully add an equimolar amount of phenol to the sodium hydroxide solution with stirring.

    • Gently heat the mixture to evaporate the water, yielding dry, powdered sodium phenoxide. It is crucial for the sodium phenoxide to be anhydrous for optimal reaction efficiency.

  • Carboxylation Reaction:

    • Transfer the dry sodium phenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with nitrogen gas to remove any residual air and moisture.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).[1][4]

    • Heat the autoclave to the reaction temperature (e.g., 125°C) and maintain these conditions with constant stirring for several hours.[1][4]

  • Work-up and Isolation of Salicylic Acid:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product (crude sodium salicylate) in hot water.

    • Slowly add concentrated sulfuric acid to the solution with stirring until the solution becomes acidic (test with litmus (B1172312) paper). This will precipitate the salicylic acid.

    • Cool the mixture in an ice bath to maximize the precipitation of salicylic acid.

  • Purification:

    • Collect the crude salicylic acid by vacuum filtration and wash the crystals with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure salicylic acid.

    • Dry the purified crystals in a desiccator.

Safety Precautions:

  • Phenol is toxic and corrosive; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium hydroxide is a strong caustic; avoid contact with skin and eyes.

  • The reaction is carried out under high pressure and temperature; use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.

  • Handle concentrated sulfuric acid with extreme care in a fume hood.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Kolbe_Schmitt_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Phenol Phenol NaPhenoxide Sodium Phenoxide Phenol->NaPhenoxide Deprotonation NaOH NaOH NaOH->NaPhenoxide CO2 CO₂ Intermediate Chelated Intermediate CO2->Intermediate NaPhenoxide->Intermediate Electrophilic Attack NaSalicylate Sodium Salicylate Intermediate->NaSalicylate Rearomatization SalicylicAcid Salicylic Acid NaSalicylate->SalicylicAcid Acidification (H₂SO₄)

Caption: The reaction mechanism of the Kolbe-Schmitt reaction.

Experimental_Workflow A 1. Prepare Sodium Phenoxide (Phenol + NaOH) B 2. Carboxylation in Autoclave (High Pressure CO₂ & Heat) A->B C 3. Dissolve in Water B->C D 4. Acidification (H₂SO₄) C->D E 5. Precipitation of Salicylic Acid D->E F 6. Filtration E->F G 7. Recrystallization F->G H 8. Pure Salicylic Acid G->H

Caption: A generalized experimental workflow for the synthesis of salicylic acid.

Regioselectivity_Influence cluster_cation Alkali Metal Cation cluster_product Major Product Na Sodium (Na⁺) (Smaller Ionic Radius) Ortho Ortho-isomer (Salicylic Acid) Na->Ortho Favors Chelation & Ortho Attack K Potassium (K⁺) (Larger Ionic Radius) Para Para-isomer (4-Hydroxybenzoic Acid) K->Para Less Effective Chelation, Steric Hindrance at Ortho

Caption: The influence of the alkali metal cation on the regioselectivity of the Kolbe-Schmitt reaction.

Conclusion

The role of sodium phenoxide in the Kolbe-Schmitt reaction is central to its success in selectively producing salicylic acid. The formation of the phenoxide drastically increases the nucleophilicity of the aromatic ring, enabling the attack on the weak electrophile, carbon dioxide. Furthermore, the sodium cation plays a crucial role in directing the carboxylation to the ortho position through the formation of a stable chelated intermediate. Understanding these fundamental principles is essential for researchers and professionals in the fields of chemistry and drug development to optimize reaction conditions and explore novel applications of this classic and enduring transformation.

References

Spectroscopic Characterization of Sodium Phenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium phenoxide (NaOPh), a key intermediate in various chemical syntheses, including the production of pharmaceuticals. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and offers visual representations of the analytical workflow and molecular structure correlations.

Introduction to the Spectroscopic Analysis of Sodium Phenoxide

Sodium phenoxide is an aromatic sodium salt with the chemical formula C₆H₅ONa. A thorough understanding of its structural and electronic properties is crucial for its application in organic synthesis and drug development. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and chemical environment of sodium phenoxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy elucidates the number and electronic environment of the protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

This guide will delve into the specific spectral features of sodium phenoxide as observed by these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For sodium phenoxide, solution-state NMR is typically performed in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium phenoxide in DMSO-d₆ typically exhibits three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the phenoxide ring. Due to the electron-donating nature of the oxyanion, these protons are shielded relative to those of benzene (B151609) and appear at higher field (lower ppm values).

Table 1: ¹H NMR Spectroscopic Data for Sodium Phenoxide in DMSO-d₆

Proton PositionChemical Shift (δ) [ppm]MultiplicityIntegration
H-ortho (2, 6)~6.58Doublet2H
H-meta (3, 5)~7.05Triplet2H
H-para (4)~6.48Triplet1H

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of sodium phenoxide provides information about the carbon framework. The carbon atom attached to the oxygen (C1) is significantly deshielded due to the electronegativity of the oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for Sodium Phenoxide

Carbon PositionChemical Shift (δ) [ppm]
C1 (C-O)~168
C2/C6 (ortho)~122
C3/C5 (meta)~129
C4 (para)~115

Note: These are approximate chemical shifts. The solvent used for ¹³C NMR can influence the exact values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups and vibrational modes of sodium phenoxide. As a solid, sodium phenoxide is often analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for direct measurement of the powdered sample.

The FTIR spectrum of sodium phenoxide is characterized by several key absorption bands. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the presence of a strong C-O stretching band are indicative of the formation of the phenoxide salt from phenol.

Table 3: FTIR Spectroscopic Data for Sodium Phenoxide

Wavenumber (cm⁻¹)Vibrational Assignment
~3060Aromatic C-H stretch
~1580Aromatic C=C ring stretch
~1480Aromatic C=C ring stretch
~1260C-O stretch
~880Out-of-plane C-H bend
~750Out-of-plane C-H bend

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of sodium phenoxide.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of dry sodium phenoxide powder.

  • Transfer the powder into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A vortex mixer can be used if necessary.

4.1.2. Instrument Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

4.1.3. Instrument Parameters (¹³C NMR)

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Technique: Proton-decoupled

ATR-FTIR Spectroscopy Protocol

4.2.1. Sample Preparation

  • Ensure the sodium phenoxide sample is a fine, dry powder. If necessary, gently grind the sample using an agate mortar and pestle.

4.2.2. Instrument Setup and Data Acquisition

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the powdered sodium phenoxide onto the center of the ATR crystal to completely cover the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the spectroscopic data and the molecular structure of sodium phenoxide.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_analysis Data Analysis & Interpretation NaOPh Sodium Phenoxide Powder NMR_Prep Dissolve in DMSO-d6 NaOPh->NMR_Prep ~15 mg FTIR_Prep Place on ATR Crystal NaOPh->FTIR_Prep small amount H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectral Data H1_NMR->NMR_Data C13_NMR->NMR_Data Analysis Structural Elucidation & Characterization NMR_Data->Analysis FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectral Data FTIR_Acq->FTIR_Data FTIR_Data->Analysis

Experimental workflow for spectroscopic characterization.

Correlation of spectroscopic data to molecular structure.

In-Depth Technical Guide on the Safe Handling of Anhydrous Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of anhydrous sodium phenoxide (C₆H₅ONa), a reactive and hazardous compound frequently used in organic synthesis. Due to its properties as a strong base and its reactivity with moisture and acids, stringent safety measures are imperative to mitigate risks of chemical burns, respiratory irritation, and other health hazards. This document outlines the necessary precautions, emergency procedures, and detailed experimental protocols to ensure the safe utilization of this reagent in a laboratory setting.

Chemical and Physical Properties

Anhydrous sodium phenoxide is a white to pale yellow crystalline solid. It is highly soluble in water and soluble in alcohols.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This property is critical to consider during handling and storage, as the presence of water can lead to hydrolysis, liberating corrosive and toxic phenol (B47542).[4]

Hazard Identification and Classification

Anhydrous sodium phenoxide is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage. Ingestion is harmful, and inhalation of dust can cause respiratory irritation.[5]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

NFPA 704 Diamond: [6]

  • Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.

  • Flammability (Red): 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

  • Instability (Yellow): 0 - Materials that in themselves are normally stable, even under fire exposure conditions.

Quantitative Safety Data

Quantitative toxicity data for anhydrous sodium phenoxide is not extensively available. The data presented below is for sodium phenate solutions or related compounds and should be interpreted with caution. No specific Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH have been established for anhydrous sodium phenoxide.[6] However, exposure limits for phenol are relevant due to the potential for hydrolysis.[4][6]

ParameterValueSpeciesRouteReference
Acute Toxicity (Sodium Phenate Solution)
LD50 Oral3438 mg/kgRatOral
LD50 Dermal5694 mg/kgRatDermal
LC50 Inhalation3.4 mg/L (4h)RatInhalation
Acute Toxicity (Sodium Phenoxide, 20% in Methanol)
ATE US (oral)121.951 mg/kgOral
ATE US (dermal)365.854 mg/kgDermal
ATE US (vapors)3.659 mg/l/4hInhalation
Lowest Published Lethal Dose (LDL0)
LDL0350 mg/kgMouseSubcutaneous[2]
Occupational Exposure Limits (for Phenol)
OSHA PEL (8-hr TWA)5 ppmHumanInhalation[4][6]
NIOSH REL (10-hr TWA)5 ppmHumanInhalation[4]
NIOSH Ceiling (15-min)15.6 ppmHumanInhalation[4]
ACGIH TLV (8-hr TWA)5 ppmHumanInhalation[4]

Safe Handling and Storage

4.1. Engineering Controls

  • Fume Hood: Always handle anhydrous sodium phenoxide in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., Butyl, Viton). Check manufacturer's data for compatibility.

    • Lab Coat: A flame-resistant lab coat or coveralls should be worn.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

4.3. Handling Procedures

  • Work in a designated area within a fume hood.

  • Avoid creating dust. Use a spatula for transferring the solid.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Keep containers tightly closed when not in use to prevent exposure to moisture and carbon dioxide.[5]

4.4. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Keep containers tightly sealed.

  • Protect from moisture.[6] Anhydrous sodium phenoxide is hygroscopic and will absorb water from the atmosphere.[1][3]

  • Store away from acids, oxidizing agents, and metals.[2][6]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Keep eye wide open while rinsing. Do not rub the affected area. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[6]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Emergency Procedures

6.1. Spill Cleanup

A minor spill of anhydrous sodium phenoxide can be managed by trained laboratory personnel with the appropriate PPE and spill kit. For large spills, or if you are unsure, evacuate the area and contact emergency services.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and tight-sealous safety goggles with a face shield. For larger spills or where dust is present, respiratory protection is necessary.

  • Contain the Spill: If it is a solid, prevent it from spreading by carefully covering it with a plastic sheet or by diking the area with an inert absorbent material like sand or vermiculite.[6][7] Avoid creating dust.

  • Neutralization (for small spills): Due to its caustic nature, a weak acid can be used for neutralization after the initial cleanup of the bulk material. However, this should be done with extreme caution as the reaction can be exothermic. It is generally safer to mechanically remove the solid.

  • Mechanical Cleanup: Carefully scoop the solid material into a clearly labeled, sealable waste container.[6] Use non-sparking tools if there is any fire hazard.

  • Decontamination:

    • Wipe the spill area with a wet cloth or paper towels to remove any remaining residue. Be aware that this will create a corrosive solution.

    • Wash the area with soap and water.

  • Waste Disposal: All contaminated materials (absorbents, PPE, cleaning materials) must be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.

  • Ventilate: Ensure the area is well-ventilated after the cleanup.

6.2. Fire Fighting

  • Extinguishing Media: Use dry chemical, carbon dioxide, sand, or alcohol-resistant foam. Do NOT use water directly on the material as it can be reactive.[2]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Protocols

7.1. Synthesis of Anhydrous Sodium Phenoxide from Phenol and Sodium Hydride

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent

  • Hexane (B92381) (for washing NaH)

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet

Procedure:

  • Preparation of Sodium Hydride: In a flask under an inert atmosphere, weigh the desired amount of sodium hydride dispersion. Wash the mineral oil from the sodium hydride by adding anhydrous hexane, swirling, allowing the NaH to settle, and then carefully removing the hexane via cannula or syringe. Repeat this washing step two more times.[8]

  • Reaction Setup: To the flask containing the washed sodium hydride, add anhydrous THF via a cannula or syringe.

  • Addition of Phenol: Dissolve the phenol in anhydrous THF in a separate flask. Slowly add the phenol solution to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of hydrogen gas ceases.

  • Isolation: The resulting sodium phenoxide may precipitate out of the solution. The product can be isolated by filtration under an inert atmosphere, followed by washing with anhydrous solvent and drying under vacuum. Alternatively, the solvent can be removed under reduced pressure.

Visualizations

spill_response_workflow start Anhydrous Sodium Phenoxide Spill Occurs assess_spill Assess Spill Size and Hazard (Is it a minor spill?) start->assess_spill evacuate_large Evacuate Area Call Emergency Services assess_spill->evacuate_large No don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator) assess_spill->don_ppe Yes end Spill Cleanup Complete evacuate_large->end contain_spill Contain the Spill (Cover with plastic or dike with inert material) don_ppe->contain_spill cleanup Mechanically Clean Up Solid (Use non-sparking tools) contain_spill->cleanup decontaminate Decontaminate the Area (Wipe with wet cloth, then wash with soap and water) cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose dispose->end

Caption: Workflow for responding to an anhydrous sodium phenoxide spill.

first_aid_workflow exposure Exposure to Anhydrous Sodium Phenoxide route Determine Route of Exposure exposure->route eye Eye Contact route->eye skin Skin Contact route->skin inhalation Inhalation route->inhalation ingestion Ingestion route->ingestion flush_eye Immediately flush with water for at least 15 minutes. Hold eyelids open. eye->flush_eye wash_skin Immediately wash with soap and water. Remove contaminated clothing. skin->wash_skin fresh_air Move to fresh air. Provide artificial respiration or oxygen if needed. inhalation->fresh_air no_vomit Do NOT induce vomiting. Drink plenty of water. ingestion->no_vomit medical Seek Immediate Medical Attention flush_eye->medical wash_skin->medical fresh_air->medical no_vomit->medical

Caption: First aid procedures for exposure to anhydrous sodium phenoxide.

incompatible_materials cluster_incompatible Incompatible Materials sodium_phenoxide Anhydrous Sodium Phenoxide acids Strong Acids sodium_phenoxide->acids Exothermic reaction, liberates phenol oxidizers Oxidizing Agents sodium_phenoxide->oxidizers Risk of fire or explosion water Water / Moisture sodium_phenoxide->water Hydrolysis to phenol and NaOH co2 Carbon Dioxide sodium_phenoxide->co2 Reacts to form sodium carbonate metals Metals sodium_phenoxide->metals Corrosive

Caption: Materials incompatible with anhydrous sodium phenoxide.

References

Methodological & Application

Protocol for Phenol-Chloroform DNA Extraction from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-molecular-weight genomic DNA from whole blood samples using the phenol-chloroform extraction method. This organic extraction technique is a robust and cost-effective method for obtaining high-quality DNA suitable for a variety of downstream applications, including polymerase chain reaction (PCR), restriction enzyme digestion, Southern blotting, and next-generation sequencing.

The principle of this method lies in the differential solubility of nucleic acids, proteins, and lipids in organic solvents. Phenol (B47542) denatures proteins, while chloroform (B151607) denatures proteins and solubilizes lipids. Following centrifugation, the sample separates into three phases: an upper aqueous phase containing the DNA, an interphase with denatured proteins, and a lower organic phase with lipids and other cellular debris. The DNA is then precipitated from the aqueous phase, typically with ethanol (B145695) or isopropanol, washed, and resuspended in a suitable buffer.

While effective, it is crucial to note that phenol and chloroform are hazardous chemicals and should be handled with appropriate safety precautions in a chemical fume hood.

Quantitative Data Summary

The yield and purity of DNA extracted using the phenol-chloroform method can vary depending on the specific protocol, the volume of the blood sample, and the white blood cell count of the donor. The following table summarizes typical quantitative data for this method.

ParameterPhenol-Chloroform MethodCommercial Kit MethodReference
DNA Yield (µg/mL of blood) 30 - 5020 - 40[1][2]
A260/A280 Ratio 1.7 - 1.91.8 - 2.0[1][3][4]
A260/A230 Ratio > 1.5> 1.8[1]

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[5][6][7] Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.[8] The A260/A230 ratio is a secondary measure of purity, with values above 1.8 generally indicating minimal contamination from organic compounds.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from 5 mL of whole blood collected in EDTA tubes.

Materials and Reagents:
  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer (155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 5 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or Nuclease-Free Water

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • 50 mL conical tubes

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Microcentrifuge and a refrigerated centrifuge for 50 mL tubes

  • Water bath or heat block

Procedure:

1. Red Blood Cell Lysis and Leukocyte Pellet Collection: a. Transfer 5 mL of whole blood to a 50 mL conical tube. b. Add 45 mL of cold RBC Lysis Buffer. c. Invert the tube several times to mix and incubate on ice for 15-30 minutes, or until the solution becomes clear red. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells. e. Carefully decant the supernatant without disturbing the white blood cell pellet. f. Resuspend the pellet in 1 mL of RBC Lysis Buffer and transfer to a 1.5 mL microcentrifuge tube. g. Centrifuge at 12,000 x g for 1 minute at 4°C. h. Discard the supernatant.

2. Cell Lysis and Protein Digestion: a. Add 500 µL of Cell Lysis Buffer to the leukocyte pellet. b. Add 25 µL of Proteinase K (20 mg/mL) to the lysate. c. Vortex briefly to mix. d. Incubate at 55-65°C for 1-2 hours, or overnight, with occasional mixing, until the solution is clear and viscous. e. Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

3. Phenol-Chloroform Extraction: a. Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. b. Mix thoroughly by inverting the tube for 5-10 minutes. Do not vortex , as this can shear the high-molecular-weight DNA. c. Centrifuge at 12,000 x g for 10 minutes at room temperature. The mixture will separate into three phases. d. Carefully transfer the upper aqueous phase containing the DNA to a new clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

4. Chloroform Extraction: a. Add an equal volume (500 µL) of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. b. Mix by inverting the tube for 5 minutes. c. Centrifuge at 12,000 x g for 5 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new clean 1.5 mL microcentrifuge tube.

5. DNA Precipitation: a. Add 1/10th volume (50 µL) of 5 M Sodium Acetate to the aqueous phase and mix gently. b. Add 2-2.5 volumes (1.25 - 1.5 mL) of ice-cold 100% ethanol. c. Invert the tube gently several times until the DNA precipitates and forms a visible white, stringy mass. d. Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

6. DNA Pellet Washing and Resuspension: a. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant. c. Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as it will be difficult to dissolve. f. Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water by gently pipetting up and down. Incubate at 65°C for 10 minutes to aid in dissolution if necessary.

7. DNA Quantification and Quality Assessment: a. Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). b. The quality of the extracted DNA can be further assessed by running an aliquot on a 0.8% agarose (B213101) gel. High-molecular-weight genomic DNA should appear as a sharp, high-molecular-weight band.

Experimental Workflow Diagram

PhenolChloroform_DNA_Extraction start Whole Blood Sample (5 mL) rbc_lysis RBC Lysis (RBC Lysis Buffer, Incubation on Ice) start->rbc_lysis centrifuge1 Centrifugation (2,000 x g, 10 min) rbc_lysis->centrifuge1 pellet Leukocyte Pellet centrifuge1->pellet cell_lysis Cell Lysis & Protein Digestion (Cell Lysis Buffer, Proteinase K, RNase A) pellet->cell_lysis phenol_extraction Phenol:Chloroform:Isoamyl Alcohol Extraction cell_lysis->phenol_extraction centrifuge2 Centrifugation (12,000 x g, 10 min) phenol_extraction->centrifuge2 aqueous_phase1 Collect Aqueous Phase centrifuge2->aqueous_phase1 chloroform_extraction Chloroform:Isoamyl Alcohol Extraction aqueous_phase1->chloroform_extraction centrifuge3 Centrifugation (12,000 x g, 5 min) chloroform_extraction->centrifuge3 aqueous_phase2 Collect Aqueous Phase centrifuge3->aqueous_phase2 precipitation DNA Precipitation (Sodium Acetate, Cold Ethanol) aqueous_phase2->precipitation centrifuge4 Centrifugation (12,000 x g, 15 min) precipitation->centrifuge4 wash Wash with 70% Ethanol centrifuge4->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer or Nuclease-Free Water dry->resuspend end High-Quality Genomic DNA resuspend->end

References

Application Notes & Protocols: Sodium Phenoxide as a Nucleophile in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxide (NaOPh) is a highly versatile and reactive reagent in organic synthesis, primarily utilized for its potent nucleophilicity. The phenoxide anion, stabilized by resonance, is an excellent nucleophile for bimolecular nucleophilic substitution (SN2) reactions.[1][2] This reactivity is harnessed most notably in the Williamson ether synthesis to form aryl ethers, which are crucial structural motifs in numerous pharmaceuticals, fragrances, and agrochemicals.[1][3]

This document provides a detailed overview of the SN2 reaction mechanism involving sodium phenoxide, factors influencing reaction outcomes, and comprehensive experimental protocols for its application.

SN2 Reaction Mechanism with Sodium Phenoxide

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[4][5] This mechanism involves a pentacoordinate transition state and results in the inversion of stereochemical configuration at the carbon center, known as Walden inversion.[4][6] The reaction kinetics are second-order, dependent on the concentration of both the substrate and the nucleophile.[4][7]

In this context, the sodium phenoxide provides the phenoxide ion (PhO⁻), which acts as the strong nucleophile, attacking an alkyl halide (R-X) to form an aryl ether (Ph-O-R) and a sodium halide salt.[8]

Caption: SN2 mechanism of sodium phenoxide with an alkyl halide.

Factors Influencing SN2 Reactivity

The success and rate of SN2 reactions involving sodium phenoxide are critically dependent on the substrate structure, leaving group ability, and solvent choice.

FactorEffect on SN2 Rate with PhenoxideRationale & ExamplesCitations
Substrate (R-X) Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°)Steric hindrance around the electrophilic carbon prevents the backside attack of the bulky phenoxide ion. Tertiary halides are too hindered and do not undergo SN2 reactions.[4][9][10]
Leaving Group (X) I > Br > Cl > FA better leaving group is a weaker base and can better stabilize the negative charge as it departs. Tosylates (OTs) are also excellent leaving groups.[11][12]
Solvent Polar Aprotic >> Polar ProticPolar aprotic solvents (e.g., DMF, DMSO, Acetone) solvate the cation (Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) form strong hydrogen bonds with the phenoxide anion, creating a solvent shell that shields it and reduces its nucleophilicity and reactivity.[9][13][14][15]

Experimental Protocols

The most common application is the Williamson ether synthesis. Protocols generally involve the in situ formation of sodium phenoxide from phenol (B47542) followed by reaction with an alkylating agent.

General Experimental Workflow

Workflow prep 1. Preparation of Sodium Phenoxide add 2. Addition of Alkylating Agent prep->add Phenol + Base (e.g., NaOH, NaH) react 3. Reaction (e.g., Reflux) add->react Add R-X workup 4. Aqueous Workup (Quench, Extract) react->workup Cool to RT purify 5. Purification (Recrystallization) workup->purify Isolate Crude Product char 6. Characterization (e.g., MP, NMR) purify->char Isolate Pure Product

Caption: General workflow for Williamson ether synthesis.

Protocol 1: Synthesis of Phenacetin (B1679774)

This protocol is adapted from the synthesis of the analgesic phenacetin, where the phenoxide of acetaminophen (B1664979) is alkylated with ethyl iodide.[16]

Materials:

  • Acetaminophen (p-hydroxyacetanilide)

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (B145695)

  • Ethyl iodide (EtI)

  • Deionized water

  • 50 mL Round-bottom flask, reflux condenser, heating mantle, stirring apparatus

  • Vacuum filtration setup

Procedure:

  • In a 50 mL round-bottom flask equipped with a stir bar, add sodium ethoxide (0.7 g) and absolute ethanol (10 mL).

  • Stir the mixture until the sodium ethoxide is dissolved.

  • Add acetaminophen (1.0 g) to the flask, followed by the careful addition of ethyl iodide (0.8 mL).[16]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[16]

  • After 1 hour, remove the heat source and allow the mixture to cool slightly.

  • Carefully add deionized water (10 mL) through the top of the condenser to induce precipitation of the crude product.[16]

  • Cool the flask in an ice bath for 10-15 minutes to maximize crystal formation.[16]

  • Collect the crude solid product by vacuum filtration, washing the crystals with a small amount of cold water.[16]

  • Purify the crude product by recrystallization from a minimal amount of warm ethanol/water.

  • Dry the purified crystals and determine the yield and melting point.

Safety Precautions:

  • Sodium ethoxide and ethyl iodide are hazardous. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[16]

  • Ethanol is flammable; ensure no open flames are nearby.

Protocol 2: Synthesis of a Phenoxyacetic Acid Derivative

This protocol describes the synthesis of an ether from a phenol (e.g., p-cresol) and chloroacetic acid, a common method for creating solid derivatives for identification.[17][18]

Materials:

  • 4-methylphenol (p-cresol)

  • 30% aqueous Sodium Hydroxide (B78521) (NaOH)

  • Chloroacetic acid

  • 6M Hydrochloric Acid (HCl)

  • 25x100 mm test tube or small flask, hot water bath, stirring rod

  • Litmus (B1172312) paper, vacuum filtration setup

Procedure:

  • Accurately weigh approximately 1.0 g of 4-methylphenol into a 25x100 mm test tube.[17]

  • Using a graduated pipet, add 5 mL of 30% aqueous NaOH to form the sodium phenoxide in situ.[17]

  • Add 1.5 g of chloroacetic acid to the mixture. Stir to dissolve the reagents, gently warming if necessary.[17]

  • Clamp the test tube in a hot water bath (90-100°C) and heat for 30-40 minutes.[17]

  • Cool the tube and dilute the resulting mixture with about 10 mL of water.

  • Acidify the solution by adding 6M HCl dropwise until the solution tests acidic with blue litmus paper. This will precipitate the carboxylic acid product.[17]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration.

  • Recrystallize the crude product from the minimum possible volume of hot water to obtain the purified 4-methylphenoxyacetic acid.[17]

  • Dry the product and determine its mass and melting point.

Safety Precautions:

  • Sodium hydroxide is highly corrosive and can cause severe chemical burns.[17]

  • 4-methylphenol and chloroacetic acid are toxic and skin irritants. Avoid contact.[17]

  • Handle all reagents in a well-ventilated fume hood.

Applications in Drug Development

The aryl ether linkage formed via this SN2 reaction is a common feature in many pharmaceutical agents. Its stability and the synthetic accessibility provided by the Williamson ether synthesis make it a valuable tool for medicinal chemists. Examples include:

  • Beta-blockers: Many beta-blockers (e.g., Propranolol) contain an aryloxypropanolamine structure, often synthesized using a phenoxide nucleophile.

  • Analgesics: As demonstrated, phenacetin and its derivatives are synthesized via this route.[16]

  • Herbicides: Phenoxyacetic acid derivatives, such as 2,4-D, are widely used herbicides whose synthesis relies on this core reaction.[18]

By modifying the phenol and the alkylating agent, researchers can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols: A Step-by-Step Guide to Williamson Ether Synthesis Using Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Williamson ether synthesis using sodium phenoxide and an alkyl halide. The content is tailored for professionals in research and drug development, offering detailed protocols and critical data for successful synthesis.

Introduction

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[2][3][4][5] This method is of significant importance in organic synthesis and drug discovery due to its reliability and broad applicability.[6]

In this application note, we focus on the synthesis of an ether using sodium phenoxide, which is typically prepared in situ from phenol (B47542) and a base. The phenoxide ion then acts as the nucleophile, attacking the alkyl halide.

Reaction Mechanism

The Williamson ether synthesis with sodium phenoxide follows a two-step process:

  • Deprotonation of Phenol: Phenol is deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the sodium phenoxide salt.[7][8] This step is crucial as it generates the highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then undergoes an SN2 reaction with a primary alkyl halide.[3][9] The phenoxide attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether and a sodium halide salt as a byproduct.[4]

It is important to use a primary alkyl halide to favor the SN2 reaction. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base like the phenoxide ion.[3][9][10]

Experimental Protocol

This protocol details the synthesis of an alkyl phenyl ether via the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))[2][3]

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Phenoxide (in situ)

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable anhydrous polar aprotic solvent.

  • Slowly add one equivalent of a strong base (e.g., NaOH or NaH) to the solution while stirring. If using NaH, be cautious as hydrogen gas will evolve.[9] The reaction mixture is typically stirred at room temperature until the phenol is completely converted to the phenoxide.[8]

Step 2: Ether Synthesis

  • To the freshly prepared sodium phenoxide solution, slowly add a stoichiometric amount of the primary alkyl halide.[2]

  • Attach a reflux condenser to the flask and heat the reaction mixture to a temperature typically ranging from 50 to 100 °C.[2][3] The reaction is often monitored by Thin Layer Chromatography (TLC) and is generally complete within 1 to 8 hours.[2][3]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Quench the reaction by carefully adding water.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[2][11]

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by water and then brine.[2][8]

  • Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ether.[2]

  • The crude product can be further purified by distillation or column chromatography.[2]

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis using sodium phenoxide. Yields are generally reported to be in the range of 50-95% in laboratory settings.[3][5]

ParameterTypical Value/ConditionNotes
Reactants Sodium Phenoxide, Primary Alkyl HalidePhenoxide is usually generated in situ from phenol and a base.
Base NaOH, NaH, K₂CO₃NaH is a strong base suitable for generating the alkoxide.[9][10]
Solvent DMF, Acetonitrile, THF, DMSOPolar aprotic solvents are preferred to minimize side reactions.[3][10]
Temperature 50 - 100 °CHigher temperatures can favor elimination side reactions.[2]
Reaction Time 1 - 8 hoursReaction progress should be monitored by TLC.[2][3]
Yield 50 - 95%Yields can be affected by side reactions and purification losses.[3][5]

Potential Side Reactions

The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[3][9] Another potential side reaction, particularly with phenoxides, is C-alkylation of the aromatic ring, as the phenoxide ion is an ambident nucleophile.[3][10]

Visualizations

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack Phenol Phenol Base + NaOH Phenol->Base Arrow1 -> Base->Arrow1 Phenoxide Sodium Phenoxide Arrow1->Phenoxide Water + H₂O Phenoxide->Water Phenoxide2 Sodium Phenoxide AlkylHalide + R-X Phenoxide2->AlkylHalide Arrow2 -> AlkylHalide->Arrow2 Ether Alkyl Phenyl Ether Arrow2->Ether Salt + NaX Ether->Salt

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow A 1. Prepare Sodium Phenoxide (Phenol + Base in Solvent) B 2. Add Alkyl Halide A->B C 3. Heat under Reflux (50-100°C, 1-8h) B->C D 4. Cool and Quench (Add Water) C->D E 5. Extraction (Organic Solvent) D->E F 6. Wash Organic Layer (NaHCO₃, H₂O, Brine) E->F G 7. Dry and Evaporate (Na₂SO₄, Rotary Evaporator) F->G H 8. Purify Product (Distillation or Chromatography) G->H

Caption: Experimental workflow for Williamson ether synthesis.

References

Application of Sodium Phenoxide in the Synthesis of Aryl Ethers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Williamson ether synthesis stands as a cornerstone method for the formation of aryl ethers, a critical functional group in many pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of aryl ethers utilizing sodium phenoxide as a key intermediate.

The reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involves the reaction of a sodium phenoxide with a primary alkyl halide. The phenoxide ion, a potent nucleophile, is typically generated in situ by treating a phenol (B47542) with a base. Sodium phenoxide, being a stable and reactive nucleophile, is a widely used reagent in this transformation.[1][2][3]

I. Application Notes

The success of the Williamson ether synthesis for aryl ethers is contingent on several factors, including the choice of reagents, reaction conditions, and the potential for side reactions.

1. Reaction Mechanism and Substrate Scope:

The core of this synthetic route is the SN2 reaction between the phenoxide ion and an alkylating agent.[2] This mechanism dictates the optimal choice of substrates.

  • Alkylating Agents: Primary alkyl halides are the preferred electrophiles for this reaction, leading to good to excellent yields of the desired aryl ether.[3] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which leads to the formation of an alkene byproduct. Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[1]

  • Phenoxides: A wide variety of substituted phenols can be converted to their corresponding sodium phenoxides and subsequently to aryl ethers. The electronic nature of the substituents on the phenol can influence the nucleophilicity of the phenoxide ion.

2. Reaction Conditions:

  • Base: Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are commonly used bases to generate the sodium phenoxide from the corresponding phenol.[4][5] In some cases, stronger bases like sodium hydride (NaH) can be employed, particularly when using less reactive alkylating agents.[6]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often the solvents of choice as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.[7]

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[7]

  • Catalysts: While not always necessary, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in biphasic reaction systems. PTCs facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located, thus accelerating the reaction.[2]

3. Side Reactions:

The primary side reaction to consider is the E2 elimination of the alkyl halide, particularly with secondary and tertiary halides.[1] Another potential side reaction, though less common with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[5]

II. Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of aryl ethers using phenoxides.

Table 1: Microwave-Assisted Williamson Ether Synthesis of Various Aryl Ethers [8]

EntryPhenolAlkyl TosylateProductTime (min)Yield (%)
1Phenol1-Octyl tosylate1-Phenoxyoctane1593
22-NitrophenolDiethylene glycol ditosylateBis(2-nitrophenoxy)ethane7584
3Salicylaldehyde1-Octyl tosylate2-(Octyloxy)benzaldehyde2090

Reaction Conditions: Microwave irradiation, solvent-free, K₂CO₃ as base.

Table 2: Synthesis of Phenacetin via Williamson Ether Synthesis [4]

Reactant 1Reactant 2BaseSolventReaction TimeYield (crude)
AcetaminophenEthyl iodideK₂CO₃Butanone1 hourNot specified

This table illustrates a typical laboratory preparation of a pharmaceutical compound.

III. Experimental Protocols

Protocol 1: Synthesis of Anisole from Phenol

This protocol describes the classic Williamson ether synthesis of anisole.

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in a suitable solvent such as ethanol.

  • Slowly add sodium hydroxide (1 equivalent) to the solution while stirring. The formation of sodium phenoxide is an exothermic reaction.

  • Alkylation: To the freshly prepared sodium phenoxide solution, add methyl iodide (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude anisole.

  • Purification: Purify the crude product by distillation to obtain pure anisole.

Protocol 2: Microwave-Assisted Synthesis of 1-Phenoxyoctane [8]

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

  • Reactant Mixture: In an agate mortar, vigorously grind a mixture of 1-octanol (B28484) (10 mmol) and finely powdered potassium hydroxide (50 mmol) for 5 minutes.

  • Add potassium carbonate (5 g) and tosyl chloride (15 mmol) and continue grinding. An exothermic reaction will occur.

  • To consume any remaining tosyl chloride, add finely powdered potassium hydroxide (10 mmol) and grind thoroughly.

  • Add phenol (10 mmol) to the reaction mixture and grind for 5 minutes.

  • Microwave Irradiation: Transfer the mixture to a microwave reactor and irradiate for 15 minutes.

  • Work-up: After cooling, add water (50 ml) to the reaction mixture and extract the product with diethyl ether (2 x 40 ml).

  • Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-phenoxyoctane.

Protocol 3: Synthesis of Methylphenoxyacetic Acid

This protocol demonstrates the synthesis of a functionalized aryl ether.

  • Preparation of Potassium Phenoxide: In a 250 mL round-bottom flask, dissolve 4 g of potassium hydroxide in 8 mL of water.

  • Add 2 g of the desired cresol (B1669610) (o-, m-, or p-cresol) to the flask and swirl until a homogeneous solution is formed. Add a few boiling stones.

  • Reaction Setup: Fit the flask with a reflux condenser and heat the mixture to a gentle boil.

  • Addition of Alkylating Agent: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser to the boiling solution over a period of 10 minutes.

  • Reflux: Continue refluxing for an additional 10 minutes after the addition is complete.

  • Isolation: Transfer the hot solution to a small beaker and cool to room temperature.

  • Acidification: Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic (check with pH paper).

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from boiling water (use a minimal amount, not exceeding 50 mL).

  • Final Product: Filter the recrystallized product, allow it to air dry, and determine its weight and melting point.

IV. Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Formation of Sodium Phenoxide cluster_step2 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Sodium Phenoxide (Ar-O⁻Na⁺) phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide water H₂O phenoxide_step2 Sodium Phenoxide (Ar-O⁻Na⁺) alkyl_halide Alkyl Halide (R-X) aryl_ether Aryl Ether (Ar-O-R) alkyl_halide->aryl_ether nax NaX phenoxide_step2->aryl_ether Nucleophilic Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental_Workflow start Start mix_reagents Mix Phenol and Base in Solvent start->mix_reagents form_phenoxide Formation of Sodium Phenoxide mix_reagents->form_phenoxide add_alkyl_halide Add Alkyl Halide form_phenoxide->add_alkyl_halide heat_reaction Heat Reaction Mixture (Reflux) add_alkyl_halide->heat_reaction monitor_reaction Monitor Reaction (TLC) heat_reaction->monitor_reaction workup Aqueous Work-up & Extraction monitor_reaction->workup Reaction Complete purification Purification (e.g., Distillation) workup->purification end End: Pure Aryl Ether purification->end

Caption: General Experimental Workflow for Aryl Ether Synthesis.

References

Sodium Phenoxide: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium phenoxide (C₆H₅ONa) is a versatile and cost-effective reagent and catalyst that plays a crucial role in a variety of organic transformations. Its utility stems from the nucleophilic and basic nature of the phenoxide anion, making it an indispensable tool in academic research and industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by sodium phenoxide.

Kolbe-Schmitt Reaction: Synthesis of Salicylic (B10762653) Acid

The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis, primarily used for the production of salicylic acid, a key precursor to aspirin. The reaction involves the carboxylation of sodium phenoxide with carbon dioxide under elevated temperature and pressure.[1][2]

Quantitative Data
EntryReactantTemperature (°C)CO₂ Pressure (bar)Reaction Time (h)Yield of Salicylic Acid (%)Reference
1Sodium Phenoxide125100-High[2]
2Sodium Phenoxide in Toluene15030241.71[3]
3Sodium Phenoxide in Toluene (Phenol/Phenoxide Molar Ratio 2:1)22530292.68[3]
4Sodium Phenoxide (Conventional Gas-Solid)225302~65[4]
5Sodium Phenoxide in Toluene225302~78[4]
Experimental Protocol: Suspension-Based Kolbe-Schmitt Reaction[3]

Materials:

  • Sodium phenoxide

  • Toluene (anhydrous)

  • Carbon dioxide (high purity)

  • Phenol (B47542)

  • Hydrochloric acid (HCl)

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • Charge the high-pressure autoclave with sodium phenoxide and toluene. For enhanced yield, add phenol at a 2:1 molar ratio relative to sodium phenoxide.

  • Seal the reactor and purge with nitrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with carbon dioxide to 30 bar.

  • Heat the mixture to 225 °C while stirring at 1000 rpm.

  • Maintain the reaction conditions for 2 hours.

  • After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the salicylic acid.

  • Collect the crude salicylic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure salicylic acid.

Reaction Pathway

Kolbe_Schmitt_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sodium_Phenoxide Sodium Phenoxide Sodium_Salicylate Sodium Salicylate Sodium_Phenoxide->Sodium_Salicylate + CO₂ CO2 Carbon Dioxide Pressure High Pressure Temperature High Temperature Salicylic_Acid Salicylic Acid Sodium_Salicylate->Salicylic_Acid + H⁺ (Acidification) Williamson_Ether_Synthesis_Workflow Start Start Phenoxide_Formation Phenoxide Formation (Phenol + NaOH in Acetone) Start->Phenoxide_Formation Alkylation Alkylation (+ 1-Bromoheptane, Reflux) Phenoxide_Formation->Alkylation Workup Work-up (Solvent Removal, Partition) Alkylation->Workup Extraction Extraction & Washing (Ether, 5% NaOH, H₂O) Workup->Extraction Drying Drying & Evaporation (MgSO₄, Solvent Evaporation) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification End Pure 1-Phenoxyheptane Purification->End Mukaiyama_Aldol_Cycle Catalyst_Complex [PhONa - Phosphine Oxide] Activated_Enolate Activated Silyl Enolate Catalyst_Complex->Activated_Enolate + Silyl Enolate Aldol_Adduct Silyl-protected Aldol Adduct Activated_Enolate->Aldol_Adduct + Ketone Ketone Ketone Aldol_Adduct->Catalyst_Complex - Silylium species Product Tertiary Aldol Aldol_Adduct->Product + H₂O (Workup) AROP_Initiation Phenoxide Phenoxide Anion (ArO⁻) Ring_Opened_Intermediate Ring-Opened Intermediate Phenoxide->Ring_Opened_Intermediate + β-Butyrolactone Butyrolactone β-Butyrolactone Propagating_Chain Propagating Polymer Chain Ring_Opened_Intermediate->Propagating_Chain + n β-Butyrolactone

References

Application Notes: Phenol-Chloroform RNA Extraction for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality RNA is a critical first step for a wide range of molecular biology applications, particularly for the accurate and reliable analysis of gene expression.[1][2][3][4] Phenol-chloroform extraction is a well-established and cost-effective method for purifying RNA from biological samples.[1][2][4][5] This technique relies on the principle of liquid-liquid extraction to separate nucleic acids from proteins and other cellular components.[6]

The procedure involves homogenizing the sample in a solution containing phenol (B47542) and guanidinium (B1211019) thiocyanate, which denatures proteins and inactivates RNases. The addition of chloroform (B151607) promotes the separation of the mixture into distinct aqueous and organic phases upon centrifugation.[6][7] The upper, aqueous phase contains the RNA, while denatured proteins are found at the interphase, and lipids and other hydrophobic molecules are partitioned into the lower, organic phase.[6] The RNA is then precipitated from the aqueous phase, typically with isopropanol (B130326), washed, and resuspended for use in downstream applications such as reverse transcription quantitative polymerase chain reaction (RT-qPCR), microarray analysis, and RNA sequencing.

Principle of the Method

The separation of nucleic acids during phenol-chloroform extraction is pH-dependent.[8][9] Under acidic conditions (pH 4-5), DNA is denatured and partitions into the organic phase, leaving the RNA in the aqueous phase.[6][8] This makes the method particularly effective for RNA isolation. The key components of the extraction reagent and their functions are:

  • Phenol: Denatures proteins and facilitates their partitioning into the organic phase.[8]

  • Guanidinium thiocyanate: A chaotropic agent that denatures proteins, including RNases, thereby protecting the RNA from degradation.

  • Chloroform: Increases the density of the organic phase, ensuring a clear separation from the aqueous phase, and helps to extract lipids.[6][10]

  • Isoamyl alcohol: Often included in the mixture to reduce foaming during vortexing.

Advantages and Disadvantages

While phenol-chloroform extraction is considered a "gold standard" method, it is important to consider its pros and cons.[9][11]

Advantages:

  • High RNA Yield: This method is known for providing a high yield of RNA, even from small amounts of starting material.[5][12]

  • Cost-Effective: Compared to many commercial kits, the reagents for phenol-chloroform extraction are relatively inexpensive.[1][2][4][5]

  • Versatility: The protocol can be adapted for a wide variety of sample types, including cultured cells, tissues, and blood.[9][11]

  • Rapid Inactivation of RNases: The strong denaturing solution quickly inactivates RNases, preserving RNA integrity.[9][11]

Disadvantages:

  • Use of Hazardous Reagents: Phenol and chloroform are toxic and must be handled with appropriate safety precautions in a fume hood.[5][6][9][11]

  • Potential for Contamination: Carryover of phenol or guanidinium salts can inhibit downstream enzymatic reactions.[1][2][3][4] Similarly, contamination with genomic DNA can occur if the interphase is disturbed during the transfer of the aqueous phase.[13]

  • Labor-Intensive: The procedure is manual and can be more time-consuming compared to column-based methods, making it less suitable for high-throughput applications.[6][9][11]

RNA Quality Control for Gene Expression Analysis

The quality of the isolated RNA is paramount for successful gene expression analysis.[14] Key parameters to assess are RNA quantity, purity, and integrity.[15]

  • Quantity: RNA concentration is typically determined by measuring the absorbance of ultraviolet (UV) light at 260 nm using a spectrophotometer.[15]

  • Purity: The purity of the RNA sample is assessed by calculating the ratios of absorbance at 260 nm to 280 nm (A260/A280) and 260 nm to 230 nm (A260/A230).[15]

  • Integrity: RNA integrity is evaluated to ensure that the RNA is not degraded. This is often assessed by visualizing the 18S and 28S ribosomal RNA (rRNA) bands on a denaturing agarose (B213101) gel or by using automated capillary electrophoresis systems, which generate an RNA Integrity Number (RIN).[15][16] For gene expression studies, a RIN value of 7.0 or higher is generally recommended.[17]

Data Presentation

Table 1: RNA Quality Control Parameters

ParameterIdeal ValueIndication of Contamination
A260/A280 Ratio ~2.0A ratio lower than 1.8 suggests protein contamination.
A260/A230 Ratio 2.0 - 2.2A lower ratio may indicate contamination with phenol, guanidinium salts, or carbohydrates.
RNA Integrity Number (RIN) ≥ 7.0A value below 7.0 suggests significant RNA degradation.[17]

Table 2: Reagent Volumes for Standard Protocol

StepReagentVolume
Homogenization TRIzol Reagent (or similar)1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells
Phase Separation Chloroform200 µL per 1 mL of TRIzol Reagent
RNA Precipitation Isopropanol500 µL per 1 mL of TRIzol Reagent
RNA Wash 75% Ethanol (B145695)1 mL per 1 mL of TRIzol Reagent
RNA Resuspension RNase-free Water20-50 µL

Experimental Protocols

Important Considerations Before Starting:

  • To prevent RNA degradation, always wear gloves and use RNase-free tubes, tips, and reagents.[18]

  • Work surfaces and non-disposable equipment should be treated with RNase decontamination solutions.[7]

  • Perform all steps involving phenol and chloroform in a certified chemical fume hood.

Protocol 1: Conventional Phenol-Chloroform RNA Extraction

This protocol is a standard method for the isolation of total RNA from various biological samples.

1. Sample Homogenization a. For adherent cells, lyse directly in the culture dish by adding 1 mL of TRIzol Reagent per 10 cm² area. Pass the cell lysate several times through a pipette to ensure complete homogenization. b. For suspension cells, pellet the cells by centrifugation, discard the supernatant, and add 1 mL of TRIzol Reagent per 5-10 x 10^6 cells. c. For tissues, homogenize 50-100 mg of tissue in 1 mL of TRIzol Reagent using a mechanical homogenizer. d. Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[7]

2. Phase Separation a. Add 200 µL of chloroform per 1 mL of TRIzol Reagent used.[7] b. Cap the tube securely and vortex vigorously for 15 seconds.[7] c. Incubate at room temperature for 3 minutes.[3][7] d. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[7] The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.

3. RNA Precipitation a. Carefully transfer the upper aqueous phase to a fresh RNase-free tube, being cautious not to disturb the interphase. b. Add 500 µL of isopropanol per 1 mL of TRIzol Reagent initially used.[7] c. Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.[7] d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[7] The RNA pellet will appear as a white or translucent gel-like deposit at the bottom of the tube.

4. RNA Wash a. Carefully decant the supernatant without disturbing the RNA pellet. b. Add 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of TRIzol Reagent. c. Centrifuge at 7,500 x g for 5 minutes at 4°C.[7] d. Discard the supernatant.

5. RNA Resuspension a. Air-dry the pellet for 3-5 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[7] b. Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.[7] c. To facilitate dissolution, incubate at 55-60°C for 10-15 minutes. d. Store the purified RNA at -80°C.[18]

Protocol 2: Enhanced Phenol-Chloroform RNA Extraction for Higher Purity

This optimized protocol includes an additional chloroform wash and extra ethanol washes to significantly improve the purity of the extracted RNA, making it more suitable for sensitive downstream applications.[1][2][3][4]

1. Sample Homogenization

  • Follow steps 1a-1d from the Conventional Protocol.

2. Initial Phase Separation

  • Follow steps 2a-2d from the Conventional Protocol.

3. Second Chloroform Extraction (Enhanced Step) a. Carefully transfer the upper aqueous phase to a new RNase-free tube containing an equal volume of chloroform (approximately 200 µL per 750 µL of TRIzol used).[1][7] b. Vortex vigorously for 15 seconds and incubate at room temperature for 3 minutes. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.

4. RNA Precipitation a. Transfer the upper aqueous phase to a fresh tube. b. Add 500 µL of isopropanol per 750 µL of TRIzol Reagent initially used. c. Mix by inverting 10-20 times and incubate at room temperature for 10 minutes.[7] d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[7]

5. Extended RNA Wash (Enhanced Step) a. Carefully decant the supernatant. b. Add 1 mL of 75% ethanol. c. Centrifuge at 7,500 x g for 5 minutes at 4°C. d. Discard the supernatant. e. Repeat the 75% ethanol wash two more times for a total of three washes. [1][2]

6. RNA Resuspension

  • Follow steps 5a-5d from the Conventional Protocol.

Table 3: Comparison of Conventional vs. Enhanced Protocols

StepConventional ProtocolEnhanced Protocol
Chloroform Extraction 1 round2 rounds
Ethanol Wash 1 round3 rounds
Primary Advantage FasterHigher Purity

Mandatory Visualizations

G cluster_0 Phenol-Chloroform RNA Extraction Principle cluster_1 A 1. Sample Homogenization (Cells in Lysis Buffer) B 2. Addition of Phenol:Chloroform A->B Denatures proteins, inactivates RNases C 3. Centrifugation (Phase Separation) B->C Vortex to mix D Aqueous Phase (RNA) Interphase (DNA, Proteins) Organic Phase (Lipids, Proteins) C->D Differential partitioning

Caption: Principle of phenol-chloroform RNA extraction.

G cluster_0 Conventional Workflow cluster_1 Enhanced Workflow A Sample Homogenization B Add Chloroform A->B C Centrifuge B->C D Transfer Aqueous Phase C->D E Add Isopropanol D->E F Centrifuge (Pellet RNA) E->F G Wash with 75% Ethanol (1x) F->G H Centrifuge G->H I Air Dry Pellet H->I J Resuspend RNA I->J A2 Sample Homogenization B2 Add Chloroform A2->B2 C2 Centrifuge B2->C2 D2 Transfer Aqueous Phase C2->D2 K2 Add Chloroform (2nd time) D2->K2 L2 Centrifuge K2->L2 M2 Transfer Aqueous Phase L2->M2 E2 Add Isopropanol M2->E2 F2 Centrifuge (Pellet RNA) E2->F2 G2 Wash with 75% Ethanol (3x) F2->G2 H2 Centrifuge G2->H2 I2 Air Dry Pellet H2->I2 J2 Resuspend RNA I2->J2

Caption: Comparison of conventional and enhanced workflows.

G Start Problem with Extracted RNA LowYield Low RNA Yield Start->LowYield LowPurity Low Purity (A260/280 or A260/230 low) Start->LowPurity Degradation RNA Degradation (Low RIN) Start->Degradation LY_S1 Incomplete homogenization or lysis. LowYield->LY_S1 Cause LY_S2 Aqueous phase incompletely recovered. LowYield->LY_S2 Cause LY_S3 Over-dried RNA pellet. LowYield->LY_S3 Cause LP_S1 Interphase contamination. Be more careful during aqueous phase transfer. LowPurity->LP_S1 Cause LP_S2 Phenol contamination. Perform additional chloroform wash. LowPurity->LP_S2 Cause LP_S3 Salt contamination. Perform additional ethanol washes. LowPurity->LP_S3 Cause D_S1 RNase contamination. Use RNase-free reagents and proper technique. Degradation->D_S1 Cause D_S2 Improper sample storage or handling. Degradation->D_S2 Cause D_S3 Excessive vortexing or homogenization. Degradation->D_S3 Cause

Caption: Troubleshooting guide for RNA extraction issues.

References

Application Notes and Protocols for the Industrial Production of Salicylic Acid Using Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium phenoxide in the industrial synthesis of salicylic (B10762653) acid, primarily through the Kolbe-Schmitt reaction. Detailed protocols for key experimental stages are provided, along with quantitative data and visualizations to aid in research, development, and scale-up operations.

Introduction

Salicylic acid (2-hydroxybenzoic acid) is a crucial precursor in the pharmaceutical industry, most notably for the synthesis of acetylsalicylic acid (aspirin).[1][2][3] It also finds applications in dermatology and as a building block for other pharmaceuticals and chemicals. The primary industrial method for its synthesis is the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide.[1][2] This process is favored for its efficiency and use of readily available raw materials: phenol (B47542), sodium hydroxide (B78521), and carbon dioxide.[4]

Core Chemical Process: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a two-step process:

  • Formation of Sodium Phenoxide: Phenol is treated with sodium hydroxide to form sodium phenoxide, the sodium salt of phenol.[1][3][4] This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than phenol itself.[3]

  • Carboxylation: The dried sodium phenoxide is then subjected to carboxylation by heating with carbon dioxide under high pressure.[1][2] This electrophilic substitution reaction primarily yields sodium salicylate (B1505791) (the ortho-isomer).

  • Acidification: The resulting sodium salicylate is dissolved in water and then acidified, typically with a strong acid like sulfuric acid, to precipitate salicylic acid.[1]

Data Presentation

The yield and purity of salicylic acid are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Reaction Conditions on Salicylic Acid Yield in a Suspension-Based Kolbe-Schmitt Reaction

Temperature (°C)CO2 Pressure (bar)Reaction Time (h)Phenol/Sodium Phenoxide Molar RatioStirring Speed (rpm)Salicylic Acid Molar Yield (%)
1253021:110006.84
1503021:1100041.71
2253021:1100077.52
1501021:11000Low
1503021:1100041.71
1505021:11000Lower
2253022:1100092.68

Data adapted from a study on a novel suspension-based carboxylation method.

Table 2: Typical Industrial Process Parameters and Outcomes

ParameterValueReference
Carboxylation Temperature125 - 200 °C[2]
Carboxylation Pressureup to 100 atm[2]
Typical YieldNearly quantitative
Recovery after Crystallization80 - 90%
Purity after Recrystallization> 99.5%

Experimental Protocols

The following are detailed protocols for the key stages of salicylic acid synthesis.

Protocol 1: Preparation of Sodium Phenoxide (Laboratory Scale)

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve a specific molar amount of phenol in the anhydrous solvent.

  • Add an equimolar amount of sodium hydroxide.

  • Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • The resulting solution contains sodium phenoxide. For the Kolbe-Schmitt reaction, the solvent is typically removed under vacuum to obtain dry sodium phenoxide powder.

Protocol 2: Kolbe-Schmitt Reaction (Laboratory Scale)

Materials:

  • Dry sodium phenoxide powder

  • High-pressure autoclave

  • Carbon dioxide (CO2) gas

Procedure:

  • Place the dry sodium phenoxide powder into a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen gas to remove any air and moisture.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).

  • Heat the autoclave to the desired temperature (e.g., 125 °C) while stirring.

  • Maintain these conditions for a set period (e.g., 6 hours) to allow for complete carboxylation.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2 pressure.

  • The solid product is crude sodium salicylate.

Protocol 3: Acidification and Purification of Salicylic Acid

Materials:

  • Crude sodium salicylate

  • Deionized water

  • Sulfuric acid (H2SO4), concentrated

  • Suitable recrystallization solvent (e.g., hot water)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude sodium salicylate in a minimum amount of hot deionized water.

  • Slowly add concentrated sulfuric acid with constant stirring until the solution is acidic (pH ~2-3). Salicylic acid will precipitate out as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude salicylic acid by vacuum filtration and wash the filter cake with cold deionized water.

  • For purification, dissolve the crude salicylic acid in a minimum amount of boiling water. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified salicylic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at a low temperature.

Mandatory Visualization

Reaction Pathway Diagram

Kolbe_Schmitt_Reaction phenol Phenol sodium_phenoxide Sodium Phenoxide phenol->sodium_phenoxide Deprotonation naoh NaOH naoh->sodium_phenoxide sodium_salicylate Sodium Salicylate sodium_phenoxide->sodium_salicylate Carboxylation (High T, P) co2 CO2 co2->sodium_salicylate salicylic_acid Salicylic Acid sodium_salicylate->salicylic_acid Acidification h2so4 H2SO4 h2so4->salicylic_acid

Caption: The Kolbe-Schmitt reaction pathway for salicylic acid synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start phenoxide_formation 1. Sodium Phenoxide Formation start->phenoxide_formation drying 2. Drying of Sodium Phenoxide phenoxide_formation->drying carboxylation 3. Kolbe-Schmitt Carboxylation drying->carboxylation acidification 4. Acidification carboxylation->acidification filtration1 5. Filtration & Washing (Crude Product) acidification->filtration1 recrystallization 6. Recrystallization filtration1->recrystallization filtration2 7. Filtration & Washing (Pure Product) recrystallization->filtration2 drying_final 8. Drying of Pure Salicylic Acid filtration2->drying_final analysis 9. Quality Control (e.g., HPLC, Melting Point) drying_final->analysis end End Product: High-Purity Salicylic Acid analysis->end

Caption: Experimental workflow for the synthesis and purification of salicylic acid.

Potential Side Reactions and Byproducts

Under certain conditions, the Kolbe-Schmitt reaction can lead to the formation of byproducts, primarily p-hydroxybenzoic acid and 4-hydroxyisophthalic acid. The formation of the para-isomer is more favored when using potassium hydroxide instead of sodium hydroxide.[1] Reaction temperature also plays a role in the regioselectivity of the carboxylation.

Quality Control

The purity of the final salicylic acid product is critical, especially for pharmaceutical applications. Standard analytical techniques for quality control include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of salicylic acid and identify and quantify any byproducts.

  • Melting Point Analysis: Pure salicylic acid has a sharp melting point range (158-161 °C). A broad or depressed melting point indicates the presence of impurities.

  • Ferric Chloride Test: A qualitative test for the presence of phenolic hydroxyl groups. Salicylic acid will give a positive (purple color) test, which can be used to distinguish it from its acetylated derivative, aspirin (B1665792).[5][6]

References

Application Notes and Protocols for the Preparation of Substituted Sodium Phenoxides in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted sodium phenoxides, crucial intermediates in the pharmaceutical industry. These compounds are fundamental for the synthesis of a wide array of active pharmaceutical ingredients (APIs) through reactions such as the Williamson ether synthesis and the Kolbe-Schmitt reaction.

Introduction

Substituted sodium phenoxides are anionic organic salts formed by the deprotonation of substituted phenols. The nature and position of the substituent on the aromatic ring significantly influence the reactivity, solubility, and overall utility of the phenoxide in organic synthesis. Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the acidity of the parent phenol (B47542), facilitating phenoxide formation, while electron-donating groups (e.g., -CH₃, -OCH₃) may have the opposite effect. The careful selection and preparation of a specific substituted sodium phenoxide are critical steps in the development of many pharmaceutical drugs.

Key Applications in Pharmaceutical Synthesis

  • Williamson Ether Synthesis: This is a widely used reaction for the formation of ethers. A sodium phenoxide acts as a nucleophile, attacking an alkyl halide to form an aryl ether. This reaction is pivotal in the synthesis of numerous drugs where an ether linkage is a key structural motif.

  • Kolbe-Schmitt Reaction: This carboxylation reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat to introduce a carboxylic acid group, typically ortho to the hydroxyl group. The most prominent example is the synthesis of salicylic (B10762653) acid, a precursor to aspirin.

Data Presentation: Synthesis of Substituted Sodium Phenoxides

The following tables summarize quantitative data for the preparation of various substituted sodium phenoxides.

SubstituentParent PhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitro4-NitrophenolNaOHWaterBoiling0.3391[1]
4-Chloro-2-nitro4-Chloro-2-nitrophenolNaOHWaterBoiling-86[1]
2-Methylo-CresolNaOH----[2][3]
4-Bromo4-BromophenolK₂CO₃Acetone/DMFReflux12-24-[4]
4-Acetyl4-Hydroxyacetophenone-----[5][6][7]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Substituted Sodium Phenoxides using Sodium Hydroxide (B78521)

This protocol describes a general method for the synthesis of sodium phenoxides from substituted phenols and sodium hydroxide in an aqueous medium.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydroxide (1.0 - 2.0 eq)

  • Deionized Water

  • Ice bath

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if heating is required)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven or vacuum desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted phenol in deionized water. If the phenol has poor water solubility, a co-solvent such as ethanol (B145695) may be used, or the reaction can be performed as a slurry.

  • Base Addition: While stirring, add a solution of sodium hydroxide (typically a 10 N aqueous solution) dropwise to the phenol solution. For phenols with acidic protons, an exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the substituted phenol. The reaction is often rapid and can be monitored by the complete dissolution of the phenol or by a color change. For example, the formation of sodium 4-nitrophenoxide results in a distinct red color.[1]

  • Isolation:

    • For water-soluble phenoxides: The resulting solution can often be used directly in the subsequent reaction step.

    • For water-insoluble phenoxides: If the sodium phenoxide precipitates, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any unreacted sodium hydroxide.

  • Drying: Dry the purified sodium phenoxide in an oven at a temperature appropriate for the compound's stability (e.g., 110 °C for sodium 4-nitrophenoxide) or in a vacuum desiccator to a constant weight.[1]

Protocol 2: Preparation of Anhydrous Sodium Phenoxides for Moisture-Sensitive Reactions

This protocol is suitable for reactions where the presence of water is detrimental, such as in certain Williamson ether syntheses.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Metal, Sodium Hydride (NaH), or Sodium Methoxide (B1231860) (NaOMe) (1.0 eq)

  • Anhydrous Solvent (e.g., THF, DMF, Toluene)

Equipment:

  • Flame-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glove box

  • Magnetic stirrer and stir bar

  • Cannula or syringe for solvent/reagent transfer

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas.

  • Dissolution: In the reaction flask, dissolve the substituted phenol in the chosen anhydrous solvent.

  • Base Addition (handle with extreme care):

    • Sodium Hydride: Add NaH (typically as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure proper ventilation and a gas outlet.

    • Sodium Metal: Add freshly cut sodium metal in small pieces. The reaction may be vigorous.

    • Sodium Methoxide: Add solid sodium methoxide or a solution in methanol (B129727). If using a solution in methanol, the methanol may need to be removed by distillation if it is not a suitable solvent for the subsequent reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases (for NaH and Na) or until the phenol is completely consumed (for NaOMe).

  • Use in situ: The resulting solution or slurry of the anhydrous sodium phenoxide is typically used directly in the next synthetic step without isolation.

Visualizations

Experimental Workflow for Sodium Phenoxide Preparation

experimental_workflow General Workflow for Sodium Phenoxide Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start_phenol Substituted Phenol dissolution Dissolve Phenol in Solvent start_phenol->dissolution start_base Base (e.g., NaOH, NaH) base_addition Add Base start_base->base_addition start_solvent Solvent (e.g., Water, THF) start_solvent->dissolution dissolution->base_addition reaction Stir at appropriate temperature base_addition->reaction isolation Isolation (Filtration or direct use) reaction->isolation washing Wash with cold solvent isolation->washing drying Dry under vacuum or in oven washing->drying product Purified Substituted Sodium Phenoxide drying->product

Caption: General workflow for the synthesis of substituted sodium phenoxides.

Application in Williamson Ether Synthesis

williamson_ether_synthesis Williamson Ether Synthesis Workflow phenoxide Substituted Sodium Phenoxide reaction SN2 Reaction (Heating may be required) phenoxide->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography, Distillation) extraction->purification product Aryl Ether Product purification->product

Caption: Workflow for the Williamson ether synthesis using a substituted sodium phenoxide.

Modulation of MAPK Signaling Pathway by Phenolic Compounds

mapk_signaling_pathway Modulation of MAPK Signaling by Phenolic Compounds cluster_mapk MAPK Cascade extracellular Extracellular Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor extracellular->receptor ras Ras receptor->ras phenolic_compound Phenolic Compound (Active Moiety) raf Raf phenolic_compound->raf Inhibition mek MEK phenolic_compound->mek Inhibition erk ERK phenolic_compound->erk Inhibition ras->raf raf->mek mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression

Caption: Inhibition of the MAPK signaling pathway by phenolic compounds.[8][9][10]

Concluding Remarks

The preparation of substituted sodium phenoxides is a cornerstone of modern pharmaceutical synthesis. The protocols and data presented herein provide a foundation for the reproducible and efficient synthesis of these vital intermediates. The choice of synthetic route and reaction conditions should be tailored to the specific properties of the substituted phenol and the requirements of the subsequent synthetic steps. Careful consideration of safety, particularly when working with reactive reagents like sodium metal and sodium hydride, is paramount. The provided visualizations offer a clear overview of the synthetic workflows and the biological relevance of the resulting classes of compounds.

References

Application Notes and Protocols: The Role of Sodium Phenoxide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxide and its derivatives are pivotal in the synthesis of high-performance polymers such as polycarbonates and epoxies. In these syntheses, sodium phenoxide primarily acts as a highly reactive nucleophilic intermediate. This document provides detailed application notes and experimental protocols for the synthesis of polycarbonates via interfacial polymerization and melt transesterification, and for the synthesis of epoxy resins. It includes quantitative data, detailed methodologies, and visual representations of the synthetic pathways to facilitate understanding and replication in a research and development setting.

The Role of Sodium Phenoxide in Polycarbonate Synthesis

Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. The synthesis of polycarbonates, particularly those derived from bisphenol A (BPA), heavily relies on the formation of a sodium phenoxide intermediate.

Interfacial Polymerization of Bisphenol A and Phosgene (B1210022)

In the conventional and widely used interfacial polymerization method, bisphenol A is reacted with the highly toxic phosgene. The initial and critical step involves the deprotonation of bisphenol A by a strong base, typically sodium hydroxide (B78521) (NaOH), to form the disodium (B8443419) salt of bisphenol A, which is a type of sodium phenoxide.[1][2] This phenoxide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of phosgene.[3] The reaction takes place at the interface of an aqueous phase (containing the sodium phenoxide) and an organic phase (containing the phosgene), often with the aid of a phase-transfer catalyst.[4]

Logical Relationship: Formation of Sodium Phenoxide Intermediate

G BPA Bisphenol A SodiumPhenoxide Disodium Salt of Bisphenol A (Sodium Phenoxide Intermediate) BPA->SodiumPhenoxide Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->SodiumPhenoxide H2O Water (H2O) SodiumPhenoxide->H2O Byproduct

Caption: Formation of the sodium phenoxide intermediate from bisphenol A.

Experimental Workflow: Interfacial Polymerization

start Start prep_bpa Prepare aqueous solution of Bisphenol A sodium salt (phenoxide) start->prep_bpa prep_phosgene Prepare organic solution of Phosgene start->prep_phosgene reaction Interfacial Polymerization: Mix aqueous and organic phases with vigorous stirring prep_bpa->reaction prep_phosgene->reaction separation Phase Separation reaction->separation washing Wash organic phase to remove impurities and byproducts separation->washing precipitation Precipitate Polycarbonate (e.g., with ethanol) washing->precipitation drying Dry the polymer precipitation->drying end End drying->end

Caption: Workflow for interfacial polymerization of polycarbonate.

Protocol 1: Interfacial Synthesis of Polycarbonate

Materials:

  • Bisphenol A (BPA)

  • Sodium Hydroxide (NaOH)

  • Phosgene (COCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (catalyst)

  • p-tert-Butylphenol (chain stopper/molecular weight regulator)

  • Hydrochloric Acid (HCl) for washing

  • Deionized water

  • Ethanol (for precipitation)

Procedure:

  • Preparation of the Aqueous Phase: Dissolve Bisphenol A and p-tert-butylphenol in a dilute aqueous solution of sodium hydroxide. The molar ratio of NaOH to BPA is typically around 2:1 to ensure complete formation of the disodium salt.

  • Preparation of the Organic Phase: Dissolve phosgene in a chlorinated organic solvent like dichloromethane.

  • Polymerization: Add the organic phase to the aqueous phase under vigorous agitation. Add a catalyst, such as triethylamine, to the reaction mixture. The polymerization occurs at the interface of the two immiscible liquids. Maintain the reaction temperature between 25-30°C.[5]

  • Chain Growth: Short oligomers form initially and then combine to create longer polycarbonate chains.[2]

  • Work-up: After the reaction is complete, stop the agitation and allow the phases to separate.

  • Purification: Separate the organic layer containing the polycarbonate. Wash the organic phase sequentially with dilute hydrochloric acid and then with deionized water to remove unreacted monomers, catalyst, and salts.

  • Isolation: Precipitate the polycarbonate from the organic solution by adding a non-solvent like ethanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Quantitative Data:

ParameterValue/RangeReference
Molar Ratio (BPA:Phosgene)Approx. 1:1.1 - 1:1.5General Knowledge
Catalyst Concentration0.05-0.15 mol% (of BPA)[6]
Number Average Molecular Weight (Mn)20,000 - 30,000 g/mol [6]
Weight Average Molecular Weight (Mw)36,000 g/mol (achievable)[7]
Polydispersity Index (PDI)2.12 (in some melt processes)[8]
Melt Transesterification

A more environmentally friendly, non-phosgene route to polycarbonates involves the melt transesterification of a dihydroxy compound (like BPA) with a diaryl carbonate, such as diphenyl carbonate (DPC).[9] In this process, sodium phenoxide can act as a catalyst. The reaction is typically carried out at high temperatures (250-350°C) and under high vacuum to drive the reaction forward by removing the phenol (B47542) byproduct.[10]

Signaling Pathway: Catalytic Role of Sodium Phenoxide in Transesterification

BPA Bisphenol A Intermediate Activated Intermediate BPA->Intermediate DPC Diphenyl Carbonate DPC->Intermediate Catalyst Sodium Phenoxide (Catalyst) Catalyst->Intermediate activates Polycarbonate Polycarbonate Intermediate->Polycarbonate Transesterification Phenol Phenol (byproduct) Intermediate->Phenol

Caption: Catalytic cycle of sodium phenoxide in melt transesterification.

Protocol 2: Melt Transesterification Synthesis of Polycarbonate

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • Sodium Phenoxide (or other suitable catalyst like a sodium salt of BPA)[5]

Procedure:

  • Reactant Charging: Charge the reactor with bisphenol A and diphenyl carbonate.

  • Melt and Oligomerization: Heat the mixture to about 150°C to melt the reactants and form oligomers.[5]

  • Catalyst Addition: Introduce the sodium phenoxide catalyst.

  • Polycondensation: Gradually increase the temperature (up to 260-300°C) while reducing the pressure (to <1 mmHg) to facilitate the polycondensation and removal of the phenol byproduct.

  • Extrusion and Pelletizing: Once the desired molecular weight is achieved, the molten polymer is extruded and pelletized.

The Role of Sodium Phenoxide in Epoxy Resin Synthesis

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials. The most common epoxy resin is diglycidyl ether of bisphenol A (DGEBA). The synthesis of DGEBA involves the reaction of bisphenol A with epichlorohydrin (B41342), where the in-situ formation of the sodium salt of bisphenol A (a sodium phenoxide) is a critical step.[11][12]

Reaction Pathway: Synthesis of DGEBA

BPA Bisphenol A Phenoxide Bisphenol A Sodium Salt (Phenoxide) BPA->Phenoxide NaOH NaOH NaOH->Phenoxide Intermediate Glycidyl (B131873) Ether Intermediate Phenoxide->Intermediate Nucleophilic Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate DGEBA Diglycidyl Ether of Bisphenol A (DGEBA) Intermediate->DGEBA Ring Closure NaCl NaCl (byproduct) Intermediate->NaCl

Caption: Reaction pathway for the synthesis of DGEBA.

Protocol 3: Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA)

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Toluene (B28343) (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a reactor, dissolve bisphenol A in an excess of epichlorohydrin.[13]

  • Catalyst Addition: Heat the mixture to dissolve the BPA completely. Then, add a concentrated aqueous solution of sodium hydroxide (e.g., 30-50% w/w) portion-wise.[13][14] A specific protocol suggests cooling to 60°C before adding a 50% aqueous NaOH solution.[13]

  • Reaction: Stir the mixture at a controlled temperature. One protocol suggests reacting at 75°C for 170 minutes.[14] Another protocol mentions stirring at 150°C for 3 hours, cooling to 60°C for NaOH addition, and then stirring for an additional 12 hours at ambient temperature.[13]

  • Purification: After the reaction, wash the crude product with a mixture of toluene and water, followed by two additional washes with water to remove unreacted reagents, catalyst, and byproducts like sodium chloride.[13]

  • Solvent Removal: Remove the excess epichlorohydrin and toluene by distillation under reduced pressure.

  • Final Product: The final product is a viscous liquid DGEBA resin.

Quantitative Data:

ParameterValue/RangeReference
Molar Ratio (ECH:BPA)10:1[14]
NaOH Concentration30% (mass fraction)[14]
Reaction Temperature75°C[14]
Reaction Time170 minutes[14]
Yield of DGEBA80.1%[14]
Epoxy Equivalent Weight (EEW)~180 - 200 g/eq[13][15]

Conclusion

Sodium phenoxide is an indispensable intermediate and catalyst in the industrial synthesis of polycarbonates and epoxy resins. Its formation from phenols via deprotonation with a strong base like sodium hydroxide generates a powerful nucleophile that drives the polymerization reactions. Understanding the precise role and optimizing the reaction conditions involving sodium phenoxide is crucial for controlling the properties of the final polymer, such as molecular weight, and for achieving high yields. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of polymer and materials science.

References

Application Notes and Protocols for Phenol Removal from Wastewater via Sodium Phenoxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are toxic, carcinogenic, and persistent organic pollutants found in the wastewater of numerous industries, including petrochemicals, pharmaceuticals, and paint manufacturing.[1] Their removal from industrial effluents is a critical environmental and public health concern. While various methods exist for phenol (B47542) remediation, processes involving the conversion of phenol to sodium phenoxide offer a robust and efficient route for its separation and recovery.

This document provides detailed application notes and experimental protocols for the removal of phenols from wastewater, focusing on techniques where the formation of sodium phenoxide is a critical step. These methods are primarily centered around solvent extraction and supported liquid membrane processes, where a caustic stripping solution is used to convert phenol into its less organic-soluble salt, sodium phenoxide. Additionally, the influence of pH on advanced oxidation processes, where phenol exists as the phenoxide ion, is discussed.

Principle of Phenol Removal via Sodium Phenoxide Formation

The underlying principle of these applications is the acid-base reaction between phenol (C₆H₅OH), a weak acid, and a strong base like sodium hydroxide (B78521) (NaOH). This reaction yields sodium phenoxide (C₆H₅ONa), a salt that is highly soluble in aqueous solutions and significantly less soluble in organic solvents compared to phenol.[2][3]

Reaction: C₆H₅OH (in organic phase) + NaOH (in aqueous phase) → C₆H₅ONa (in aqueous phase) + H₂O

This chemical transformation is exploited in separation processes to effectively trap phenol in an aqueous phase, allowing for its removal from the bulk wastewater or an organic extractant.

Application 1: Supported Liquid Membrane (SLM) with Caustic Stripping

Supported liquid membrane technology offers a combined extraction and stripping process for the efficient removal and concentration of phenol from wastewater.[4][5] In this process, an organic liquid membrane, which is immiscible with water, is impregnated onto a microporous solid support. This membrane separates the feed solution (phenolic wastewater) from a stripping solution (sodium hydroxide).

Experimental Protocol: Supported Liquid Membrane for Phenol Removal

Objective: To determine the efficiency of phenol removal from a synthetic wastewater solution using a supported liquid membrane with sodium hydroxide as the stripping agent.

Materials:

  • Synthetic phenolic wastewater (e.g., 100 mg/L phenol in deionized water)

  • Organic liquid membrane (e.g., kerosene, palm oil, or a mixture)[4]

  • Microporous hydrophobic support (e.g., polytetrafluoroethylene - PTFE)[6]

  • Stripping solution: Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M)[4][7]

  • pH meter

  • Spectrophotometer for phenol concentration measurement

  • Peristaltic pumps

  • SLM cell

Procedure:

  • Prepare the synthetic phenolic wastewater at the desired concentration.

  • Adjust the pH of the feed solution. A lower pH (e.g., pH 4) ensures that phenol is in its molecular form, facilitating its transport across the organic membrane.[4]

  • Impregnate the microporous support with the organic liquid membrane.

  • Mount the impregnated membrane in the SLM cell, separating the feed and stripping solution compartments.

  • Pump the feed solution and the NaOH stripping solution on their respective sides of the membrane at a controlled flow rate (e.g., 150 ml/min).[4]

  • Collect samples from the feed solution at regular time intervals.

  • Analyze the phenol concentration in the collected samples using a UV-Vis spectrophotometer at a wavelength of 270 nm.[4]

  • Calculate the phenol removal efficiency at each time point.

  • Repeat the experiment with different concentrations of NaOH in the stripping solution to determine the optimal concentration.

Data Presentation
ParameterConditionPhenol Removal Efficiency (%)Reference
Feed pH 435[4]
9<35[4]
Stripping Agent 0.1 M NaOH~7[4]
(NaOH) Conc. 0.5 M NaOH~25[4]
1.0 M NaOH35[4]
Liquid Membrane Kerosene35[4]
Composition 50% Palm Oil / 50% Kerosene43[4]
Feed Flow Rate 150 ml/min35[4]

Signaling Pathway and Experimental Workflow

SLM_Workflow cluster_feed Feed Side cluster_membrane Supported Liquid Membrane cluster_stripping Stripping Side Feed Phenolic Wastewater (C₆H₅OH) Feed_pH_Adjust Adjust pH to ~4 Feed->Feed_pH_Adjust Membrane Organic Liquid Membrane (e.g., Kerosene) Feed_pH_Adjust->Membrane Phenol Diffusion Stripping_Solution NaOH Solution Membrane->Stripping_Solution Reaction & Stripping Sodium_Phenoxide Sodium Phenoxide (C₆H₅ONa) Stripping_Solution->Sodium_Phenoxide Phenol Trapping

Caption: Workflow for phenol removal using a supported liquid membrane.

Application 2: Solvent Extraction with Caustic Stripping

Solvent extraction is a conventional method for removing phenol from wastewater. The process involves contacting the phenolic wastewater with an organic solvent that is immiscible with water but has a high affinity for phenol. The phenol is then recovered from the solvent by stripping with a sodium hydroxide solution, which converts it to sodium phenoxide.[8][9][10]

Experimental Protocol: Solvent Extraction of Phenol

Objective: To evaluate the efficiency of phenol extraction from wastewater using an organic solvent followed by stripping with a sodium hydroxide solution.

Materials:

  • Synthetic phenolic wastewater (e.g., 500 mg/L phenol)

  • Organic solvent (e.g., 1-hexanol, 1-octanol, 1-decanol)[8]

  • Stripping solution: 0.5 N Sodium hydroxide (NaOH)[8]

  • Separatory funnels or mixer-settler apparatus

  • pH adjustment reagents (e.g., HCl)

  • Spectrophotometer

Procedure: Extraction Step:

  • Take a known volume of phenolic wastewater (e.g., 50 mL) in a separatory funnel.

  • Add a specific volume of the organic solvent to achieve the desired solvent-to-feed ratio (e.g., 2.5:1).[8]

  • Shake the funnel vigorously for a set time (e.g., 1 hour) to ensure thorough mixing and mass transfer.[8]

  • Allow the phases to separate.

  • Collect the aqueous phase (raffinate) and the organic phase (extract).

  • Measure the phenol concentration in the raffinate to determine the extraction efficiency.

Stripping Step:

  • Take the phenol-laden organic extract in a clean separatory funnel.

  • Add an equal volume of the 0.5 N NaOH stripping solution.[8]

  • Shake the funnel to facilitate the reaction and transfer of sodium phenoxide into the aqueous phase.

  • Allow the phases to separate.

  • Collect the aqueous stripping solution containing sodium phenoxide.

  • Analyze the phenol concentration in the stripped organic solvent to determine the stripping efficiency.

Data Presentation
SolventSolvent to Feed RatioPhenol Extraction Efficiency (%)Reference
1-Hexanol2.5:196.24[8]
1-Octanol2.5:195.97[8]
1-Decanol2.5:192.87[8]

Logical Relationship Diagram

Solvent_Extraction Start Phenolic Wastewater Extraction Mix with Organic Solvent Start->Extraction Phase_Separation1 Phase Separation Extraction->Phase_Separation1 Raffinate Dephenolated Water Phase_Separation1->Raffinate Extract Phenol-Rich Solvent Phase_Separation1->Extract Stripping Mix with NaOH Solution Extract->Stripping Phase_Separation2 Phase Separation Stripping->Phase_Separation2 Stripped_Solvent Regenerated Solvent Phase_Separation2->Stripped_Solvent Phenoxide_Solution Sodium Phenoxide Solution Phase_Separation2->Phenoxide_Solution End Recovered Phenol Phenoxide_Solution->End

Caption: Logical flow of solvent extraction and stripping for phenol recovery.

Application 3: Advanced Oxidation Processes (AOPs) at Alkaline pH

Advanced Oxidation Processes generate highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. The pH of the wastewater significantly influences the efficiency of AOPs for phenol removal. At alkaline pH, phenol (pKa ≈ 10) deprotonates to form the phenoxide ion. The reactivity of phenoxide towards hydroxyl radicals can differ from that of molecular phenol, affecting the degradation pathway and efficiency.

Experimental Protocol: Photo-Fenton Degradation of Phenol at Varying pH

Objective: To investigate the effect of pH on the degradation of phenol using the photo-Fenton process.

Materials:

  • Synthetic phenolic wastewater

  • Ferrous sulfate (B86663) (FeSO₄) or Ferric chloride (FeCl₃) as a catalyst source[11]

  • Hydrogen peroxide (H₂O₂)[11]

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp

  • Reaction vessel with a magnetic stirrer

  • Spectrophotometer or HPLC for phenol and intermediate analysis

Procedure:

  • Prepare a stock solution of phenol.

  • In the reaction vessel, add a known volume of the phenol solution.

  • Adjust the pH of the solution to the desired value (e.g., 3, 7, 11) using H₂SO₄ or NaOH.[11][12]

  • Add the iron salt catalyst to the solution and mix well.

  • Add the required amount of H₂O₂.

  • Turn on the UV lamp to initiate the photo-Fenton reaction. This is considered time zero.[11]

  • Collect samples at different time intervals.

  • Analyze the concentration of phenol and any major intermediates to determine the degradation rate and pathway.

  • Compare the degradation efficiency at different pH values.

Data Presentation
AOP MethodpHPhenol Degradation Efficiency (%)TimeReference
UV/H₂O₂/Fe(III)399.85Not Specified[11]
UV/TiO₂3172 hours[12]
7132 hours[12]
11302 hours[12]

Signaling Pathway for Phenol/Phenoxide in AOPs

AOP_Pathway cluster_pH pH Influence cluster_AOP Advanced Oxidation Process cluster_products Degradation Products Phenol Phenol (C₆H₅OH) (Acidic/Neutral pH) Phenoxide Phenoxide (C₆H₅O⁻) (Alkaline pH) Phenol->Phenoxide Deprotonation OH_Radical Hydroxyl Radical (•OH) Phenol->OH_Radical Reaction Phenoxide->OH_Radical Reaction Intermediates Intermediates (e.g., Hydroquinone, Benzoquinone) OH_Radical->Intermediates Final_Products Final Products (CO₂, H₂O) Intermediates->Final_Products Further Oxidation

Caption: Influence of pH on phenol speciation and its degradation pathway in AOPs.

Conclusion

The conversion of phenol to sodium phenoxide is a cornerstone of several effective wastewater treatment technologies. By leveraging the differential solubility of phenol and its sodium salt, processes like supported liquid membrane and solvent extraction can achieve high removal and recovery efficiencies. Furthermore, understanding the speciation of phenol to phenoxide at varying pH is crucial for optimizing advanced oxidation processes. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and application of these important environmental remediation techniques.

References

Troubleshooting & Optimization

troubleshooting low DNA yield in phenol-chloroform extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low DNA yield during phenol-chloroform extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low DNA yield in a phenol-chloroform extraction?

Low DNA yield can stem from several factors throughout the extraction process. The most frequent culprits include:

  • Incomplete cell lysis or tissue homogenization: If cells are not thoroughly broken open, the DNA will remain trapped and will be discarded with the cellular debris.[1][2][3]

  • Incorrect pH of the phenol (B47542) solution: For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.9-8.0).[4][5] If acidic phenol is used, the DNA will partition into the organic phase, leading to its loss.[4][6][7]

  • Poor phase separation: Inadequate mixing or incorrect centrifugation speed and time can lead to a blurry interphase or carryover of the organic phase, resulting in DNA loss.[1]

  • Formation of a thick interphase: A large amount of protein can create a thick layer between the aqueous and organic phases, trapping the DNA.[4]

  • DNA degradation: The presence of nucleases in the sample or reagents can degrade the DNA.[1]

  • Suboptimal DNA precipitation: Inefficient precipitation of DNA from the aqueous phase will result in a lower yield.

Q2: How can I tell if my phenol is at the correct pH for DNA extraction?

You cannot use a standard pH meter or pH paper directly on the phenol. To check the pH, you can dilute 1 ml of the buffer-saturated phenol with 9 ml of 45% methanol (B129727) and then use a standard pH meter.[4][6] For DNA extraction, the phenol should be equilibrated with a buffer to a pH of 7.8-8.2.[5]

Q3: What is the purpose of chloroform (B151607) and isoamyl alcohol in the extraction?

  • Chloroform: Chloroform is denser than water and is mixed with phenol to increase the density of the organic phase. This ensures a sharp separation between the aqueous (upper) and organic (lower) phases, preventing phase inversion where the aqueous layer ends up at the bottom.[4][6] Chloroform also helps to denature proteins and remove lipids.[8]

  • Isoamyl Alcohol: Isoamyl alcohol is added as an anti-foaming agent to reduce the formation of emulsions between the aqueous and organic phases, which can make phase separation difficult.[4][9]

Q4: My 260/280 ratio is low after extraction. What does this indicate and how can I fix it?

A low A260/280 ratio (typically <1.7) often indicates contamination with protein or residual phenol.[3][10][11] To remedy this, you can perform an additional wash with 0.1 M sodium citrate (B86180) in 10% ethanol (B145695) or re-precipitate the DNA.[3][12] If the tube still smells of phenol after the final wash, another ethanol precipitation is recommended.[3][12]

Troubleshooting Guide

Issue 1: Low or No Visible DNA Pellet After Precipitation
Possible Cause Recommended Solution
Incomplete Cell Lysis/Homogenization Ensure the starting material is completely homogenized. For tissues, grinding in liquid nitrogen is effective.[8] For cells, ensure sufficient incubation with lysis buffer and proteinase K.[8] If solid material is visible after adding chloroform, lysis is incomplete.[3]
Incorrect Phenol pH Use phenol buffered to pH ~8.0 for DNA extraction. Acidic phenol will cause DNA to partition into the organic phase.[4][6]
Inefficient Precipitation - Ensure the correct volume of salt (e.g., sodium acetate (B1210297) to a final concentration of 0.3 M) is added before the alcohol.[13] - Use cold 100% ethanol or isopropanol. - Increase the incubation time at -20°C or -80°C.[8] - Use a carrier like glycogen, especially for low DNA concentrations.[8][14]
Over-drying the Pellet Do not over-dry the DNA pellet, as this can make it difficult to resuspend.[12] Air-dry for 5-10 minutes at room temperature.[8]
Loss of DNA during phase separation Be careful not to disturb the interphase when collecting the aqueous layer. It is better to leave a small amount of the aqueous phase behind than to contaminate it with the interphase.[4]
Issue 2: Smear of DNA on an Agarose Gel (Indicating Degradation)
Possible Cause Recommended Solution
Nuclease Contamination Use sterile, nuclease-free water, buffers, and tubes. Wear gloves throughout the procedure. Include EDTA in your lysis and TE buffers to chelate Mg2+, a cofactor for many nucleases.[15]
Oxidized Phenol Do not use phenol that has turned pink or brown, as oxidation products can cause DNA nicking.[6] Store phenol protected from light and air.
Harsh Mixing For high molecular weight genomic DNA, avoid vigorous vortexing. Instead, mix by gentle inversion.[4][6]

Experimental Protocols

Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction Protocol

This protocol is a general guideline and may need to be optimized for specific sample types.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Procedure:

  • Sample Lysis:

    • Homogenize the sample in an appropriate volume of Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-3 hours or overnight, until the tissue is completely lysed.[8]

  • Phenol-Chloroform Extraction:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate.[8]

    • Mix by inverting the tube for 5-10 minutes. For high molecular weight DNA, avoid vigorous vortexing.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[16]

    • Carefully transfer the upper aqueous phase to a new tube, avoiding the white interphase.[7]

  • Chloroform Extraction (Optional but Recommended):

    • Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.

    • Mix by inverting and centrifuge as in the previous step.

    • Transfer the upper aqueous phase to a new tube.

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.[15]

    • Mix gently by inversion until a DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour or overnight.[8]

  • Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[15]

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant and remove as much residual ethanol as possible.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.[12]

    • Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.[15]

Visualizations

Phenol-Chloroform Extraction Workflow

PhenolChloroformWorkflow Start Sample in Lysis Buffer PCI_Addition Add Phenol:Chloroform: Isoamyl Alcohol (25:24:1) Start->PCI_Addition Centrifuge1 Centrifuge to Separate Phases PCI_Addition->Centrifuge1 Aqueous_Collection Collect Aqueous Phase Centrifuge1->Aqueous_Collection Upper Layer Interphase Interphase (Proteins) Centrifuge1->Interphase Organic Organic Phase (Lipids, Phenol) Centrifuge1->Organic Precipitation Ethanol Precipitation Aqueous_Collection->Precipitation Wash Wash with 70% Ethanol Precipitation->Wash Centrifuge to Pellet DNA Supernatant Discard Supernatant Precipitation->Supernatant Resuspend Resuspend DNA Pellet Wash->Resuspend Centrifuge and Dry Wash->Supernatant End Purified DNA Resuspend->End

Caption: Workflow of DNA extraction using the phenol-chloroform method.

Troubleshooting Logic for Low DNA Yield

TroubleshootingLowYield StartNode StartNode QuestionNode QuestionNode ActionNode ActionNode EndNode EndNode Start Low DNA Yield Q_Pellet Visible Pellet? Start->Q_Pellet Q_Degraded DNA Degraded? Q_Pellet->Q_Degraded Yes A_Lysis Improve Lysis/ Homogenization Q_Pellet->A_Lysis No A_Nuclease Use Nuclease-Free Reagents Q_Degraded->A_Nuclease Yes End Improved Yield Q_Degraded->End No A_Phenol Check Phenol pH A_Lysis->A_Phenol A_Precip Optimize Precipitation A_Phenol->A_Precip A_Precip->End A_Mixing Gentle Mixing A_Nuclease->A_Mixing A_Mixing->End

Caption: Decision tree for troubleshooting low DNA yield.

References

Technical Support Center: Optimizing the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development who are utilizing the Kolbe-Schmitt reaction. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions for the synthesis of hydroxybenzoic acids.

Troubleshooting Guide

This section addresses common issues encountered during the Kolbe-Schmitt reaction in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Kolbe-Schmitt reaction can stem from several factors. Here are the most common causes and their solutions:

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can prevent the initial addition of carbon dioxide to the alkali metal phenoxide and can also lead to the hydrolysis of the phenoxide salt.[1]

    • Solution: Ensure all reactants, solvents, and glassware are thoroughly dried before use. Sodium phenoxide, being particularly hygroscopic, should be dried in an oven at 105-110°C for several hours and handled in a moisture-free environment (e.g., a glovebox or under an inert atmosphere).[2]

  • Incomplete Phenoxide Formation: For the reaction to proceed, the phenol (B47542) must be completely converted to its corresponding phenoxide salt.

    • Solution: Use a stoichiometric amount or a slight excess of a strong base (e.g., NaOH, KOH). Ensure adequate mixing and reaction time for the deprotonation step.

  • Suboptimal Temperature and Pressure: The reaction conditions are critical for achieving high yields.

    • Solution: For the synthesis of salicylic (B10762653) acid (the ortho product), a temperature of around 125°C and a high pressure of CO2 (around 100 atm) are typically optimal.[3] For p-hydroxybenzoic acid, higher temperatures (180-220°C) with potassium phenoxide are generally required.[4] Insufficient pressure can lead to incomplete carboxylation.[5]

  • Reaction in Solution: Performing the reaction in certain solvents can inhibit the process and lead to lower yields compared to the neat (solvent-free) reaction.[6]

    • Solution: The classical Kolbe-Schmitt reaction is a gas-solid phase reaction. If a solvent is necessary for handling or heat transfer, consider non-polar aprotic solvents like toluene. However, be aware that this may still result in lower yields than the neat reaction.[6]

Question: How can I improve the selectivity for the ortho product (salicylic acid)?

Answer: Achieving high ortho-selectivity is often a key goal. The following factors are crucial:

  • Choice of Alkali Metal: The cation plays a significant role in directing the carboxylation.

    • Solution: Use sodium hydroxide (B78521) (NaOH) to generate sodium phenoxide. The smaller sodium ion is believed to chelate with the phenoxide oxygen and the incoming carbon dioxide, favoring addition at the ortho position. Lithium phenoxide also strongly favors ortho carboxylation.[7]

  • Temperature Control: Lower temperatures generally favor the formation of the ortho isomer.

    • Solution: Maintain the reaction temperature around 125-150°C. Higher temperatures can lead to the thermodynamically more stable para isomer.

Question: My reaction is producing an excess of the para isomer. How can I control this?

Answer: Increased formation of the para isomer is often desired for the synthesis of precursors for parabens. To favor the para product:

  • Choice of Alkali Metal: The size of the alkali metal cation is a key determinant.

    • Solution: Use potassium hydroxide (KOH) to form potassium phenoxide. The larger potassium ion does not chelate as effectively as sodium, leading to carboxylation at the sterically less hindered para position.[3][8] The yield of the para product generally increases with the ionic radius of the alkali metal.[7]

  • Higher Reaction Temperature: The para isomer is the thermodynamically favored product.

    • Solution: Running the reaction at higher temperatures (e.g., 220-240°C) can promote the formation of the para isomer.[2][9] In fact, sodium salicylate (B1505791) can be isomerized to potassium p-hydroxybenzoate by heating it with potassium carbonate at elevated temperatures.[2]

Question: I am observing product decarboxylation. How can this be prevented?

Answer: Decarboxylation, the loss of CO2 from the product, can occur under certain conditions, reducing the overall yield.

  • Cause: This is often a result of excessively high temperatures or prolonged reaction times, especially after the initial carboxylation is complete. The reverse reaction becomes more significant at higher temperatures.[6]

    • Solution: Carefully control the reaction temperature and time. Once the reaction is complete, cool the reaction mixture promptly. The optimal temperature is a balance between a sufficient reaction rate and minimizing side reactions like decarboxylation. For salicylic acid synthesis, temperatures above 150°C should be approached with caution.

Question: The reaction fails to initiate or proceeds very slowly.

Answer: Several factors can prevent the reaction from starting:

  • Poor Quality Reactants: The purity of the phenol and the base are important.

    • Solution: Use high-purity phenol and a fresh, high-quality source of sodium or potassium hydroxide.

  • Insufficient Mixing: In the gas-solid phase reaction, efficient contact between the solid phenoxide and gaseous CO2 is essential.

    • Solution: Ensure the phenoxide is a fine, dry powder to maximize its surface area. Use a reactor with efficient stirring or agitation to ensure good gas-solid contact.[6]

  • Steric Hindrance: Bulky substituents on the phenol, particularly at the ortho positions, can hinder the approach of the carbon dioxide electrophile.

    • Solution: If working with a sterically hindered phenol, you may need to use more forcing conditions (higher temperature and pressure) or accept a lower yield. In some cases, if both ortho positions are blocked, carboxylation may be directed to the para position.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the high pressure of carbon dioxide?

A1: The high pressure of CO2 serves two main purposes. Firstly, it increases the concentration of the electrophile (CO2) in the reaction medium, which, according to Le Chatelier's principle, drives the equilibrium towards the carboxylated product.[5] Secondly, in the traditional solvent-free reaction, it helps to prevent the sublimation of the phenol starting material.[6]

Q2: Can I use solvents in the Kolbe-Schmitt reaction?

A2: While the classical Kolbe-Schmitt reaction is performed neat, solvents can be used. However, their choice is critical. Polar protic solvents like water are detrimental as they inhibit the reaction.[1] Aprotic solvents with low dielectric constants, such as toluene, have been used, but often result in lower yields compared to the solvent-free reaction.[6][11] Interestingly, polar aprotic solvents like DMSO have been shown to favor the formation of the para product, even with sodium phenoxide.[12]

Q3: How do substituents on the phenol ring affect the reaction?

A3: The nature of the substituents on the aromatic ring can significantly influence the outcome of the Kolbe-Schmitt reaction.

  • Electron-donating groups (e.g., alkyl, hydroxyl, amino groups) generally activate the ring towards electrophilic substitution and can lead to higher yields and allow for milder reaction conditions. For example, di- and trihydric phenols can often be carboxylated at atmospheric pressure.[1]

  • Electron-withdrawing groups (e.g., nitro, sulfonyl groups) deactivate the ring, making the reaction more difficult or even preventing it altogether.[10]

  • Steric hindrance from bulky groups, especially at the ortho positions, can disfavor ortho-carboxylation and promote the formation of the para isomer.[10]

Q4: Is it possible to synthesize dicarboxylic acids using this reaction?

A4: Yes, under certain conditions, dicarboxylation can occur. For instance, with very reactive substrates like dihydroxybenzenes, and under forcing conditions, it is possible to introduce two carboxyl groups. For example, dry disodium (B8443419) catechoxide can yield 2,3-dihydroxyterephthalic acid at 210°C.

Data Presentation

Table 1: Influence of Alkali Metal and Temperature on Product Selectivity
PhenoxideTemperature (°C)Pressure (atm)Major ProductMinor ProductReference
Sodium Phenoxide125100Salicylic Acid (ortho)p-Hydroxybenzoic Acid (para)[3]
Sodium Phenoxide150-Salicylic Acid (ortho)p-Hydroxybenzoic Acid (para)[2]
Potassium Phenoxide180-2205p-Hydroxybenzoic Acid (para)Salicylic Acid (ortho)[4]
Lithium Phenoxide--Salicylic Acid (ortho)-[7][13]
Table 2: Reaction Conditions for Substituted Phenols
SubstrateBaseTemperature (°C)Pressure (atm)ProductYield (%)Reference
PhenolNaOH125100Salicylic AcidHigh[2]
PhenolKOH240-p-Hydroxybenzoic Acid70-80[9]
ResorcinolK2CO3Heating1 (CO2 stream)2,4-Dihydroxybenzoic Acid-[2]
CresolNaOH/KOH-HighCresotic Acids-[2]

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid (ortho-Hydroxybenzoic Acid)

This protocol is a general procedure for the synthesis of salicylic acid.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2)

  • Sulfuric acid (H2SO4)

  • Water

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium Phenoxide: In a reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Evaporate the water from the sodium phenoxide solution. The resulting solid should be thoroughly dried in an oven at 105-110°C for several hours until a fine, anhydrous powder is obtained.

  • Carboxylation: Place the dry sodium phenoxide powder into a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide gas to a pressure of 100 atm. Maintain these conditions with stirring for several hours.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess CO2 pressure, dissolve the resulting sodium salicylate in water.

  • Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.[2]

Protocol 2: Synthesis of p-Hydroxybenzoic Acid

This protocol outlines the synthesis of p-hydroxybenzoic acid via the isomerization of potassium salicylate.

Materials:

  • Salicylic acid

  • Potassium carbonate (K2CO3)

  • Hydrochloric acid (HCl)

  • Decolorizing charcoal

  • Water

Procedure:

  • Formation of Potassium Salicylate: In a suitable dish, mix salicylic acid with water and slowly add potassium carbonate with stirring until the reaction ceases.

  • Drying: Evaporate the solution to a thick paste and then dry thoroughly in an oven at 105-110°C for several hours. The dried solid should be ground into a fine powder.

  • Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and heat it in an oil bath to 240°C for 1.5 hours with occasional stirring.

  • Work-up: While still hot, transfer the product to a flask containing hot water to dissolve the potassium p-hydroxybenzoate.

  • Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution and add decolorizing charcoal. Filter the hot solution.

  • Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. The product can be further purified by recrystallization from hot water.[2][9]

Visualizations

Kolbe_Schmitt_Workflow General Experimental Workflow for the Kolbe-Schmitt Reaction cluster_prep Reactant Preparation cluster_reaction Carboxylation cluster_workup Work-up and Purification phenol Phenol phenoxide Anhydrous Phenoxide Salt phenol->phenoxide Deprotonation base Base (e.g., NaOH, KOH) base->phenoxide autoclave High-Pressure Reactor (Heated) phenoxide->autoclave co2 CO2 (High Pressure) co2->autoclave product_salt Sodium/Potassium Hydroxybenzoate autoclave->product_salt Carboxylation dissolution Dissolution in Water product_salt->dissolution acid Acid (e.g., H2SO4, HCl) acidification Acidification acid->acidification dissolution->acidification purification Purification (Recrystallization) acidification->purification final_product Hydroxybenzoic Acid purification->final_product

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Troubleshooting_Logic Troubleshooting Logic for Common Kolbe-Schmitt Issues cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_side_reactions Side Reactions start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity side_reactions Side Reactions start->side_reactions moisture Moisture Present? low_yield->moisture temp_pressure Temp/Pressure Optimal? low_yield->temp_pressure phenoxide_formation Incomplete Phenoxide Formation? low_yield->phenoxide_formation solution Solution: - Dry reactants/glassware - Optimize T&P - Ensure complete deprotonation - Choose correct cation for desired isomer - Control temperature carefully moisture->solution temp_pressure->solution phenoxide_formation->solution cation Correct Alkali Metal Used? poor_selectivity->cation temperature Correct Temperature Range? poor_selectivity->temperature cation->solution temperature->solution decarboxylation Decarboxylation Observed? side_reactions->decarboxylation decarboxylation->solution

Caption: Troubleshooting logic for common Kolbe-Schmitt issues.

References

Technical Support Center: Phenol Contamination in RNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with residual phenol (B47542) contamination in their RNA samples.

Frequently Asked Questions (FAQs)

Q1: What is residual phenol contamination and why is it a problem?

Phenol is an organic solvent commonly used in the guanidinium (B1211019) thiocyanate-phenol-chloroform method for RNA extraction.[1] It is highly effective at denaturing proteins, including RNases, and separating them from the aqueous phase containing the RNA. However, small amounts of phenol can be inadvertently carried over with the aqueous phase. This residual phenol can inhibit downstream enzymatic reactions, such as reverse transcription and PCR, and interfere with accurate RNA quantification, ultimately compromising experimental results.[1][2][3]

Q2: How can I detect phenol contamination in my RNA sample?

The most common method for detecting phenol contamination is UV spectrophotometry. Phenol has an absorbance peak around 270 nm, which can affect the A260/A280 ratio, but its presence is most clearly indicated by a low A260/A230 ratio.[1]

  • A260/A280 Ratio: A pure RNA sample should have an A260/A280 ratio of approximately 2.0.[1] While protein contamination is a primary cause of a low A260/A280 ratio, significant phenol contamination can also lower this value.

  • A260/A230 Ratio: This is the key indicator for phenol contamination. Pure RNA samples should have an A260/A230 ratio between 2.0 and 2.2. A ratio below 1.8 is a strong indication of contamination with substances that absorb at 230 nm, most commonly phenol or guanidine (B92328) salts used in extraction buffers.[1]

Q3: What are considered acceptable purity ratios for high-quality RNA?

For most downstream applications, including RT-qPCR and RNA sequencing, the following ratios are recommended:[1]

  • A260/A280: ~2.0

  • A260/A230: >1.8 (ideally 2.0 - 2.2)

Samples with ratios outside of these ranges may require further purification to ensure reliable and reproducible results.[1]

Troubleshooting Guide

Issue: My RNA sample has a low A260/A230 ratio (e.g., < 1.8).

This is a common indication of phenol contamination. Below is a troubleshooting workflow to address this issue.

G cluster_0 Troubleshooting Low A260/A230 Ratio start Low A260/A230 Ratio Detected assessment Assess Severity of Contamination start->assessment minor Minor Contamination (A260/A230 slightly below 1.8) assessment->minor Evaluate ratio major Significant Contamination (A260/A230 << 1.8) assessment->major Evaluate ratio reprecipitate Ethanol (B145695) Reprecipitation with Extra Washes minor->reprecipitate cleanup_kit Use Commercial RNA Cleanup Kit minor->cleanup_kit Alternative chloroform (B151607) Additional Chloroform Extraction major->chloroform major->cleanup_kit quality_check Re-assess RNA Purity (A260/A230 & A260/A280) reprecipitate->quality_check chloroform->reprecipitate Followed by quality_check->major If ratios are still low end Proceed to Downstream Applications quality_check->end If ratios are acceptable

Caption: Troubleshooting workflow for low A260/A230 ratios in RNA samples.

Phenol Removal Methods: A Comparative Overview

MethodPrincipleProsCons
Additional Chloroform Extraction Phenol has a higher affinity for the chloroform phase and partitions out of the aqueous phase containing the RNA.Highly effective for significant phenol contamination.[1] Cost-effective.Involves handling hazardous organic solvents. May result in some RNA loss (~20%).[1][4] Requires careful pipetting to avoid interphase carryover.[1]
Ethanol Reprecipitation & Washes RNA is precipitated out of solution with alcohol and salt. The RNA pellet is then washed multiple times with 75-80% ethanol to remove soluble contaminants like phenol.Simple procedure that avoids additional organic extractions.[1] Effective for removing minor contaminants.[1]May be less effective for high levels of phenol contamination.[1] Over-drying the RNA pellet can make it difficult to resuspend.[1]
Commercial RNA Cleanup Kits Utilizes a silica-based spin column that binds RNA while contaminants are washed away.[1]Fast and reliable.[1] Can effectively remove various contaminants, including phenol, salts, and enzymes.Can be more expensive than manual methods.

Experimental Protocols

Protocol 1: Additional Chloroform Extraction followed by Ethanol Precipitation

This protocol is recommended for samples with significant phenol contamination.

  • Volume Adjustment: Adjust the volume of your RNA sample to 100-200 µL with nuclease-free water.

  • Chloroform Addition: Add an equal volume of chloroform (e.g., 200 µL of chloroform to a 200 µL sample).

  • Mixing: Vortex the tube vigorously for 15-20 seconds to create an emulsion.

  • Phase Separation: Centrifuge at >12,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer Aqueous Phase: Carefully transfer the upper, aqueous phase to a new, sterile, nuclease-free microcentrifuge tube. Be extremely careful not to pipette any of the lower organic phase or the white interphase.

  • Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

    • Add 2.5 volumes of ice-cold 100% ethanol.

    • Mix by inverting the tube several times.

  • Incubation: Incubate at -20°C for at least 30 minutes. For low concentration samples, an overnight incubation is recommended.

  • Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA. A small white pellet should be visible.

  • Washing:

    • Carefully decant the supernatant without disturbing the pellet.

    • Add 1 mL of ice-cold 75% ethanol.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant. Repeat this wash step for a total of two or three washes.[1]

  • Drying: After the final wash, briefly spin the tube again and use a fine pipette tip to remove any residual ethanol. Air-dry the pellet for 3-10 minutes at room temperature. Do not over-dry, as this will make the RNA difficult to dissolve.[1]

  • Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer.

Protocol 2: RNA Reprecipitation with Additional Washes

This protocol is suitable for removing minor phenol contamination.

  • Volume & Salt Adjustment: Adjust the volume of your RNA sample to at least 50 µL with nuclease-free water. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

  • Ethanol Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting and incubate at -20°C for at least 30 minutes.

  • Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.

  • Washing:

    • Carefully decant the supernatant.

    • Add 1 mL of ice-cold 75% ethanol.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Repeat the wash step twice (for a total of three washes).

  • Drying: After the final wash, briefly spin the tube and remove all residual ethanol with a pipette. Air-dry the pellet for 3-10 minutes.

  • Resuspension: Resuspend the RNA pellet in the desired volume of nuclease-free water.

Experimental Workflow Diagram

G cluster_1 Phenol Contamination Removal Workflow start Phenol-Contaminated RNA Sample chloroform_ext Add equal volume of Chloroform start->chloroform_ext vortex Vortex vigorously chloroform_ext->vortex centrifuge1 Centrifuge to separate phases vortex->centrifuge1 transfer Transfer aqueous (upper) phase to a new tube centrifuge1->transfer precipitation Add NaOAc and ice-cold Ethanol transfer->precipitation incubate Incubate at -20°C precipitation->incubate centrifuge2 Centrifuge to pellet RNA incubate->centrifuge2 wash Wash pellet with 75% Ethanol (3x) centrifuge2->wash dry Air-dry pellet wash->dry resuspend Resuspend RNA in nuclease-free water dry->resuspend end Pure RNA for Downstream Applications resuspend->end

Caption: Workflow for RNA cleanup using chloroform extraction and reprecipitation.

References

Technical Support Center: Optimizing RNA Purity from Phenol-Chloroform Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of RNA isolated using the phenol-chloroform method.

Frequently Asked Questions (FAQs)

Q1: What are the expected absorbance ratios for pure RNA?

For high-quality RNA, the following spectrophotometric ratios are expected:

MetricIdeal RatioIndication of Purity
A260/A280 ~2.0A lower ratio may indicate protein or phenol (B47542) contamination.
A260/A230 2.0 - 2.2A lower ratio often suggests contamination with guanidinium (B1211019) salts, phenol, or other organic compounds.[1]

Q2: What are the common contaminants in a phenol-chloroform RNA extraction?

Common contaminants include:

  • Phenol: Carried over from the organic phase, it can inhibit downstream enzymatic reactions.[2]

  • Guanidinium salts: Originating from the lysis buffer (e.g., TRIzol), these can inhibit reverse transcriptase and polymerase enzymes.[1]

  • Ethanol (B145695): Residual ethanol from the washing steps can interfere with downstream applications like RT-qPCR.

  • Genomic DNA (gDNA): Incomplete phase separation can lead to gDNA contamination.

Q3: How do I know if my RNA sample is contaminated?

Low A260/280 and A260/A230 ratios are the primary indicators of contamination. Visual cues during the extraction process, such as a viscous aqueous phase (indicating high gDNA content) or a discolored RNA pellet, can also suggest impurity.

Q4: Can I still use my RNA sample if the purity ratios are low?

The suitability of an RNA sample with low purity ratios depends on the downstream application. While some applications like RT-qPCR may tolerate minor impurities, others like RNA sequencing require high-purity RNA.[3][4] It is generally recommended to perform a cleanup procedure for samples with suboptimal ratios.

Troubleshooting Guide

This guide addresses specific issues that can arise during phenol-chloroform RNA extraction.

Low A260/230 Ratio (<1.8)

A low A260/230 ratio is one of the most common issues and typically points to contamination with guanidinium thiocyanate (B1210189) or phenol.

Problem: The A260/230 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:

CauseSolution
Guanidinium Salt Contamination 1. Additional Ethanol Wash: Perform an extra wash step with 75-80% ethanol after pelleting the RNA. Ensure all supernatant is removed after each wash. Three washes may be necessary for heavily contaminated samples.[5][6] 2. RNA Re-precipitation: If additional washes are insufficient, re-precipitate the RNA. This involves re-dissolving the RNA in nuclease-free water, adding a salt (e.g., sodium acetate), and precipitating with ethanol or isopropanol (B130326).[7][8]
Phenol Contamination 1. Additional Chloroform (B151607) Extraction: After the initial phenol-chloroform extraction, perform a second extraction on the aqueous phase with chloroform alone. This helps to remove residual phenol.[2][9] 2. Careful Pipetting: When separating the aqueous and organic phases, be careful not to disturb the interphase. It is better to leave a small amount of the aqueous phase behind than to risk carrying over phenol.

An additional ethanol wash can significantly improve the A260/230 ratio by removing residual salts.

Washing StepsAverage A260/230 Ratio
One 75% Ethanol Wash1.55
Two 75% Ethanol Washes2.05

Note: These are representative values and actual results may vary depending on the sample and initial contamination level.

Low A260/280 Ratio (<1.8)

A low A260/280 ratio is often indicative of protein or phenol contamination.

Problem: The A260/280 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:

CauseSolution
Protein Contamination 1. Incomplete Phase Separation: Ensure thorough mixing during the phenol-chloroform extraction to allow for complete protein denaturation and partitioning into the organic phase and interphase. 2. Avoid the Interphase: When collecting the aqueous phase, be extremely careful to avoid aspirating any of the white, flocculent material at the interphase, which is rich in denatured protein.[10]
Phenol Contamination 1. Additional Chloroform Extraction: As with a low A260/230 ratio, an additional chloroform extraction can help remove residual phenol.[2] 2. Use of Phase Lock Gel: Consider using phase lock gel tubes, which create a solid barrier between the aqueous and organic phases, simplifying the removal of the aqueous phase without interphase contamination.
Genomic DNA Contamination

Genomic DNA can co-precipitate with RNA and interfere with downstream applications, especially RT-qPCR.

Problem: My RNA sample is viscous, and I suspect gDNA contamination.

Possible Causes & Solutions:

CauseSolution
Incomplete DNA Partitioning 1. Use of Acidic Phenol: Ensure the phenol solution is acidic (pH 4-5). At this pH, DNA is denatured and preferentially partitions into the organic phase, while RNA remains in the aqueous phase.[11] 2. DNase Treatment: After RNA isolation, treat the sample with RNase-free DNase to degrade any contaminating gDNA. Subsequently, the DNase must be removed, which can be achieved through a re-extraction with phenol-chloroform or by using a column-based cleanup kit.[11]
Excessive Sample Input 1. Reduce Starting Material: Overloading the extraction with too much starting material can lead to incomplete lysis and inefficient phase separation. Follow the recommended sample-to-reagent ratios.

Experimental Protocols

Standard Phenol-Chloroform RNA Extraction

This protocol is a general guideline and may need optimization for specific sample types.

  • Homogenization: Homogenize cells or tissues in a guanidinium-based lysis solution (e.g., TRIzol) according to the manufacturer's instructions.

  • Phase Separation:

    • Add 0.2 volumes of chloroform per volume of lysis solution.

    • Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

    • Add 0.5 volumes of isopropanol and mix gently.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Repeat the wash step.

  • Resuspension:

    • Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

RNA Re-precipitation for Purity Improvement

This protocol can be used to clean up RNA samples with low purity ratios.[7][8]

  • Dilution: Bring the volume of your RNA sample to 100 µL with RNase-free water.

  • Salt Addition: Add 10 µL of 3 M sodium acetate (B1210297) (pH 5.2).

  • Ethanol Precipitation: Add 2.5 to 3 volumes (250-300 µL) of ice-cold 100% ethanol.

  • Incubation: Incubate at -20°C for at least 30 minutes. For low concentration samples, incubate overnight.

  • Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet twice with 70-75% ethanol.

  • Resuspension: Air-dry the pellet and resuspend in RNase-free water.

Visual Guides

Phenol_Chloroform_Workflow start Sample Homogenization in Lysis Buffer phase_sep Add Chloroform & Centrifuge for Phase Separation start->phase_sep aqueous_transfer Transfer Aqueous Phase to a New Tube phase_sep->aqueous_transfer precipitation Precipitate RNA with Isopropanol aqueous_transfer->precipitation wash1 Wash Pellet with 75% Ethanol (1st time) precipitation->wash1 wash2 Wash Pellet with 75% Ethanol (2nd time) wash1->wash2 dry_resuspend Air-dry Pellet and Resuspend in RNase-free Water wash2->dry_resuspend end Pure RNA dry_resuspend->end

Caption: Standard Phenol-Chloroform RNA Extraction Workflow.

Troubleshooting_Purity cluster_start Purity Check cluster_280 Low A260/280 cluster_230 Low A260/230 cluster_good Good Purity start Assess A260/280 & A260/230 Ratios low_280 Low A260/280 Ratio (<1.8) start->low_280 No low_230 Low A260/230 Ratio (<1.8) start->low_230 No good_purity Ratios Acceptable (A260/280 ≈ 2.0, A260/230 > 1.8) start->good_purity Yes cause_280 Protein or Phenol Contamination low_280->cause_280 solution_280 Re-extract with Chloroform or Use Phase Lock Gel cause_280->solution_280 cause_230 Guanidinium or Phenol Contamination low_230->cause_230 solution_230 Additional Ethanol Washes or RNA Re-precipitation cause_230->solution_230

Caption: Troubleshooting Logic for Low RNA Purity Ratios.

References

Technical Support Center: Temperature Control in Sodium Phenoxide Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carboxylation of sodium phenoxide, commonly known as the Kolbe-Schmitt reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the sodium phenoxide carboxylation reaction, with a focus on temperature control.

Q1: My salicylic (B10762653) acid yield is significantly lower than expected. Could temperature be the cause?

A1: Yes, temperature is a critical parameter in the Kolbe-Schmitt reaction and directly impacts the yield of salicylic acid.[1][2] Low temperatures can lead to poor conversion rates, while excessively high temperatures can cause degradation of the product.[2]

  • Troubleshooting Steps:

    • Verify Temperature Accuracy: Ensure your temperature monitoring equipment (thermocouples, thermometers) is calibrated and correctly placed to measure the internal reaction temperature accurately.

    • Check for Temperature Gradients: In larger reactors, inadequate mixing can lead to localized hot or cold spots. Ensure your stirring is efficient to maintain a uniform temperature throughout the reaction mass.[2]

    • Review Optimal Temperature Ranges: The optimal temperature for salicylic acid formation is typically between 125°C and 150°C.[1][3] However, some studies have shown impressive yields at temperatures as high as 225°C in a slurry-based system.[1][4][5] Compare your operating temperature to established protocols.

    • Consider Reaction Time: The reaction time is interdependent with temperature. Lower temperatures may require longer reaction times to achieve a good yield.[2]

Q2: I am observing the formation of a significant amount of 4-hydroxybenzoic acid (4-HBA) instead of the desired salicylic acid (2-hydroxybenzoic acid). How can I control this?

A2: The formation of different isomers is highly dependent on the reaction temperature and the alkali metal used.[3] For sodium phenoxide, lower temperatures tend to favor the formation of salicylic acid (ortho-isomer).

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: To increase the selectivity for salicylic acid, try running the reaction at the lower end of the optimal range, around 125°C to 130°C.[6]

    • Ensure Dry Reactants: The presence of moisture can negatively impact the reaction and may influence isomer distribution.[2][7] Ensure your sodium phenoxide is thoroughly dried before use.

    • Confirm Starting Material: While you are using sodium phenoxide, it's worth noting that using potassium phenoxide is known to favor the formation of 4-HBA, especially at higher temperatures.[2][3]

Q3: The reaction pressure is fluctuating unexpectedly, and I'm concerned about a runaway reaction. What should I do?

A3: A runaway reaction is a serious safety concern and can be initiated by a loss of temperature control in this exothermic process.[8][9]

  • Immediate Actions:

    • Stop Heating: Immediately cut off the heat supply to the reactor.

    • Engage Cooling System: If your reactor is equipped with a cooling jacket or coils, activate it to lower the temperature.[10][11]

    • Monitor Pressure: Keep a close watch on the reactor pressure. If it exceeds the safe operating limits, follow your laboratory's emergency procedures for pressure release.

  • Preventative Measures:

    • Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the heat generated by the reaction.

    • Gradual Reagent Addition: For batch processes, consider the controlled addition of one of the reactants to manage the rate of heat generation.

    • Understand Reaction Kinetics: Be aware of the reaction's thermal hazards before scaling up. Perform a risk assessment to identify potential for runaway reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the carboxylation of sodium phenoxide to produce salicylic acid?

A1: The generally accepted optimal temperature range is between 125°C and 150°C under high pressure (80-138 bar).[1][6] However, recent studies using a suspension-based method in toluene (B28343) have achieved high yields (up to 92.68%) at 225°C and a lower pressure of 30 bar.[4][5]

Q2: How does temperature affect the purity of the final salicylic acid product?

A2: Temperature can influence the formation of byproducts, thus affecting purity. For instance, at temperatures above the optimal range for salicylic acid formation, the para-isomer (4-hydroxybenzoic acid) and other degradation products may form in greater quantities.[2] One study on a slurry-based reaction noted the impact of temperature on purity, with the highest yield not always corresponding to the highest purity.[1]

Q3: Can this reaction be performed at atmospheric pressure?

A3: While the traditional Kolbe-Schmitt reaction requires high pressure to achieve good yields, some modern variations have explored carboxylation at atmospheric pressure.[6] However, these methods often require specific catalysts or additives, and the yields may not be as high as the high-pressure method.[6]

Data Presentation

Table 1: Effect of Temperature on Salicylic Acid (SA) Yield in Sodium Phenoxide Carboxylation

Temperature (°C)Pressure (bar)Reaction Time (h)System TypeSalicylic Acid Yield (%)Reference
100302Slurry-based in Toluene0[1]
125302Slurry-based in Toluene6.84[1]
12582-1388Conventional Gas-SolidUp to 79[1]
150302Slurry-based in Toluene41.71[1]
175302Conventional Gas-SolidNot specified, but 2-HBA favored[13][14]
225302Slurry-based in Toluene77.52[1]
225302Slurry-based with Phenol Promoter92.68[1][4][5]
105301Not specified12.2[2]
120301Not specified23.9[2]
135303Not specified55.4 (SA) + 9.2 (4-HBA)[2]

Experimental Protocols

Key Experiment: High-Pressure Carboxylation of Sodium Phenoxide (Conventional Method)

This protocol is a generalized representation based on the principles of the Kolbe-Schmitt reaction.

Objective: To synthesize salicylic acid via the high-pressure carboxylation of sodium phenoxide.

Materials:

  • Dry sodium phenoxide

  • High-purity carbon dioxide

  • Sulfuric acid (for workup)

  • Distilled water

Equipment:

  • High-pressure autoclave/reactor with temperature and pressure controls and a stirring mechanism

  • Heating mantle or oil bath

  • System for safely charging high-pressure CO2

Methodology:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: Charge the reactor with a pre-weighed amount of dry sodium phenoxide.

  • Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Pressurization: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 100 atm).[3][15]

  • Heating and Agitation: Begin stirring and heat the reactor to the target temperature (e.g., 125°C).[3][15]

  • Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 6-8 hours).[1] Monitor the temperature and pressure closely throughout the reaction.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and safely vent the excess CO2.

  • Product Workup: Dissolve the solid product in water and acidify with sulfuric acid to precipitate the salicylic acid.

  • Isolation and Purification: Isolate the crude salicylic acid by filtration, wash with cold water, and purify by recrystallization.

  • Analysis: Analyze the final product for yield and purity using appropriate analytical methods such as HPLC or titration.[16]

Visualizations

Temperature_Troubleshooting_Workflow start Start: Low Salicylic Acid Yield check_temp Verify Reaction Temperature Accuracy start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_mixing Assess Stirring Efficiency (Check for Gradients) mixing_ok Mixing Adequate? check_mixing->mixing_ok review_params Review Temperature & Time Parameters params_ok Parameters Optimal? review_params->params_ok temp_ok->check_mixing Yes adjust_temp Calibrate Sensor & Adjust Setpoint temp_ok->adjust_temp No mixing_ok->review_params Yes adjust_mixing Increase Stirring Speed or Use Baffles mixing_ok->adjust_mixing No adjust_params Adjust Temperature/ Time per Protocol params_ok->adjust_params No other_issues Investigate Other Factors: - Reactant Purity - Pressure - Moisture params_ok->other_issues Yes adjust_temp->check_temp adjust_mixing->check_mixing adjust_params->review_params end End: Yield Improved other_issues->end

Caption: Troubleshooting workflow for low salicylic acid yield.

Temperature_Isomer_Relationship cluster_conditions Reaction Temperature cluster_products Primary Products low_temp Low Temperature (~125-150°C) ortho Salicylic Acid (ortho-isomer) low_temp->ortho Favors Formation Of high_temp Higher Temperature (>150°C) para 4-Hydroxybenzoic Acid (para-isomer) high_temp->para Favors Formation Of ortho->para Can rearrange to at higher temperatures

Caption: Relationship between temperature and isomer formation.

References

Technical Support Center: Sodium Phenoxide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sodium phenoxide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sodium phenoxide degradation?

A1: Sodium phenoxide is susceptible to degradation primarily through three mechanisms:

  • Reaction with atmospheric moisture (H₂O): Being hygroscopic, sodium phenoxide readily absorbs water from the air. This leads to hydrolysis, forming phenol (B47542) and sodium hydroxide. The presence of water can significantly accelerate degradation.[1][2]

  • Reaction with atmospheric carbon dioxide (CO₂): Sodium phenoxide is a moderately strong base and reacts with acidic gases like CO₂ to form sodium carbonate and phenol.[3]

  • Oxidation: Prolonged exposure to air can lead to oxidation, often indicated by a change in color from white to pink, red, or brown.[2]

Q2: My sodium phenoxide has turned pink/brown. Can I still use it?

A2: Discoloration is a visual indicator of degradation, likely due to oxidation.[2] For applications sensitive to impurities, it is highly recommended to use fresh, pure sodium phenoxide. The presence of degradation products can interfere with reactions and lead to impure products. For less sensitive applications, the material might still be usable, but its purity should be assessed first using the analytical methods described in this guide.

Q3: What is the ideal way to store sodium phenoxide to prevent degradation?

A3: To minimize degradation, sodium phenoxide should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[4][5][6] The storage area should be cool, dry, and well-ventilated, away from heat and incompatible substances like acids and oxidizing agents.

Q4: How can I determine the purity of my stored sodium phenoxide?

A4: The purity of sodium phenoxide can be assessed through several analytical techniques, including:

  • Acid-Base Titration: To quantify the phenoxide content.

  • Karl Fischer Titration: To determine the water content.

  • FTIR Spectroscopy: To identify characteristic functional groups and detect impurities like phenol and sodium carbonate.

  • ¹H NMR Spectroscopy: To detect and quantify phenol and other organic impurities.

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Discoloration (Pink, Red, or Brown) Oxidation due to exposure to air.- Discard the reagent if purity is critical. - For less sensitive applications, assess purity via analytical methods before use. - Ensure future storage is under an inert atmosphere.
Clumping or Caking Absorption of atmospheric moisture.- Dry the material in a vacuum oven at a low temperature before use, but be aware this may not remove all degradation products. - Assess water content using Karl Fischer titration. - Improve sealing of the storage container and use a desiccant if necessary.
Reduced Reactivity or Yield in Experiments Degradation of sodium phenoxide to less reactive species (e.g., sodium carbonate).- Use fresh, unopened reagent. - Assess the purity of the stored material using acid-base titration. - Consider regenerating the material if a large quantity is affected (see protocol below).
Inconsistent Experimental Results Batch-to-batch variation in the purity of stored sodium phenoxide.- Standardize storage conditions for all batches. - Assess the purity of each batch before use. - Use a consistent supplier and grade of sodium phenoxide.

Data Presentation

The following table summarizes the key factors influencing the stability of sodium phenoxide during storage.

Storage Condition Parameter Effect on Stability Recommendation
Atmosphere Inert (Nitrogen, Argon) vs. AirExposure to air (oxygen, moisture, CO₂) significantly accelerates degradation.Store under a dry, inert atmosphere.
Temperature Elevated vs. Room TemperatureHigher temperatures can increase the rate of degradation reactions.Store in a cool, dry place. Avoid exposure to heat sources.
Humidity High vs. LowHigh humidity leads to rapid hydrolysis.Store in a dry environment, preferably in a desiccator or glove box.
Container Tightly Sealed vs. Poorly SealedA poorly sealed container allows for the ingress of atmospheric components.Use containers with tight-fitting lids and consider using paraffin (B1166041) film to further seal the container.

Experimental Protocols

Purity Assessment by Acid-Base Titration

Objective: To determine the percentage purity of sodium phenoxide by titrating it with a standardized acid.

Materials:

  • Sodium phenoxide sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Phenolphthalein (B1677637) indicator

  • Distilled or deionized water

  • Burette, pipette, conical flask, analytical balance

Procedure:

  • Accurately weigh approximately 0.5 g of the sodium phenoxide sample and record the weight.

  • Dissolve the sample in 50 mL of distilled water in a 250 mL conical flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.

  • Fill a burette with standardized 0.1 M HCl solution and record the initial volume.

  • Titrate the sodium phenoxide solution with the HCl solution until the pink color disappears.

  • Record the final volume of the HCl solution used.

  • Repeat the titration at least two more times for consistency.

Calculation:

Where:

  • V_HCl = Volume of HCl used (L)

  • M_HCl = Molarity of HCl (mol/L)

  • MW_NaOPh = Molecular weight of sodium phenoxide (116.09 g/mol )

  • W_sample = Weight of the sodium phenoxide sample (g)

Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sodium phenoxide sample.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Anhydrous methanol (B129727)

  • Sodium phenoxide sample

  • Analytical balance

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water.

  • Accurately weigh a small amount of the sodium phenoxide sample (e.g., 0.1-0.5 g) and record the weight.

  • Quickly add the sample to the titration vessel.

  • Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

Calculation:

Where:

  • V_KF = Volume of Karl Fischer reagent used (mL)

  • F_KF = Titer of the Karl Fischer reagent (mg H₂O/mL)

  • W_sample = Weight of the sodium phenoxide sample (mg)

Regeneration of Degraded Sodium Phenoxide

Objective: To purify discolored or partially degraded sodium phenoxide.

Materials:

  • Degraded sodium phenoxide

  • Toluene

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, filtration apparatus

Procedure:

  • Dissolve the degraded sodium phenoxide in a minimal amount of hot toluene.

  • Hot filter the solution to remove any insoluble impurities (e.g., sodium carbonate).

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, dry toluene.

  • Dry the purified sodium phenoxide crystals under vacuum to remove residual solvent.

  • Store the purified product under a dry, inert atmosphere.

Visualizations

degradation_pathway NaOPh Sodium Phenoxide (C₆H₅ONa) Phenol Phenol (C₆H₅OH) NaOPh->Phenol Hydrolysis NaOH Sodium Hydroxide (NaOH) NaOPh->NaOH Hydrolysis Na2CO3 Sodium Carbonate (Na₂CO₃) NaOPh->Na2CO3 Carboxylation Oxidized Oxidized Products (Discolored) NaOPh->Oxidized Oxidation H2O Atmospheric Moisture (H₂O) H2O->Phenol H2O->NaOH CO2 Atmospheric Carbon Dioxide (CO₂) CO2->Na2CO3 Air Atmospheric Oxygen (O₂) Air->Oxidized

Caption: Degradation pathways of sodium phenoxide.

experimental_workflow cluster_storage Storage Assessment cluster_analysis Purity Analysis cluster_decision Decision cluster_action Action StoredNaOPh Stored Sodium Phenoxide Sample Visual Visual Inspection (Color, Clumping) StoredNaOPh->Visual Titration Acid-Base Titration (% Purity) Visual->Titration KF Karl Fischer Titration (% H₂O) Visual->KF FTIR FTIR Spectroscopy (Functional Groups) Visual->FTIR NMR ¹H NMR Spectroscopy (Organic Impurities) Visual->NMR Decision Purity Acceptable? Titration->Decision KF->Decision FTIR->Decision NMR->Decision Use Use in Experiment Decision->Use Yes Regenerate Regenerate or Discard Decision->Regenerate No

Caption: Workflow for assessing the quality of stored sodium phenoxide.

References

Technical Support Center: Overcoming Poor Yields in Williamson Ether Synthesis with Phenoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Williamson ether synthesis, with a specific focus on phenoxide nucleophiles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering a question-and-answer format to diagnose and resolve the problem.

Problem: Low to no yield of the desired ether product.

This is a common issue that can arise from several factors. Use the following questions to pinpoint the underlying cause.

Question 1: Is your phenoxide fully formed?

  • Possible Cause: Incomplete deprotonation of the starting phenol (B47542) is a primary reason for low conversion. The choice of base is critical and depends on the acidity of the phenol.

  • Solution:

    • For standard phenols: Use a sufficiently strong base to ensure complete deprotonation. Common choices include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).[1][2]

    • For less acidic phenols: A stronger base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF is often necessary for complete and irreversible deprotonation.[1]

    • Milder conditions: For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, though they may require heating to drive the reaction to completion.[1][2]

Question 2: Are you observing competing reactions?

The Williamson ether synthesis is an Sₙ2 reaction, which can face competition from other pathways, primarily E2 elimination and C-alkylation.

  • Observation: Significant amount of an alkene byproduct is detected.

    • Possible Cause: This indicates that the E2 elimination reaction is outcompeting the desired Sₙ2 substitution. This is particularly prevalent with sterically hindered alkyl halides.[3][4]

    • Solutions:

      • Use a primary alkyl halide: Primary alkyl halides are much less susceptible to elimination reactions than secondary or tertiary halides.[5] Tertiary alkyl halides will almost exclusively yield the elimination product.[5]

      • Optimize the leaving group: A better leaving group can increase the rate of the Sₙ2 reaction relative to elimination. The general reactivity trend is I > Br > Cl > F.[6]

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor ether formation.[6]

  • Observation: An isomer of the desired product is formed where the alkyl group is attached to the aromatic ring.

    • Possible Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. Reaction at a carbon atom leads to C-alkylation.[2][7]

    • Solution: The solvent and the counter-ion of the base can influence the ratio of O-alkylation to C-alkylation. Using polar aprotic solvents like DMF or acetonitrile (B52724) generally favors the desired O-alkylation.[7] Phase transfer catalysts can also be employed to enhance O-alkylation selectivity.[8]

Question 3: Is your alkylating agent appropriate?

  • Possible Cause: The structure of the alkylating agent plays a crucial role in the success of the Williamson ether synthesis.

  • Solutions:

    • Steric Hindrance: As mentioned, primary alkyl halides are ideal. Steric bulk around the reactive center will significantly slow down the Sₙ2 reaction and favor elimination.[5]

    • Aryl Halides: The Williamson ether synthesis is generally not suitable for preparing diaryl ethers. Aryl halides are unreactive towards Sₙ2 reactions due to the high energy required to break the C(sp²)-X bond and steric hindrance.[9][10] For these transformations, consider alternative methods such as the Ullmann Condensation or the Buchwald-Hartwig C-O coupling reaction.[10]

Question 4: Are your reaction conditions optimal?

  • Possible Cause: The choice of solvent and temperature can significantly impact the reaction rate and yield.

  • Solutions:

    • Solvent Selection: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally preferred as they solvate the cation but leave the phenoxide anion relatively free and highly nucleophilic.[2][7] Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[7]

    • Temperature Control: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[4] The optimal temperature will depend on the specific substrates, base, and solvent used. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote elimination and other side reactions.[7]

    • Phase Transfer Catalysis: For reactions involving a solid phenoxide salt and a liquid alkyl halide, a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a crown ether) can be used to shuttle the phenoxide anion into the organic phase, thereby increasing the reaction rate.[7][8]

Data Presentation

Table 1: Common Bases for Phenoxide Generation in Williamson Ether Synthesis

BaseStrengthTypical SolventsKey ConsiderationsYields
Sodium Hydride (NaH)Very StrongAnhydrous DMF, THFEnsures complete and irreversible deprotonation. Requires strict anhydrous conditions. Exothermic reaction evolves hydrogen gas.[1]80-96%[1]
Potassium Hydroxide (KOH)StrongAcetonitrile, DMFA common and effective base. Can be used in phase transfer catalysis systems.[4]50-95%[4]
Sodium Hydroxide (NaOH)StrongAcetonitrile, DMFSimilar to KOH, often used in industrial applications with phase transfer catalysis.[2]50-95%[7]
Potassium Carbonate (K₂CO₃)WeakAcetone, Acetonitrile, DMFMilder conditions, suitable for sensitive substrates. Often requires heating.[2][11]50-95%[7]
Cesium Carbonate (Cs₂CO₃)WeakAcetone, Acetonitrile, DMFOften provides higher yields than K₂CO₃ due to the "cesium effect," which increases the nucleophilicity of the phenoxide.[2]Generally high

Table 2: Influence of Alkyl Halide Structure on Reaction Outcome

Alkyl Halide TypePrimary ReactionCompeting ReactionTypical Outcome
MethylSₙ2-High yield of ether
PrimarySₙ2E2 (minor)Good to high yield of ether[5]
SecondarySₙ2 / E2-Mixture of ether and alkene; lower yield of ether[5]
TertiaryE2Sₙ2 (negligible)Almost exclusively alkene product[4][5]

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of an Alkyl Phenyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

  • Phenoxide Formation: To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using NaH, be cautious of hydrogen gas evolution.[1]

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenol (1.0 eq), the primary alkyl halide (1.0-1.2 eq), the base (e.g., solid K₂CO₃, 2.0-3.0 eq), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq).[8]

  • Solvent: Add a suitable solvent such as acetonitrile or toluene.

  • Reaction: Heat the mixture to a temperature between 50-100 °C and stir vigorously to ensure efficient mixing of the phases.[8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, follow the work-up and purification steps outlined in the general protocol above.

Mandatory Visualization

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Desired_Ether Desired Ether (Ar-O-R) Phenoxide->Desired_Ether Sₙ2 (O-Alkylation) Alkene Alkene Byproduct (Elimination) Phenoxide->Alkene E2 Elimination C_Alkylation C-Alkylation Byproduct Phenoxide->C_Alkylation C-Alkylation Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->Desired_Ether Alkyl_Halide->Alkene Alkyl_Halide->C_Alkylation

Caption: Reaction mechanism and competing pathways in Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield in Williamson Synthesis Check_Phenoxide Is phenoxide formation complete? Start->Check_Phenoxide Incomplete_Deprotonation Use stronger base (e.g., NaH) or increase reaction time/temp Check_Phenoxide->Incomplete_Deprotonation No Check_Byproducts Are byproducts observed? Check_Phenoxide->Check_Byproducts Yes Incomplete_Deprotonation->Check_Byproducts Alkene_Observed Alkene byproduct? Check_Byproducts->Alkene_Observed Yes Check_Conditions Are reaction conditions optimal? Check_Byproducts->Check_Conditions No Use_Primary_Halide Use primary alkyl halide, lower temperature Alkene_Observed->Use_Primary_Halide Yes C_Alkylation_Observed C-Alkylation byproduct? Alkene_Observed->C_Alkylation_Observed No Use_Primary_Halide->Check_Conditions Change_Solvent Use polar aprotic solvent (e.g., DMF) C_Alkylation_Observed->Change_Solvent Yes C_Alkylation_Observed->Check_Conditions No Change_Solvent->Check_Conditions Optimize_Conditions Optimize solvent, temp, or use phase transfer catalyst Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning dark or producing tar-like substances?

A1: Phenols and phenoxides can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of colored byproducts. To mitigate this, run the reaction under an inert atmosphere (nitrogen or argon) and ensure your starting materials and solvents are of high purity.

Q2: Can I use a secondary or tertiary alcohol to form the alkoxide?

A2: Yes, the alkoxide can be derived from a primary, secondary, or even tertiary alcohol. The limitation of the Williamson ether synthesis is primarily related to the alkylating agent, which should ideally be a primary halide to avoid elimination reactions.[7]

Q3: How can I improve the reaction rate if I am using a less reactive alkylating agent like an alkyl chloride?

A3: To improve the rate with a less reactive alkylating agent, you can add a catalytic amount of a soluble iodide salt, such as sodium iodide or potassium iodide. This facilitates a Finkelstein-type reaction, where the alkyl chloride is converted in situ to the more reactive alkyl iodide.[4]

Q4: Is it possible to synthesize diaryl ethers using the Williamson method?

A4: The Williamson ether synthesis is generally not suitable for the preparation of diaryl ethers because aryl halides are resistant to nucleophilic aromatic substitution.[10] For the synthesis of diaryl ethers, alternative methods like the Ullmann Condensation (copper-catalyzed) or the Buchwald-Hartwig C-O coupling (palladium-catalyzed) are recommended.[10]

Q5: What is the "cesium effect" and how can it help my reaction?

A5: The "cesium effect" refers to the observation that using cesium bases (like Cs₂CO₃) can sometimes lead to higher reaction rates and yields compared to their potassium or sodium counterparts. This is attributed to the larger ionic radius and weaker coordination of the Cs⁺ ion, which makes the corresponding phenoxide anion more "naked" and therefore more nucleophilic.

References

Technical Support Center: Phenol-Chloroform Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering emulsions during nucleic acid extraction with phenol-chloroform.

Troubleshooting Guide: Dealing with Emulsions

An emulsion is a stable mixture of two immiscible liquids, such as the aqueous sample and the organic phenol-chloroform phase, which fails to separate cleanly after mixing.[1] This often appears as a cloudy, milky, or viscous layer between the aqueous and organic phases, making it difficult to recover the nucleic acid-containing aqueous phase without contaminating it with proteins and lipids.[2]

Issue: A persistent emulsion has formed after mixing the sample with phenol-chloroform.

Immediate Troubleshooting Steps:

StepActionDetailed ProtocolExpected Outcome
1 Modify Centrifugation Increase the centrifugation speed to the maximum your tubes can withstand (e.g., >12,000 x g) and/or extend the centrifugation time (e.g., 5-15 minutes).[3][4]The increased g-force will help compact the interface and force the separation of the two phases.
2 Add More Chloroform (B151607) To the emulsified mixture, add an additional volume of chloroform (without phenol). Mix gently and re-centrifuge.Chloroform is denser than phenol (B47542) and will increase the overall density of the organic phase, which can help to break the emulsion and achieve better phase separation.[5]
3 Back-Extraction Carefully transfer the entire emulsion and organic phase to a new tube. Add an equal volume of a neutral pH buffer (e.g., TE buffer). Mix gently and centrifuge again.[6]This will allow any aqueous phase trapped in the emulsion to be recovered. The new aqueous phase can be combined with the original.
4 Use Phase Lock Gel™ If emulsions are a recurring problem, consider using a Phase Lock Gel™ (PLG) or a similar product.[5][7]PLG is an inert gel that migrates during centrifugation to form a stable barrier between the aqueous and organic phases, trapping the interphase and preventing contamination of the aqueous layer.[7][8][9]

Experimental Protocols

Protocol 1: Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

This protocol is a standard method for purifying nucleic acids.[10][11]

  • Sample Lysis: Start with your lysed cell or tissue sample in an appropriate lysis buffer. For tissues, ensure complete homogenization.[11][12]

  • PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.[10]

  • Mixing: Mix thoroughly by inverting the tube or vortexing for 15-30 seconds to form an emulsion. For high molecular weight DNA, gentle inversion is recommended to prevent shearing.[5][6]

  • Phase Separation: Centrifuge at ≥12,000 x g for 5-15 minutes at 4°C or room temperature.[3][4]

  • Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a clean tube, avoiding the white protein layer at the interphase and the lower organic phase.[1]

  • Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase. Mix and centrifuge as before. This step removes residual phenol.[5]

  • Precipitation: Transfer the final aqueous phase to a new tube and proceed with ethanol (B145695) or isopropanol (B130326) precipitation to recover the nucleic acids.[13]

Protocol 2: Using Phase Lock Gel™ (PLG) to Prevent Emulsions

This protocol is highly recommended for samples prone to emulsion formation, such as those with high protein or fat content.[2][7][14]

  • Prepare PLG Tube: Before starting, centrifuge the tube containing the Phase Lock Gel™ at 1,500 x g for 1-2 minutes to pellet the gel.[9]

  • Add Sample and PCI: Add your sample lysate and an equal volume of phenol:chloroform:isoamyl alcohol directly to the pre-spun PLG tube.

  • Mixing: Mix the phases thoroughly by gentle inversion. Do not vortex as this can disrupt the gel.[9]

  • Centrifugation: Centrifuge the tube at 12,000 x g for 5 minutes.[14] The PLG will form a solid barrier between the aqueous (upper) and organic (lower) phases.

  • Aqueous Phase Recovery: Decant or pipette the aqueous phase into a new tube. The PLG barrier prevents contamination from the interphase and organic phase.[9][14]

  • Downstream Processing: Proceed with subsequent extraction steps (like a chloroform wash) or nucleic acid precipitation. Multiple extractions can be performed in the same PLG tube.[7]

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form during phenol-chloroform extraction?

A1: Emulsions are typically caused by high concentrations of proteins, lipids, and polysaccharides in the sample, which act as surfactants and stabilize the mixture of the aqueous and organic phases.[2][15] Vigorous mixing, especially with viscous samples, can also contribute to the formation of a stable emulsion.[5]

Q2: I see a thick white layer at the interface after centrifugation. What is it and what should I do?

A2: The white layer at the interface is precipitated protein.[1] You should avoid transferring this layer along with the aqueous phase. If the layer is very thick and it is difficult to recover the aqueous phase, you can perform a back-extraction as described in the troubleshooting guide.[6]

Q3: Can I just take the top part of the emulsion if I can't break it?

A3: This is not recommended as the emulsion contains a significant amount of your nucleic acid sample trapped within it. Taking only the clear upper portion will result in a significant loss of yield. It is better to try one of the methods to break the emulsion.

Q4: My sample is very viscous even after lysis. Will this cause an emulsion?

A4: Yes, highly viscous samples, often due to high concentrations of genomic DNA or carbohydrates, are more prone to forming stable emulsions.[16] Consider diluting the sample if possible, or use gentler mixing techniques.[5] Using Phase Lock Gel™ is also highly advisable for such samples.[7]

Q5: What is the purpose of isoamyl alcohol in the phenol-chloroform mixture?

A5: Isoamyl alcohol is added as an anti-foaming agent and helps to stabilize the interface between the aqueous and organic phases.[5][17]

Q6: Are there alternatives to phenol-chloroform extraction that avoid emulsions?

A6: Yes, several alternatives exist, including methods based on spin columns with silica (B1680970) membranes or magnetic beads, and precipitation-based methods that do not use phenol.[4][18][19] These methods are often faster and avoid the use of hazardous organic solvents.

Visual Guides

Workflow_Troubleshooting_Emulsion start Emulsion Formed step1 Modify Centrifugation (Increase Speed/Time) start->step1 step4 Use Phase Lock Gel™ (for future extractions) start->step4 Preventative Measure end Phases Separated step1->end Successful fail Emulsion Persists step1->fail Unsuccessful step2 Add More Chloroform step3 Back-Extraction step2->step3 Unsuccessful step2->end Successful step3->end Successful fail->step2

Caption: Troubleshooting workflow for breaking emulsions.

Phenol_Chloroform_Extraction_Workflow cluster_main Standard PCI Extraction cluster_optional Optional Steps cluster_final Final Steps start 1. Sample Lysis add_pci 2. Add PCI start->add_pci mix 3. Mix (Vortex/Invert) add_pci->mix centrifuge1 4. Centrifuge mix->centrifuge1 recover_aq 5. Recover Aqueous Phase centrifuge1->recover_aq chloroform_wash 6. Chloroform Wash recover_aq->chloroform_wash Recommended precipitate 7. Precipitate Nucleic Acids recover_aq->precipitate centrifuge2 Centrifuge chloroform_wash->centrifuge2 recover_aq2 Recover Aqueous Phase centrifuge2->recover_aq2 recover_aq2->precipitate

Caption: Standard phenol-chloroform extraction workflow.

References

impact of incorrect pH on phenol-chloroform extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during phenol-chloroform extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of pH in phenol-chloroform extraction?

The pH of the phenol (B47542) solution is the most critical factor determining the selective separation of DNA and RNA. At a neutral to slightly alkaline pH (7.0-8.0), both DNA and RNA, with their negatively charged phosphate (B84403) backbones, will partition into the aqueous phase.[1][2] However, at an acidic pH (around 4.0-5.0), DNA becomes denatured and will move into the organic phase, leaving the RNA in the aqueous phase.[1][2][3][4] This principle is fundamental to achieving high-purity preparations of either DNA or RNA.

Q2: I have low DNA yield after extraction. Could the pH of my phenol be the cause?

Yes, an incorrect pH is a very common reason for low DNA yield. If the phenol solution is acidic (below pH 7.0), the DNA will be denatured and partition into the organic phase or get trapped in the interphase, leading to a significant loss of DNA from the aqueous layer.[4][5] For DNA extraction, it is crucial to use phenol equilibrated to a pH of 7.5-8.0.[6]

Q3: My RNA yield is poor. What are the likely pH-related causes?

For RNA extraction, an acidic pH (typically 4.5-5.0) is required to drive DNA into the organic phase.[2][6] If the pH of your phenol is neutral or alkaline, DNA will co-purify with the RNA in the aqueous phase, leading to lower purity and potentially inaccurate quantification of your RNA. While this doesn't directly lower RNA yield, subsequent DNase treatment to remove the contaminating DNA can lead to some RNA loss. Another potential issue is RNA degradation, which can be exacerbated by incorrect sample handling, but is not directly a pH issue within the extraction itself.

Q4: I see a thick white interphase after centrifugation. What does this indicate and how can I minimize it?

The white flocculent material at the interphase between the aqueous and organic layers primarily consists of denatured proteins and some lipids.[1][3] A very thick interphase can trap nucleic acids, leading to lower yields. This can be caused by:

  • Incomplete cell lysis or tissue homogenization: Insufficient disruption of the starting material can lead to a large amount of undigested cellular debris.

  • High protein content in the sample: Samples rich in protein will naturally produce a larger interphase.

  • Incorrect pH: While less direct, an incorrect pH can contribute to the precipitation of certain proteins.

To minimize the interphase, ensure complete homogenization of your sample and consider a proteinase K digestion step before the phenol-chloroform addition to degrade proteins.[4]

Q5: How can I check and adjust the pH of my phenol solution?

You cannot directly measure the pH of phenol with a standard pH meter or pH paper.[4][7] A common method is to dilute a small amount of the buffer-saturated phenol in methanol (B129727) and then measure the pH of this mixture.[4] To adjust the pH, you can equilibrate the phenol with a buffer of the desired pH (e.g., Tris buffer at pH 8.0 for DNA extraction). This involves mixing the phenol with the buffer, allowing the phases to separate, and then removing the aqueous buffer. This process is repeated until the aqueous phase reaches the target pH.[7][8]

Troubleshooting Summary

Issue Potential Cause (pH-related) Recommended Solution
Low DNA Yield Phenol pH is acidic (< 7.0).Use phenol equilibrated to pH 7.5-8.0.[6]
Low RNA Yield Phenol pH is neutral or alkaline (> 6.0), leading to DNA co-extraction.Use phenol equilibrated to an acidic pH (4.5-5.0).[6]
DNA Contamination in RNA Prep Phenol pH is not sufficiently acidic.Ensure the phenol pH is between 4.0 and 5.0.[2]
Thick Interphase Inefficient denaturation and partitioning of proteins.Ensure complete cell lysis and consider a proteinase K digestion step prior to extraction.[4]
RNA Degradation Not directly a pH issue during extraction, but acidic conditions help inhibit some RNases.Use RNase-free reagents and proper sterile technique.[9]

Experimental Protocols & Workflows

Protocol: Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction for DNA
  • Sample Preparation: Start with your aqueous sample of lysed cells or homogenized tissue.

  • PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 7.8-8.2) to the sample.[5]

  • Mixing: Vortex the tube vigorously for 1 minute to create an emulsion.[5]

  • Phase Separation: Centrifuge at 16,000 x g for 5 minutes at room temperature.[10]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new, clean tube. Avoid disturbing the interphase and the lower organic phase.[5]

  • Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes. This step helps to remove residual phenol.[6][10]

  • DNA Precipitation: Transfer the final aqueous phase to a new tube and precipitate the DNA by adding 2.5 volumes of cold 100% ethanol (B145695) and 1/10th volume of sodium acetate (B1210297) (3M, pH 5.2).[11]

  • Pelleting: Incubate at -20°C for at least 30 minutes, then centrifuge at top speed for 20-30 minutes at 4°C to pellet the DNA.[5][11]

  • Washing: Carefully discard the supernatant and wash the DNA pellet with 70-80% ethanol.[5]

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).[12]

Protocol: Acid Phenol-Chloroform Extraction for RNA
  • Sample Homogenization: Homogenize cells or tissues in a denaturing solution (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Acid Phenol Addition: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5-5.0).[13]

  • Mixing: Vortex vigorously for 15-30 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • RNA Precipitation: Add an equal volume of isopropanol (B130326) to the aqueous phase and mix.[9]

  • Pelleting: Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol.[9]

  • Drying and Resuspension: Briefly air-dry the pellet and resuspend in RNase-free water.[9]

Visualized Workflows

PhenolChloroform_DNA_Extraction cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_purification Purification & Precipitation start Lysed Cell/ Tissue Homogenate pci Add Phenol:Chloroform:Isoamyl Alcohol (pH 7.5-8.0) start->pci vortex1 Vortex to Emulsify pci->vortex1 centrifuge1 Centrifuge for Phase Separation vortex1->centrifuge1 aqueous Aqueous Phase (DNA) centrifuge1->aqueous Collect Upper Layer interphase Interphase (Protein) organic Organic Phase (Lipids, Protein) transfer Transfer Aqueous Phase aqueous->transfer precipitate Precipitate with Ethanol & Salt transfer->precipitate pellet Centrifuge to Pellet DNA precipitate->pellet wash Wash with 70% Ethanol pellet->wash resuspend Resuspend Purified DNA wash->resuspend

Caption: DNA extraction workflow using phenol-chloroform.

PhenolChloroform_RNA_Extraction cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_purification Purification & Precipitation start Homogenate in Denaturing Solution pci Add Acid Phenol:Chloroform:Isoamyl Alcohol (pH 4.5-5.0) start->pci vortex1 Vortex to Emulsify pci->vortex1 centrifuge1 Centrifuge for Phase Separation vortex1->centrifuge1 aqueous Aqueous Phase (RNA) centrifuge1->aqueous Collect Upper Layer interphase Interphase (Protein) organic Organic Phase (DNA, Lipids) transfer Transfer Aqueous Phase aqueous->transfer precipitate Precipitate with Isopropanol transfer->precipitate pellet Centrifuge to Pellet RNA precipitate->pellet wash Wash with 75% Ethanol pellet->wash resuspend Resuspend Purified RNA wash->resuspend

Caption: RNA extraction workflow using acid phenol-chloroform.

pH_Effect_On_Nucleic_Acid_Partitioning cluster_conditions Extraction Conditions cluster_outcomes Nucleic Acid Partitioning cluster_acidic Aqueous Phase cluster_acidic_org Organic/Interphase cluster_alkaline Aqueous Phase cluster_alkaline_org Organic/Interphase condition1 Acidic pH (4.0-5.0) rna_aq RNA condition1->rna_aq Retained in dna_org DNA condition1->dna_org Partitions to condition2 Neutral/Alkaline pH (7.0-8.0) dna_rna_aq DNA & RNA condition2->dna_rna_aq Retained in empty_org

Caption: Effect of pH on DNA and RNA partitioning.

References

Validation & Comparative

A Head-to-Head Comparison: Phenol-Chloroform Extraction vs. Silica Spin Columns for Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For decades, researchers have relied on various methods to isolate high-quality nucleic acids, a critical first step for a multitude of molecular biology applications. Among the most established techniques are the traditional phenol-chloroform extraction and the more modern silica (B1680970) spin columns. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Method Principles at a Glance

Phenol-chloroform extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubility in organic and aqueous phases.[1] In this method, an aqueous sample is mixed with a phenol-chloroform solution, leading to the formation of two distinct phases after centrifugation. Nucleic acids remain in the upper aqueous phase, proteins are denatured and partitioned into the lower organic phase or the interphase, and lipids are also found in the organic phase.[1][2][3]

Silica spin columns, on the other hand, utilize a solid-phase extraction method.[4] This technique is based on the principle that nucleic acids bind to a silica membrane in the presence of high concentrations of chaotropic salts.[5][6] Cellular lysates are loaded onto the column, and subsequent washing steps remove contaminants. Finally, the purified nucleic acids are eluted from the silica membrane using a low-salt buffer.[4][7]

Performance Comparison: A Data-Driven Analysis

The choice between phenol-chloroform extraction and silica spin columns often depends on the specific requirements of the downstream application, such as the desired yield, purity, and the number of samples to be processed. The following table summarizes key quantitative data comparing the two methods.

ParameterPhenol-Chloroform ExtractionSilica Spin Columns
DNA/RNA Yield Generally high, can be optimized for maximum recovery.[8][9]Good, but some loss of nucleic acids can occur, especially with smaller fragments.[5][7]
Purity (A260/A280) Can be high (approaching 1.8 for DNA, 2.0 for RNA), but susceptible to contamination with residual phenol (B47542), which can inhibit downstream enzymatic reactions.[10][11]Consistently high purity with A260/A280 ratios typically between 1.8-2.0.[7][12]
Processing Time Longer and more labor-intensive, often taking several hours to a full day.[1][2]Rapid, with protocols often completed in under 30 minutes.[7][13]
Cost per Sample Lower, primarily the cost of bulk reagents.[2][9]Higher, due to the cost of commercial kits.[7][14]
Safety Involves the use of hazardous and toxic chemicals like phenol and chloroform.[1][2]Generally safer, avoiding the use of toxic organic solvents.[7][15]
Throughput Low, not easily scalable for a large number of samples.[16]High, with formats available for processing single samples or 96-well plates.[7][17]

Experimental Workflows

To provide a clearer understanding of the practical steps involved in each method, the following diagrams illustrate the experimental workflows for both phenol-chloroform extraction and silica spin column purification.

PhenolChloroformWorkflow start Sample Lysis add_pc Add Phenol: Chloroform start->add_pc vortex Vortex to Mix add_pc->vortex centrifuge1 Centrifuge for Phase Separation vortex->centrifuge1 transfer_aq Transfer Aqueous Phase to New Tube centrifuge1->transfer_aq precipitate Ethanol Precipitation transfer_aq->precipitate centrifuge2 Centrifuge to Pellet Nucleic Acids precipitate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend end Purified Nucleic Acids resuspend->end SilicaSpinColumnWorkflow start Sample Lysis add_buffer Add Binding Buffer start->add_buffer load_column Load Lysate onto Silica Column add_buffer->load_column centrifuge1 Centrifuge to Bind Nucleic Acids load_column->centrifuge1 wash1 Wash with Wash Buffer 1 centrifuge1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 wash2 Wash with Wash Buffer 2 centrifuge2->wash2 centrifuge3 Centrifuge wash2->centrifuge3 dry_spin Dry Spin to Remove Ethanol centrifuge3->dry_spin elute Add Elution Buffer and Centrifuge dry_spin->elute end Purified Nucleic Acids elute->end

References

A Comparative Guide to Analytical Methods for Phenol Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four common analytical methods for the detection and quantification of phenol (B47542) in water: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods. The performance of each method is evaluated based on key analytical parameters, and detailed experimental protocols are provided to support practical application.

Spectrophotometry: The 4-Aminoantipyrine (B1666024) (4-AAP) Method

Spectrophotometry offers a cost-effective and relatively simple method for the determination of total phenols. The most widely used approach is the 4-aminoantipyrine (4-AAP) method, which is suitable for measuring phenolic materials in drinking, surface, and saline waters, as well as domestic and industrial wastes.[1] This method relies on the reaction of phenols with 4-AAP in the presence of an oxidizing agent (potassium ferricyanide) at a pH of 10 to form a colored antipyrine (B355649) dye.[1] The intensity of the color, measured spectrophotometrically, is proportional to the phenol concentration.

It is important to note that this method measures total phenols and cannot differentiate between different phenolic compounds.[1] Additionally, the color response can vary for different phenols, and phenol itself is typically used as the standard for quantification.[1]

Comparative Performance Data: Spectrophotometry
ParameterValueAnalyte/Matrix
Limit of Detection (LOD) 5 µg/L (with extraction)[1]Phenolic materials in water
Limit of Quantification (LOQ) >50 µg/L (without extraction)[1]Phenolic materials in water
Linear Dynamic Range 0.1 – 6.0 mg/LPhenol in water
Wavelength 510 nm[1]Antipyrine dye
Experimental Protocol: 4-Aminoantipyrine (4-AAP) Method

This protocol is a generalized procedure and may require optimization for specific sample matrices.

1. Sample Preparation and Distillation:

  • To inhibit biological degradation, add 1 g/L of copper sulfate (B86663) to the sample and acidify to a pH of less than 4 with phosphoric acid.[1]
  • For most samples, a preliminary distillation is required to remove interfering materials.[1]
  • Take a 500 mL sample and distill 450 mL. Stop the distillation, add 50 mL of warm distilled water to the flask, and continue distillation until a total of 500 mL of distillate is collected.[1]

2. Color Development (Direct Photometric Method):

  • Take 100 mL of the distillate.
  • Add 2 mL of ammonium (B1175870) chloride buffer solution and mix. Adjust the pH to 10.0 ± 0.2 with ammonia.
  • Add 2.0 mL of 4-aminoantipyrine solution and mix.[1]
  • Add 2.0 mL of potassium ferricyanide (B76249) solution and mix.[1]
  • Allow the color to develop for 15 minutes.[1]

3. Measurement:

  • Measure the absorbance of the solution at 510 nm using a spectrophotometer.[1]
  • Prepare a calibration curve using a series of phenol standards treated with the same procedure.

4. Chloroform (B151607) Extraction for Lower Detection Limits:

  • For lower concentrations, a chloroform extraction step can be employed after color development.[1]
  • The colored dye is extracted into a known volume of chloroform, and the absorbance of the organic layer is measured.[1]

Workflow for Spectrophotometric Phenol Analysis

cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Water Sample Preservation Add CuSO4 & H3PO4 Sample->Preservation Distillation Distillation Preservation->Distillation Distillate Distillate Distillation->Distillate Add_Buffer Add Buffer (pH 10) Distillate->Add_Buffer Add_4AAP Add 4-AAP Solution Add_Buffer->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Add_4AAP->Add_Oxidant Color_Dev Color Development (15 min) Add_Oxidant->Color_Dev Spectrophotometer Measure Absorbance at 510 nm Color_Dev->Spectrophotometer Quantification Quantify using Calibration Curve Spectrophotometer->Quantification

Caption: Workflow of the 4-AAP spectrophotometric method for phenol analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of individual phenolic compounds. The method typically involves a reversed-phase column for separation, with detection commonly performed using an ultraviolet (UV) or diode-array detector (DAD).[2][3] For enhanced sensitivity and selectivity, electrochemical or mass spectrometry detectors can also be employed. Sample preparation often involves a preconcentration step, such as solid-phase extraction (SPE), to isolate the analytes from the sample matrix and improve detection limits.[3]

Comparative Performance Data: HPLC
ParameterValueAnalyte/Matrix
Limit of Detection (LOD) 0.3 µg/L[4]Various phenols in ultrapure water
Limit of Quantification (LOQ) 0.8 µg/L[4]Various phenols in ultrapure water
Linearity (r²) > 0.9904[4]Various phenols in ultrapure water
Accuracy (Recovery) 88.0% ± 5.7%[4]Various phenols spiked in water
Precision (RSD) < 15%[4]Various phenols in water
Experimental Protocol: HPLC-UV for Phenol Analysis

This protocol outlines a general procedure for the analysis of phenol and related compounds in water.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., polymeric) with methanol (B129727) followed by deionized water.
  • Load a specific volume of the water sample (e.g., 200 mL) onto the cartridge.[3]
  • Wash the cartridge to remove interferences.
  • Elute the retained phenols with a suitable solvent mixture (e.g., acetonitrile:methanol 1:1).[3]
  • Dilute the eluate to a final volume with water before injection.[3]

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).[3]
  • Flow Rate: 1.0 - 3.0 mL/min.[3]
  • Injection Volume: 20 µL.[3]
  • Detector: UV-DAD set at the maximum absorbance wavelength for the target phenols.[3]

3. Analysis:

  • Inject the prepared sample extract into the HPLC system.
  • Identify and quantify the phenols based on the retention times and peak areas of analytical standards.

Workflow for HPLC Phenol Analysis

cluster_prep Sample Preparation (SPE) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Water Sample Condition Condition SPE Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Phenols Wash->Elute Inject Inject Eluate Elute->Inject Separate Separation on C18 Column Inject->Separate Detect UV-DAD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Identify & Quantify Chromatogram->Quantify

Caption: Workflow of HPLC-UV analysis for phenol in water with SPE sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds, including phenols. US EPA Method 528 is a widely recognized standard for the determination of phenols in drinking water using GC-MS.[5][6] The method involves solid-phase extraction (SPE) to concentrate the analytes, followed by separation on a capillary GC column and detection by a mass spectrometer.[5][7] GC-MS provides excellent selectivity and allows for the definitive identification of individual phenolic compounds based on their mass spectra.

Comparative Performance Data: GC-MS (EPA Method 528)
ParameterValueAnalyte/Matrix
Method Detection Limit (MDL) 0.02 - 0.58 µg/L[7]Various phenols in drinking water
Calibration Range 0.1 - 15 µg/L (for most analytes)[7]Various phenols in drinking water
Accuracy (Recovery) 85.1 to 108.4%12 phenols in drinking water
Precision Minimum lot-to-lot variations < 10%Phenols in drinking water
Experimental Protocol: GC-MS (Based on EPA Method 528)

This protocol provides a summary of the steps involved in EPA Method 528.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • De-chlorinate a 1 L water sample with sodium sulfite (B76179) if necessary, and acidify to pH ≤ 2 with HCl.[5]
  • Spike the sample with surrogate standards.[5]
  • Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane (B109758) (DCM) and methanol, followed by equilibration with acidified water.[5]
  • Pass the entire 1 L sample through the cartridge.[5]
  • Dry the cartridge under vacuum.[5]
  • Elute the trapped phenols with DCM.[5]
  • Concentrate the eluate to a final volume of 1 mL after adding internal standards.[5]

2. GC-MS System and Conditions:

  • Injector: Splitless injection at 200 °C.[5]
  • GC Column: Fused silica (B1680970) capillary column (e.g., 30m x 0.25mm x 0.25 µm).[5]
  • Carrier Gas: Helium at a constant flow.[5]
  • Oven Temperature Program: e.g., initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.[5]
  • Mass Spectrometer: Operated in full scan mode (e.g., 45–350 amu).[5]

3. Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system.
  • Identify compounds by comparing their retention times and mass spectra to those of known standards.
  • Quantify using the internal standard method.

Workflow for GC-MS Phenol Analysis

cluster_prep Sample Preparation (SPE) cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1 L Water Sample Acidify Acidify to pH <= 2 Sample->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute Elute with DCM SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Inject Inject Extract Concentrate->Inject Separate GC Separation Inject->Separate Ionize Ionization Separate->Ionize Detect MS Detection Ionize->Detect Spectra Acquire Mass Spectra Detect->Spectra Identify Identify by Retention Time & Spectrum Spectra->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for GC-MS analysis of phenols in water following EPA Method 528.

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid, low-cost, and portable detection of phenol.[8] These methods are based on the electrochemical oxidation of phenol at the surface of a modified electrode. The resulting current is proportional to the phenol concentration. Various materials, such as conductive polymers, nanoparticles, and enzymes (e.g., tyrosinase), are used to modify the electrode surface to enhance sensitivity and selectivity.[8]

Comparative Performance Data: Electrochemical Methods
ParameterValueAnalyte/Matrix
Limit of Detection (LOD) 0.23 µMPhenol in phosphate (B84403) buffer
Linear Range 1–110 µMPhenol in phosphate buffer
Recovery 96.44% - 99.60%Phenol in artificially contaminated river water
Precision (RSD) 1.92% - 2.75%Phenol in buffer solution
Experimental Protocol: Amperometric Detection of Phenol

This protocol describes a general procedure for the amperometric determination of phenol using a modified electrode.

1. Electrode Preparation:

  • Polish a glassy carbon or platinum electrode with alumina (B75360) slurry, then wash and sonicate in water.[9]
  • Modify the electrode surface by electrodepositing a conductive polymer or other nanomaterials.

2. Electrochemical Measurement:

  • Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer at a specific pH).[10]
  • Apply a constant potential to the working electrode and allow the background current to stabilize.
  • Add a known volume of the water sample to the cell and stir.
  • Record the change in current resulting from the oxidation of phenol.

3. Quantification:

  • Create a calibration curve by measuring the current response to successive additions of a standard phenol solution.
  • Determine the concentration of phenol in the sample from the calibration curve.

Workflow for Electrochemical Phenol Analysis

cluster_prep Sensor Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Electrode Base Electrode Polish Polish and Clean Electrode->Polish Modify Surface Modification Polish->Modify Cell Set up Electrochemical Cell Modify->Cell Stabilize Apply Potential & Stabilize Current Cell->Stabilize Add_Sample Add Water Sample Stabilize->Add_Sample Measure Measure Current Change Add_Sample->Measure Calibration Generate Calibration Curve Measure->Calibration Quantify Determine Phenol Concentration Calibration->Quantify

Caption: Workflow for the electrochemical detection of phenol using a modified electrode.

References

A Comparative Guide to the Carboxylation of Sodium Phenoxide and Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylation of phenoxides, a cornerstone of industrial organic synthesis, provides a direct pathway to valuable hydroxybenzoic acids. These products serve as key precursors in the manufacturing of pharmaceuticals, such as aspirin, and as building blocks for polymers, dyes, and other fine chemicals. The choice of the alkali metal counter-ion, most commonly sodium or potassium, significantly influences the reaction's outcome, particularly its regioselectivity. This guide offers an objective comparison of sodium phenoxide and potassium phenoxide in carboxylation reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.

Performance Comparison: Sodium vs. Potassium Phenoxide

The Kolbe-Schmitt reaction is the most prominent method for the carboxylation of alkali metal phenoxides.[1] In this reaction, the phenoxide is heated with carbon dioxide under pressure, followed by acidification to yield the hydroxybenzoic acid.[2] The nature of the alkali metal cation plays a crucial role in determining the isomeric distribution of the products, namely salicylic (B10762653) acid (ortho-hydroxybenzoic acid) and p-hydroxybenzoic acid (para-hydroxybenzoic acid).

Generally, the use of sodium phenoxide favors the formation of salicylic acid, the ortho-isomer. In contrast, potassium phenoxide tends to yield higher proportions of the para-isomer, p-hydroxybenzoic acid.[2][3] This difference in selectivity is attributed to the size of the cation. The smaller sodium ion is thought to chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the electrophilic attack to the ortho position.[4] The larger potassium ion is less effective at this chelation, leading to a greater proportion of the thermodynamically more stable para-product, especially at higher temperatures.[4]

Quantitative Data Summary

The following table summarizes experimental data from various studies on the carboxylation of sodium and potassium phenoxide, highlighting the influence of the cation and reaction conditions on product yields and selectivity.

PhenoxideTemperature (°C)Pressure (atm)Reaction Time (h)Major ProductYield (%)Reference
Sodium Phenoxide125100-Salicylic AcidHigh[5]
Sodium Phenoxide150-2Salicylic Acid (mixture with 4-HBA)95[5]
Sodium Phenoxide393 K (~120°C)3 MPa (~30 atm)3Salicylic Acid45.1[6]
Potassium Phenoxide473 K (~200°C)3 MPa (~30 atm)3Salicylic Acid49.3[6]
Potassium Phenoxide240-1.5p-Hydroxybenzoic Acid-[5]

Note: Yields and product ratios are highly dependent on the specific experimental setup and conditions. The data presented is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the carboxylation of sodium and potassium phenoxide.

Synthesis of Salicylic Acid (from Sodium Phenoxide)

This protocol is adapted from typical Kolbe-Schmitt reaction procedures.[5]

1. Preparation of Sodium Phenoxide:

  • Dissolve phenol (B47542) in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of sodium hydroxide (B78521) solution.

  • Evaporate the solvent to obtain dry sodium phenoxide powder. All reactants and reagents should be thoroughly dried as the presence of water can decrease the yield.[3]

2. Carboxylation:

  • Place the finely powdered sodium phenoxide in a high-pressure autoclave.

  • Heat the autoclave to 125°C.

  • Introduce carbon dioxide gas to a pressure of 100 atm.[5]

  • Maintain these conditions for several hours to ensure the reaction goes to completion.

3. Work-up and Purification:

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Dissolve the resulting sodium salicylate (B1505791) in water.

  • Acidify the aqueous solution with a strong acid, such as sulfuric acid or hydrochloric acid, to precipitate salicylic acid.[5]

  • The crude salicylic acid can be purified by recrystallization from hot water.

Synthesis of p-Hydroxybenzoic Acid (from Potassium Phenoxide)

This protocol highlights the conditions favoring the para-isomer.[5]

1. Preparation of Potassium Phenoxide:

  • Prepare potassium phenoxide similarly to the sodium analogue, using potassium hydroxide instead of sodium hydroxide.

2. Carboxylation and Isomerization:

  • The initial carboxylation of potassium phenoxide can be carried out under similar conditions to sodium phenoxide, which will produce a mixture of ortho and para isomers.

  • To favor the para-isomer, the resulting potassium salicylate mixture is heated to a higher temperature (e.g., 240°C) for a period of time (e.g., 1.5 hours).[5] This thermal rearrangement favors the formation of the more stable p-hydroxybenzoate.

3. Work-up and Purification:

  • After cooling, dissolve the product in hot water.

  • Acidify the alkaline solution with concentrated hydrochloric acid to precipitate the p-hydroxybenzoic acid.

  • The crude product can be purified by recrystallization from hot water, often with the use of decolorizing charcoal to remove impurities.[5]

Mechanistic Insights and Pathways

The mechanism of the Kolbe-Schmitt reaction is believed to proceed through the nucleophilic attack of the phenoxide ion on carbon dioxide.[1][2] The alkali metal cation plays a significant role in the transition state, influencing the regioselectivity of the reaction.

The following diagram illustrates the proposed pathways for the carboxylation of sodium and potassium phenoxide, highlighting the role of the cation in directing the substitution to the ortho or para position.

G cluster_Na Sodium Phenoxide Pathway cluster_K Potassium Phenoxide Pathway cluster_workup Acidic Work-up Na_Phenoxide Sodium Phenoxide Na_Complex Chelated Transition State (Na+, Phenoxide, CO2) Na_Phenoxide->Na_Complex + CO2 Na_Ortho Sodium Salicylate (ortho-product) Na_Complex->Na_Ortho Electrophilic Aromatic Substitution Salicylic_Acid Salicylic Acid Na_Ortho->Salicylic_Acid + H+ K_Phenoxide Potassium Phenoxide K_Intermediate Less Stable Chelate or Direct Attack Intermediate K_Phenoxide->K_Intermediate + CO2 K_Ortho Potassium Salicylate (ortho-product) K_Intermediate->K_Ortho K_Para Potassium p-Hydroxybenzoate (para-product) K_Intermediate->K_Para K_Ortho->Salicylic_Acid + H+ p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid K_Para->p_Hydroxybenzoic_Acid + H+

Caption: Proposed reaction pathways for the carboxylation of sodium and potassium phenoxide.

The diagram illustrates that sodium phenoxide preferentially forms a chelated transition state that favors the formation of the ortho-product, salicylic acid. In contrast, with the larger potassium cation, the chelation is less effective, allowing for competitive attack at both the ortho and para positions, with the para-product often being favored under thermodynamic control (higher temperatures). Both pathways require a final acidic work-up step to protonate the carboxylate and yield the final hydroxybenzoic acid products.

References

A Comparative Guide to the Nucleophilic Reactivity of Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleophilic reactivity of phenoxide with other common nucleophiles, including alkoxides, carboxylates, and amines. The information presented is supported by quantitative data from established nucleophilicity scales and detailed experimental protocols, offering a valuable resource for designing and understanding chemical reactions in research and development.

Factors Influencing Nucleophilicity

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophilic center. Several factors govern the reactivity of a nucleophile, and understanding these is crucial for predicting reaction outcomes.

Factors_Influencing_Nucleophilicity cluster_factors Key Factors Charge Charge Nucleophilicity Nucleophilicity Charge->Nucleophilicity Higher negative charge increases reactivity Electronegativity Electronegativity Electronegativity->Nucleophilicity Lower electronegativity increases reactivity Solvent Effects Solvent Effects Solvent Effects->Nucleophilicity Protic solvents can decrease reactivity via H-bonding Steric Hindrance Steric Hindrance Steric Hindrance->Nucleophilicity Increased bulkiness decreases reactivity Resonance Resonance Resonance->Nucleophilicity Delocalization of charge decreases reactivity

Caption: Factors influencing the reactivity of a nucleophile.

Quantitative Comparison of Nucleophilicity: Mayr's Scale

A robust method for quantifying and comparing nucleophilic reactivity is through the use of Mayr's nucleophilicity scale. This scale is based on the linear free-energy relationship:

log k = sN(N + E)

where:

  • k is the second-order rate constant for the reaction between a nucleophile and an electrophile at 20 °C.

  • N is the nucleophilicity parameter, which is a measure of the inherent reactivity of the nucleophile.

  • sN is the nucleophile-specific sensitivity parameter, which accounts for the "softness" or "hardness" of the nucleophile.

  • E is the electrophilicity parameter of the reaction partner.

A higher N value indicates a more reactive nucleophile. The following table summarizes the Mayr's nucleophilicity parameters for phenoxide and other representative nucleophiles in different solvents.

NucleophileFormulaSolventNsN
Phenoxide C₆H₅O⁻DMSO10.730.77
Acetonitrile8.380.83
Methoxide CH₃O⁻Methanol10.490.68
Ethoxide C₂H₅O⁻Ethanol11.450.69
Acetate (B1210297) CH₃COO⁻DMSO7.630.85
Aniline (B41778) C₆H₅NH₂Acetonitrile12.640.9
Piperidine C₅H₁₀NHAcetonitrile18.780.69
Ammonia NH₃Water9.5-

Data sourced from Mayr's Database of Reactivity Parameters and related publications.

From the table, it is evident that:

  • Alkoxides (methoxide, ethoxide) are generally more nucleophilic than phenoxide. This is because the negative charge on the oxygen atom in alkoxides is localized, whereas in phenoxide, it is delocalized into the aromatic ring through resonance, which stabilizes the ion and reduces its nucleophilicity.[1][2]

  • Phenoxide is a significantly better nucleophile than acetate. In the acetate ion, the negative charge is delocalized over two highly electronegative oxygen atoms, making it less available for nucleophilic attack compared to the phenoxide ion where the charge is primarily on one oxygen, with some delocalization into the less electronegative carbon atoms of the ring.

  • Amines, particularly aliphatic amines like piperidine, are considerably more nucleophilic than phenoxide. Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. Aromatic amines like aniline are also more nucleophilic than phenoxide in aprotic solvents.[3]

Experimental Protocols

The determination of nucleophilicity parameters involves measuring the second-order rate constants of reactions between the nucleophile of interest and a series of reference electrophiles with known electrophilicity (E) parameters.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Nucleophile Prepare solution of a known concentration of the nucleophile Mix_Reactants Rapidly mix nucleophile and electrophile solutions (e.g., using a stopped-flow apparatus) Prepare_Nucleophile->Mix_Reactants Prepare_Electrophile Prepare solutions of a series of reference electrophiles with known E Prepare_Electrophile->Mix_Reactants Monitor_Reaction Monitor the reaction progress over time using a suitable analytical technique (e.g., UV-Vis) Mix_Reactants->Monitor_Reaction Determine_kobs Determine the pseudo-first-order rate constant (k_obs) from the kinetic trace Monitor_Reaction->Determine_kobs Calculate_k2 Calculate the second-order rate constant (k2) from k_obs and the nucleophile concentration Determine_kobs->Calculate_k2 Plot_Data Plot log(k2) vs. E for the series of reference electrophiles Calculate_k2->Plot_Data Determine_Parameters Determine N and sN from the intercept and slope of the plot Plot_Data->Determine_Parameters

Caption: A generalized workflow for the experimental determination of nucleophilicity parameters.

Detailed Methodology: Determining the Nucleophilicity of Sodium Phenoxide

This protocol outlines the determination of the second-order rate constant for the reaction of sodium phenoxide with a reference electrophile, such as a benzhydrylium ion, using stopped-flow UV-Vis spectrophotometry.

1. Reagents and Solutions:

  • Sodium Phenoxide Solution: Prepare a stock solution of sodium phenoxide in the desired solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 0.1 M). The concentration should be significantly higher than that of the electrophile to ensure pseudo-first-order kinetics.

  • Reference Electrophile Solution: Prepare a stock solution of a reference electrophile (e.g., a diarylcarbenium salt with a known E value) in the same solvent at a low concentration (e.g., 10⁻⁴ M). The electrophile should have a strong absorbance in the UV-Vis region that changes upon reaction with the nucleophile.

2. Instrumentation:

  • A stopped-flow spectrophotometer equipped with a UV-Vis detector.[4][5][6]

  • Thermostatted cell holder to maintain a constant temperature (e.g., 20 °C).

3. Experimental Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor the reaction at the wavelength of maximum absorbance of the electrophile. Set the data acquisition parameters to collect absorbance data over time, typically for several half-lives of the reaction.

  • Loading the Syringes: Load one syringe of the stopped-flow instrument with the sodium phenoxide solution and the other with the reference electrophile solution.

  • Initiating the Reaction: Rapidly inject equal volumes of the two solutions into the mixing chamber. The instrument's drive system ensures rapid and efficient mixing.

  • Data Acquisition: The instrument's software will trigger data collection as the flow stops. The absorbance of the electrophile will decrease over time as it reacts with the phenoxide. Record the absorbance decay curve.

  • Repeatability: Perform multiple runs to ensure the reproducibility of the kinetic traces.

4. Data Analysis:

  • Pseudo-First-Order Rate Constant (kobs): The absorbance decay curve is fitted to a single exponential function: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and kobs is the pseudo-first-order rate constant.[7]

  • Second-Order Rate Constant (k2): The second-order rate constant is calculated from the pseudo-first-order rate constant and the concentration of the nucleophile (which is in excess): k2 = kobs / [C₆H₅O⁻].

  • Determination of N and sN: Repeat the experiment with a series of reference electrophiles with different E values. Plot log k2 versus E. The slope of the resulting line will be sN, and the y-intercept will be sNN, from which N can be calculated.

Conclusion

The nucleophilic reactivity of phenoxide is moderate, falling between the more reactive alkoxides and the less reactive carboxylates. Its reactivity is significantly influenced by resonance stabilization, which delocalizes the negative charge on the oxygen atom into the aromatic ring. For professionals in research and drug development, a quantitative understanding of these reactivity differences, as provided by scales like Mayr's, is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. The experimental protocols outlined provide a framework for the empirical determination of these crucial kinetic parameters.

References

A Comparative Guide to DNA Purity: Phenol-Chloroform Extraction vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity DNA is a critical prerequisite for the success of sensitive downstream applications such as PCR, qPCR, sequencing, and microarray analysis.[1] The chosen extraction method directly influences the quality of the isolated nucleic acids, with contaminants capable of inhibiting enzymatic reactions and leading to inaccurate results.[1] This guide provides a quantitative comparison of the traditional phenol-chloroform extraction method against modern commercial alternatives, supported by experimental data and detailed protocols.

Assessing DNA Purity: Key Quantitative Metrics

Before comparing extraction methodologies, it's essential to understand how DNA purity is quantitatively assessed. The most common techniques include:

  • UV-Visible Spectrophotometry : This widely used method measures the absorbance of a sample at different wavelengths to determine both concentration and purity.[1][2]

    • A260/A280 Ratio : This ratio is a primary indicator of protein contamination. A ratio of approximately 1.8 is generally considered "pure" for DNA.[1][3] Lower ratios suggest the presence of protein or other contaminants that absorb at 280 nm.[1][4]

    • A260/A230 Ratio : This is a secondary measure of purity, indicative of organic contaminants like phenol (B47542), chaotropic salts, and carbohydrates.[1] For pure nucleic acid, this ratio is ideally between 2.0 and 2.2.[5]

  • Agarose Gel Electrophoresis : This technique separates DNA fragments by size and can provide a qualitative assessment of integrity.[1] For genomic DNA, a sharp, high-molecular-weight band indicates intact DNA, while smearing can suggest degradation.[1] It can also reveal RNA contamination, which appears as a low molecular weight smear.[6]

  • Fluorescence-Based Quantification : This method employs fluorescent dyes that specifically bind to DNA, offering higher sensitivity and specificity than UV spectrophotometry, especially in the presence of contaminants.[1]

The Phenol-Chloroform Extraction Method

Phenol-chloroform extraction is a classic and cost-effective method for purifying DNA.[7] It relies on the differential solubility of DNA, proteins, and lipids. Phenol denatures proteins, while chloroform (B151607) solubilizes lipids, allowing for the separation of the aqueous phase containing the DNA.[7]

Experimental Protocol for Phenol-Chloroform Extraction

This protocol is a generalized procedure and may require optimization for specific sample types.

  • Sample Preparation & Lysis : Homogenize the biological sample (cells or tissues) in a suitable lysis buffer. For tissues, grinding in liquid nitrogen may be necessary.[7] Incubate the lysate, often with Proteinase K, at 55°C for 1-2 hours or until lysis is complete.[7]

  • Phenol-Chloroform Extraction : Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.[7] Vortex thoroughly for about 20 seconds to create an emulsion.[7]

  • Phase Separation : Centrifuge the mixture at 16,000 x g for 5 minutes at room temperature.[7] This will separate the mixture into three phases: an upper aqueous phase (containing DNA), an interphase (with precipitated proteins), and a lower organic phase.

  • Aqueous Phase Transfer : Carefully pipette the upper aqueous phase to a new, clean tube, ensuring that none of the interphase or organic phase is carried over.[7]

  • Ethanol (B145695) Precipitation :

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of cold 100% ethanol to the aqueous phase.

    • Precipitate the DNA by incubating at -20°C overnight or at -80°C for at least 1 hour.[7]

  • Pelleting DNA : Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.[7]

  • Washing : Carefully discard the supernatant and wash the DNA pellet with 150 μL of 70% ethanol. Centrifuge at 16,000 x g for 2 minutes at 4°C.[7] Repeat the wash step once.[7]

  • Drying and Resuspension : Remove as much ethanol as possible and air-dry or use a SpeedVac to dry the pellet for 2-10 minutes.[7] Resuspend the DNA in a suitable buffer, such as TE buffer or nuclease-free water.[7]

G cluster_lysis Cell Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Wash cluster_analysis Purity Analysis start Homogenized Sample in Lysis Buffer incubation Incubate with Proteinase K (55°C) start->incubation add_phenol Add Phenol:Chloroform:Isoamyl Alcohol incubation->add_phenol vortex Vortex Thoroughly add_phenol->vortex centrifuge_phase Centrifuge (16,000 x g, 5 min) vortex->centrifuge_phase transfer Transfer Upper Aqueous Phase centrifuge_phase->transfer add_etoh Add NaOAc and Cold Ethanol transfer->add_etoh precipitate Incubate (-20°C or -80°C) add_etoh->precipitate centrifuge_pellet Centrifuge (16,000 x g, 30 min) precipitate->centrifuge_pellet wash Wash Pellet with 70% Ethanol centrifuge_pellet->wash dry Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend analysis Spectrophotometry (A260/280, A260/230) resuspend->analysis

Figure 1. Experimental workflow for DNA purification using the phenol-chloroform method.

Quantitative Comparison of DNA Extraction Methods

While phenol-chloroform is effective, it is also labor-intensive and uses hazardous chemicals.[7] Commercial kits, such as those based on silica (B1680970) columns or magnetic beads, offer faster and safer alternatives.[8] The following tables summarize quantitative data on DNA purity from studies comparing these methods.

Table 1: DNA Purity (A260/A280 Ratio) Comparison
Sample SourcePhenol-Chloroform (A260/A280)Commercial Kit (A260/A280)Kit Type/NameReference
Triatomine Bloodmeal26.7% of samples were "pure" (1.8-2.0)80% of samples were "pure" (1.8-2.0)Not specified[9][10]
Maize1.6 - 2.01.2 - 1.95DNeasy Qiagen Plant Mini Kit[11]
Human BloodNot explicitly stated, but method is known for high purity1.85 (most pure)QIAamp DNA Investigator Kit[4]
Human BloodNot explicitly stated2.0ZR Genomic DNA Kit[4]
Human BloodNot explicitly stated1.03AccuPrep Genomic DNA Kit[4]
Fisheries TissuesMost mean values < 1.7Satisfactory levels (only muscle < 1.7)Wizard® Genomic kit (Promega)[12]

Note: "Pure" is often defined by the authors of the cited study as having an A260/A280 ratio between 1.7 and 2.0.[3]

Table 2: DNA Purity (A260/A230 Ratio) Comparison
Sample SourcePhenol-Chloroform (A260/A230)Commercial Kit (A260/A230)Kit Type/NameReference
Fisheries TissuesAll mean values < 1.8All mean values < 1.8Wizard® Genomic kit (Promega)[12]
General GuidelineLower ratios can indicate phenol contaminationLower ratios can indicate guanidine (B92328) salt carryoverSilica-based kits[5][13]
Various Samples1.12 - 2.28 (across three methods)1.12 - 2.28 (across three methods)CTAB & Commercial Kit[14]

Discussion of Comparative Data

The data indicates that while phenol-chloroform can yield high-purity DNA, consistency can be an issue. In one study, a commercial kit produced a significantly higher percentage of "pure" samples (80%) compared to the phenol-chloroform method (26.7%) based on the A260/A280 ratio.[9][10] This suggests that commercial kits may offer greater reproducibility and efficiency in removing protein contaminants.

However, phenol-chloroform can outperform some kits under certain conditions. For instance, in extracting DNA from maize, the A260/A280 ratios for the CTAB method (which often includes a phenol-chloroform step) were between 1.6 and 2.0, while a Qiagen kit produced ratios from 1.2 to 1.95.[11] It's also noted that phenol-chloroform extraction, despite being more time-consuming, can result in high-purity DNA that is stable over long periods, which was not always the case for some commercial kits evaluated in another study.[15]

Contamination indicated by the A260/A230 ratio is a concern for both methods. Phenol itself absorbs at 230 nm, so residual phenol in the final DNA sample can lower this ratio.[5][13] Similarly, chaotropic salts like guanidine used in many silica-based kits can also absorb at 230 nm, leading to low ratios if not washed away effectively.[5][13]

Conclusion

The choice between phenol-chloroform extraction and commercial kits depends on several factors, including the specific application, sample type, required purity, throughput, cost, and safety considerations.

  • Phenol-Chloroform Extraction : This method is cost-effective and can produce high-purity, stable DNA.[7][15] However, it is more prone to user-dependent variability, which can affect purity, and involves hazardous reagents.[7][8] Residual phenol contamination can inhibit downstream enzymatic reactions.[8]

  • Commercial Kits (Silica-Column/Magnetic Beads) : These kits generally provide a faster, safer, and more streamlined workflow, often resulting in more consistent DNA purity, particularly in removing protein contamination.[4][8] However, they are more expensive, and purity can be compromised by the carryover of salts from wash buffers.[1][4]

Ultimately, for applications demanding the highest and most consistent DNA purity with high throughput, modern commercial kits are often the preferred choice. For labs with budget constraints or those working with specific sample types where classic methods have been optimized, phenol-chloroform remains a viable, albeit more demanding, option. Regardless of the method chosen, quantitative assessment of DNA purity via spectrophotometry is a crucial quality control step to ensure reliable results in subsequent molecular analyses.

References

A Comparative Guide to the Quantification of Phenol Derivatives: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of phenol (B47542) derivatives is critical for ensuring product quality, understanding biological activity, and meeting regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, alternative methods like High-Performance Liquid Chromatography (HPLC) with UV detection present a viable option depending on the analytical requirements.

This guide provides an objective comparison of a validated GC-MS method with a standard HPLC-UV method for the quantification of phenol derivatives, supported by performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. A summary of typical validation parameters for GC-MS and HPLC-UV in the analysis of phenolic compounds is presented below.[1][2] GC-MS generally offers superior sensitivity, making it ideal for trace-level analysis.[3][4][5]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.996[6]≥ 0.999[7][8]
Limit of Detection (LOD) <0.01 to 0.05 ng/L[9][10]0.01–0.16 µg/mL[8]
Limit of Quantification (LOQ) 0.01 to 0.05 ng/L[9][10]0.02–0.49 µg/mL[8]
Accuracy (% Recovery) 70 - 115%[7][9]90 - 112%[7][11]
Precision (%RSD) < 6.2%[6][7]< 6.3%[7]

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for both GC-MS and HPLC-UV analysis of phenol derivatives.

Visualized Experimental Workflow

The diagram below illustrates the typical workflows for both the GC-MS and HPLC-UV methods, from initial sample preparation to final data analysis.

Analytical_Workflow Experimental Workflow for Phenol Derivative Quantification cluster_0 GC-MS Method cluster_1 HPLC-UV Method gc_start Sample Collection gc_prep Sample Preparation (e.g., LLE, SPE) gc_start->gc_prep Extraction gc_deriv Derivatization (e.g., Silylation) gc_prep->gc_deriv Increase Volatility gc_inject GC-MS Injection gc_deriv->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep gc_detect Mass Spectrometric Detection (MS) gc_sep->gc_detect gc_data Data Analysis & Quantification gc_detect->gc_data hplc_start Sample Collection hplc_prep Sample Preparation (e.g., Filtration) hplc_start->hplc_prep Extraction hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis & Quantification hplc_detect->hplc_data

A comparative workflow for GC-MS and HPLC-UV analysis.
GC-MS Method Protocol

This method is highly suitable for volatile or semi-volatile phenol derivatives. Non-volatile phenols require a derivatization step to increase their volatility for gas-phase analysis.[5][12]

a) Sample Preparation and Derivatization:

  • Extraction: Extract 1 mL of the sample solution (e.g., plasma, water, or dissolved extract) using an appropriate technique such as liquid-liquid extraction (LLE) with ethyl acetate (B1210297) or solid-phase extraction (SPE) with a polystyrene copolymer phase.[6][9]

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[13]

  • Derivatization (Silylation): Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.[12] Cap the vial tightly and heat at 70-80°C for 45 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]

  • Final Step: Cool the sample to room temperature. 1 µL of the derivatized solution is then injected into the GC-MS system.[12]

b) GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[14]

  • Injector: Splitless mode at 280°C.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[15]

  • Oven Temperature Program: Initial temperature of 70°C, ramp at 4°C/min to 220°C, hold for 10 minutes, then ramp at 3.5°C/min to 270°C and hold for 20 minutes.[12]

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Range: Scan from m/z 40-500.[4]

  • Ion Source Temperature: 230°C.

HPLC-UV Method Protocol

HPLC is versatile and can analyze a broader range of compounds, including non-volatile or thermally sensitive phenols, without derivatization.[7]

a) Sample Preparation:

  • Extraction: If necessary, perform an extraction as described for the GC-MS method.

  • Filtration: Filter the sample extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.[7]

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).[11]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: Set at the maximum absorbance wavelength for the target phenol derivative (e.g., ~275 nm).

Application Context: Biological Signaling

The quantification of phenol derivatives is often crucial in drug development to understand their mechanism of action. For instance, many phenolic compounds are antioxidants that can modulate cellular signaling pathways related to oxidative stress.

Signaling_Pathway Illustrative Antioxidant Signaling Pathway PD Phenol Derivative (e.g., Resveratrol) Nrf2 Nrf2 PD->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 binding ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds & Transcribes Keap1->Nrf2 Promotes Degradation AOE Antioxidant Enzymes (e.g., HO-1) ARE->AOE Upregulates AOE->ROS Neutralizes Cell Cellular Protection AOE->Cell

Phenol derivatives can activate the Nrf2 antioxidant pathway.

Conclusion and Method Selection

Both GC-MS and HPLC-UV are robust techniques for the quantification of phenol derivatives, each with distinct advantages.

  • Choose GC-MS when:

    • The highest sensitivity and selectivity are required, especially for trace analysis in complex matrices like biological fluids.[3][5]

    • Definitive identification of the analyte through mass spectral data is necessary for regulatory or research purposes.[4]

    • The analytes are volatile or can be easily derivatized.[12]

  • Choose HPLC-UV when:

    • Analyzing non-volatile or thermally labile compounds that are unsuitable for GC.[7]

    • A simpler, more cost-effective, and higher-throughput method is needed for routine quality control.[4]

    • Derivatization is undesirable due to added complexity or potential for introducing variability.[7]

Ultimately, the choice of method should be guided by the specific analytical needs, sample characteristics, and available instrumentation. For comprehensive analysis, particularly in complex research and development settings, these techniques can be used complementarily to ensure both accurate quantification and confident identification of phenol derivatives.

References

Trizol Reagent vs. Traditional Phenol Extraction: A Comparative Guide to Nucleic Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the isolation of high-quality nucleic acids is a critical first step for a multitude of downstream applications, from gene expression analysis to next-generation sequencing. For decades, researchers have relied on methods involving phenol (B47542) to effectively separate nucleic acids from cellular proteins and lipids. This guide provides a detailed comparison of two prominent phenol-based methods: the all-in-one Trizol reagent and the traditional phenol-chloroform extraction. We will delve into their respective efficiencies, supported by experimental data, and provide detailed protocols to assist researchers in selecting the most suitable method for their needs.

Principles of a Phenol-Based Extraction

Both Trizol and traditional phenol-chloroform extractions operate on the principle of liquid-liquid phase separation.[1][2] Phenol is an organic solvent that, when mixed with an aqueous sample of lysed cells, effectively denatures proteins, causing them to lose their structure and precipitate out of the aqueous solution.[3] Chloroform (B151607) is added to enhance the denaturing power of phenol and to facilitate the separation of the organic and aqueous phases.[3] Isoamyl alcohol is often included to reduce foaming during the extraction process.[3]

When a cell lysate is mixed with a phenol-chloroform solution and centrifuged, three distinct layers are formed:

  • Aqueous Phase (Top): The upper, clear layer containing the polar nucleic acids (RNA and DNA).[2][4]

  • Interphase (Middle): A thin, white layer composed of precipitated proteins and some genomic DNA.[2][5]

  • Organic Phase (Bottom): The lower, organic layer containing lipids and denatured proteins.[2][5]

The key difference between Trizol and the traditional method lies in their initial lysis and homogenization components. Trizol is a monophasic solution containing phenol and guanidinium (B1211019) isothiocyanate, a potent chaotropic agent that inactivates nucleases and aids in protein denaturation.[2][6][7] This allows for a single-step homogenization and lysis, streamlining the initial phase of the extraction.[7] Traditional phenol-chloroform extraction, on the other hand, typically involves a separate lysis step using a designated buffer before the addition of the phenol-chloroform mixture.

Quantitative Performance Comparison

The choice between Trizol and traditional phenol extraction often comes down to a trade-off between yield, purity, and convenience. Below is a summary of typical performance metrics observed for each method.

Performance MetricTrizol ReagentTraditional Phenol ExtractionKey Observations
RNA/DNA Yield Generally HigherModerate to HighTrizol's potent lysis buffer often results in a higher yield of total nucleic acids.[8][9] One study found that the DNA yield from the Trizol method was three-fold higher than the phenol-chloroform method.[8]
RNA Purity (A260/A280) 1.8 - 2.01.9 - 2.1While both methods can produce pure RNA, traditional phenol extraction can sometimes yield slightly higher A260/A280 ratios, indicating less protein contamination.[8] However, other studies have found Trizol to be comparable.[10]
DNA Purity (A260/A280) ~1.8~1.8Both methods are capable of producing DNA with an A260/A280 ratio of approximately 1.8, which is considered pure.[11]
RNA/DNA Integrity HighHighBoth methods, when performed correctly, yield high-integrity nucleic acids suitable for downstream applications like PCR.[8]
Processing Time FasterSlowerTrizol's one-step lysis and homogenization makes it a faster overall procedure.[8]
Cost HigherLowerTrizol is a commercial reagent and is generally more expensive than preparing the individual components for traditional phenol extraction.[7]

Experimental Protocols

Below are detailed, step-by-step protocols for both Trizol reagent and traditional phenol-chloroform extraction for the isolation of total RNA.

Trizol Reagent Protocol for Total RNA Isolation

This protocol is a generalized procedure and may require optimization based on the sample type and starting material.

  • Homogenization:

    • For cells grown in suspension, pellet the cells by centrifugation and lyse in 1 mL of Trizol reagent per 5-10 x 10^6 cells by repetitive pipetting.

    • For adherent cells, lyse the cells directly in the culture dish by adding 1 mL of Trizol reagent per 10 cm^2 dish. Pass the cell lysate several times through a pipette.

    • For tissues, homogenize 50-100 mg of tissue in 1 mL of Trizol reagent using a power homogenizer.[12]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[4]

    • Add 0.2 mL of chloroform per 1 mL of Trizol reagent used.[4]

    • Cap the sample tube securely and shake vigorously by hand for 15 seconds.

    • Incubate the sample at room temperature for 2-3 minutes.[4]

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[4] This will separate the mixture into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[4]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of Trizol reagent used.[4]

    • Incubate the sample at room temperature for 10 minutes.[4]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[4] The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695) per 1 mL of Trizol reagent used.

    • Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[4]

  • Redissolving the RNA:

    • Remove the ethanol wash.

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet, as this will decrease its solubility.[6]

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Traditional Phenol-Chloroform Extraction Protocol for Total RNA

This protocol is a classic method and requires careful handling of acidic phenol.

  • Cell Lysis:

    • Pellet cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., containing SDS and proteinase K).

    • Incubate at an appropriate temperature (e.g., 55°C) for 1-2 hours or until the sample is completely lysed.[13]

  • Phenol-Chloroform Extraction:

    • Add an equal volume of acid phenol:chloroform:isoamyl alcohol (25:24:1, pH 4.5-5.5) to the cell lysate.[14] The acidic pH is crucial for retaining DNA in the organic phase and interphase, thus separating it from the RNA in the aqueous phase.[1]

    • Vortex the mixture vigorously for 20-30 seconds.

    • Centrifuge at 16,000 x g for 5 minutes at room temperature to separate the phases.[15]

  • Aqueous Phase Recovery:

    • Carefully transfer the upper aqueous phase to a new tube, being cautious not to disturb the interphase.

  • Chloroform Back-Extraction (Optional but Recommended):

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase.[14]

    • Vortex and centrifuge as in step 2.

    • Transfer the upper aqueous phase to a new tube. This step helps to remove any residual phenol.

  • RNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.

    • Mix well and incubate at -20°C for at least 1 hour (or overnight) to precipitate the RNA.[16]

    • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.[13]

  • RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet with 1 mL of cold 70% ethanol.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.[16]

  • Redissolving the RNA:

    • Remove the ethanol wash.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both Trizol and traditional phenol-chloroform extraction.

Trizol_Workflow start Sample (Cells/Tissue) homogenize Homogenize in Trizol Reagent start->homogenize phase_sep Add Chloroform & Centrifuge homogenize->phase_sep aqueous_phase Collect Aqueous Phase (RNA) phase_sep->aqueous_phase precipitation Precipitate RNA with Isopropanol aqueous_phase->precipitation wash Wash Pellet with 75% Ethanol precipitation->wash resuspend Resuspend RNA in RNase-free Water wash->resuspend end Purified RNA resuspend->end

Figure 1: Trizol Reagent RNA Extraction Workflow

Phenol_Chloroform_Workflow start Sample (Cells/Tissue) lysis Cell Lysis with Lysis Buffer start->lysis phenol_extraction Add Acid Phenol:Chloroform & Centrifuge lysis->phenol_extraction aqueous_phase Collect Aqueous Phase (RNA) phenol_extraction->aqueous_phase chloroform_back Chloroform Back-Extraction (Optional) aqueous_phase->chloroform_back precipitation Precipitate RNA with Ethanol chloroform_back->precipitation wash Wash Pellet with 70% Ethanol precipitation->wash resuspend Resuspend RNA in RNase-free Water wash->resuspend end Purified RNA resuspend->end

Figure 2: Traditional Phenol-Chloroform RNA Extraction Workflow

Conclusion

Both Trizol reagent and traditional phenol-chloroform extraction are robust methods for isolating high-quality nucleic acids. The choice between them often depends on the specific requirements of the experiment and the resources available. Trizol offers a more streamlined and faster workflow, often resulting in higher yields, making it an excellent choice for routine extractions and for researchers processing a large number of samples. Traditional phenol-chloroform extraction, while more time-consuming and requiring more hands-on preparation, can be more cost-effective and may, in some cases, yield RNA with slightly higher purity. Ultimately, for researchers, scientists, and drug development professionals, understanding the nuances of each method will enable them to make an informed decision that best suits their research goals.

References

A Comparative Analysis of Sodium Phenoxide and Sodium Ethoxide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of sodium phenoxide and sodium ethoxide, two common reagents in organic synthesis and drug development. Understanding the relative stability of these compounds is crucial for optimizing reaction conditions, ensuring product purity, and maintaining reagent integrity. This document summarizes key stability-related data, presents detailed experimental protocols for stability assessment, and visualizes the underlying chemical principles.

Executive Summary

Sodium phenoxide exhibits greater overall stability than sodium ethoxide. This difference is primarily attributed to the resonance stabilization of the phenoxide anion, which delocalizes the negative charge on the oxygen atom across the benzene (B151609) ring. In contrast, the ethoxide anion's stability is influenced by the electron-donating inductive effect of the ethyl group, which concentrates the negative charge on the oxygen, making it more reactive. This fundamental difference in electronic structure leads to variations in their thermal stability, basicity, and reactivity.

Data Presentation

The following table summarizes key quantitative data related to the stability of sodium phenoxide and sodium ethoxide.

PropertySodium PhenoxideSodium EthoxideReference
pKa of Conjugate Acid (Phenol/Ethanol) 9.9515.9[1]
Thermal Decomposition Onset ~550-650 °C~300 °C (573 K)[2][3]
Activation Energy of Thermal Decomposition Not explicitly found150.84 ± 5.32 kJ/mol[3]
Hydrolysis Decomposes in the presence of moistureRapidly hydrolyzes in moist air[4][5]
Reaction with CO₂ Reacts to form sodium 2-hydroxybenzoateReacts to form sodium ethyl carbonate[5][6]

Theoretical Basis for Stability

The difference in stability between sodium phenoxide and sodium ethoxide can be explained by two key electronic effects: resonance and the inductive effect.

Resonance Stabilization of the Phenoxide Ion

The phenoxide ion, the conjugate base of phenol (B47542), is stabilized by resonance. The negative charge on the oxygen atom is delocalized over the benzene ring through the π-electron system. This distribution of charge over multiple atoms significantly increases the stability of the ion.[7][8]

Resonance delocalization in the phenoxide ion.
Inductive Effect in the Ethoxide Ion

In the ethoxide ion, the ethyl group attached to the oxygen atom exerts a positive inductive effect (+I effect).[9] This means that the ethyl group pushes electron density towards the oxygen atom, thereby intensifying the negative charge on the oxygen. This concentration of charge makes the ethoxide ion less stable and more basic compared to the phenoxide ion.[10]

InductiveEffect Inductive Effect in Ethoxide Ion C2H5 CH3-CH2 O O⁻ C2H5->O +I Effect

Electron-donating inductive effect in the ethoxide ion.

Experimental Protocols

Determination of Thermal Stability by Thermogravimetric Analysis (TGA) for Air-Sensitive Compounds

This protocol outlines the general procedure for determining the thermal decomposition temperature of air-sensitive compounds like sodium phenoxide and sodium ethoxide using TGA.

Objective: To determine the onset temperature of thermal decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Inert atmosphere glovebox

  • Alumina or platinum crucibles

  • Microbalance

Procedure:

  • Sample Preparation (inside a glovebox):

    • Tare a clean, dry TGA crucible on a microbalance.

    • Carefully weigh 5-10 mg of the sample (sodium phenoxide or sodium ethoxide) into the crucible.

    • Seal the crucible if possible for transfer, or ensure the TGA autosampler is within the inert atmosphere.[11]

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to remove any residual air.[12][13]

  • TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition point (e.g., 800 °C).[12]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve.

Determination of pKa of Phenol and Ethanol (B145695) by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of phenol and ethanol.

Objective: To determine the pKa value by monitoring pH changes during titration with a strong base.

Apparatus:

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beakers (150 mL)

  • Volumetric flasks

Reagents:

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • Phenol solution (approx. 0.01 M)

  • Ethanol solution (approx. 0.01 M)

  • pH buffer solutions (e.g., pH 4, 7, and 10) for calibration

Procedure:

  • Instrument Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation:

    • Accurately prepare a ~0.01 M solution of phenol or ethanol in a suitable solvent (e.g., water or a water/co-solvent mixture for less soluble compounds).[14] For ethanol, a co-solvent may be necessary to achieve a clear titration endpoint.

    • Pipette a known volume (e.g., 50 mL) of the analyte solution into a beaker.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Begin stirring gently.

    • Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately determine the equivalence point.

    • Continue the titration until the pH has leveled off well past the equivalence point.[15]

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[16]

Mandatory Visualizations

Signaling Pathway of Basicity and Nucleophilicity

The relative stability of the anions directly impacts their basicity and nucleophilicity. The less stable, more charge-concentrated ethoxide is a stronger base and generally a better nucleophile than the more stable, charge-delocalized phenoxide.

BasicityNucleophilicity Relationship between Stability, Basicity, and Nucleophilicity cluster_ethoxide Sodium Ethoxide cluster_phenoxide Sodium Phenoxide Ethoxide Ethoxide Ion (Localized Charge) High_Reactivity_Et Less Stable Ethoxide->High_Reactivity_Et Stronger_Base_Et Stronger Base High_Reactivity_Et->Stronger_Base_Et Better_Nucleophile_Et Better Nucleophile* High_Reactivity_Et->Better_Nucleophile_Et Phenoxide Phenoxide Ion (Delocalized Charge) Low_Reactivity_Ph More Stable Phenoxide->Low_Reactivity_Ph Weaker_Base_Ph Weaker Base Low_Reactivity_Ph->Weaker_Base_Ph Weaker_Nucleophile_Ph Weaker Nucleophile* Low_Reactivity_Ph->Weaker_Nucleophile_Ph Note *Nucleophilicity can be solvent and substrate dependent.

Stability's impact on basicity and nucleophilicity.
Experimental Workflow for Comparative Stability Analysis

The following diagram illustrates a logical workflow for the experimental comparison of sodium phenoxide and sodium ethoxide stability.

Workflow Workflow for Stability Comparison Start Obtain/Synthesize Sodium Phenoxide & Sodium Ethoxide Purity Assess Purity (e.g., Titration, NMR) Start->Purity TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Purity->TGA pKa Potentiometric Titration (Basicity via pKa of Conjugate Acid) Purity->pKa Kinetics Kinetic Studies (e.g., Williamson Ether Synthesis) (Reactivity/Nucleophilicity) Purity->Kinetics Data Data Analysis & Comparison TGA->Data pKa->Data Kinetics->Data Conclusion Draw Conclusions on Relative Stability Data->Conclusion

Comparative stability analysis workflow.

Conclusion

The greater stability of sodium phenoxide compared to sodium ethoxide is a direct consequence of the resonance delocalization of the negative charge in the phenoxide anion. Experimental data, such as the lower pKa of phenol and the higher decomposition temperature of sodium phenoxide, support this theoretical understanding. For researchers and professionals in drug development, this means that sodium phenoxide is a less reactive, more selective, and more thermally stable reagent than sodium ethoxide. Conversely, the higher reactivity of sodium ethoxide makes it a stronger base and often a more potent nucleophile, which may be advantageous in reactions requiring these properties, provided the reaction conditions are carefully controlled to account for its lower stability. The choice between these two reagents should, therefore, be guided by the specific requirements of the chemical transformation.

References

Evaluating Lysis Buffers for Phenol-Based DNA Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Phenol-based DNA extraction remains a robust and widely used method for obtaining high-quality nucleic acids. The initial and most critical step in this process is cell lysis, where the choice of lysis buffer significantly impacts the yield and purity of the extracted DNA. This guide provides an objective comparison of two common types of lysis buffers used in phenol-chloroform DNA extraction: a standard SDS-based buffer and a guanidinium (B1211019) thiocyanate-based buffer. We will delve into their compositions, mechanisms of action, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal buffer for their needs.

Comparison of Lysis Buffer Compositions and Mechanisms

The two primary categories of lysis buffers evaluated here utilize different chemical agents to disrupt cells and protect the liberated DNA.

1. SDS-Based Lysis Buffer: This is a classic and widely used buffer that relies on the strong anionic detergent, Sodium Dodecyl Sulfate (SDS), to solubilize cellular membranes and denature proteins.[1]

  • Mechanism of Action:

    • Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure the stability of DNA and the activity of enzymes like proteinase K.[2]

    • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like Mg2+, which are essential cofactors for DNases, thereby protecting the DNA from enzymatic degradation.[3]

    • SDS (Sodium Dodecyl Sulfate): A strong ionic detergent that disrupts the lipid bilayer of cell membranes and denatures proteins, including histones that are tightly bound to DNA.[4]

    • Proteinase K: A broad-spectrum serine protease that digests many contaminating proteins, including DNases and RNases, further purifying the DNA.[5][6] It is highly active in the presence of SDS.[5]

2. Guanidinium Thiocyanate-Based Lysis Buffer: This buffer employs a potent chaotropic agent, guanidinium thiocyanate (B1210189), which disrupts cellular structures and inactivates nucleases.[7]

  • Mechanism of Action:

    • Guanidinium Thiocyanate: A strong chaotropic salt that disrupts the hydrogen bond network in aqueous solutions, leading to the denaturation of proteins, including highly stable enzymes like RNases and DNases.[8] It effectively lyses cells and protects nucleic acids from degradation.[7]

    • Tris-HCl and EDTA: These components serve the same functions as in the SDS-based buffer, maintaining pH and chelating divalent cations.

    • Detergents (e.g., Triton X-100 or Sarkosyl): Non-ionic or mild ionic detergents are often included to aid in the solubilization of membranes and proteins.

Quantitative Performance Comparison

The choice of lysis buffer can significantly influence the final DNA yield and purity. The following table summarizes representative data on the performance of SDS-based and guanidinium thiocyanate-based lysis buffers in phenol-chloroform DNA extraction.

Lysis Buffer TypeKey Active AgentTypical DNA Yield (per 10^6 mammalian cells)DNA Purity (A260/A280 Ratio)Notes
SDS-Based Sodium Dodecyl Sulfate (SDS)~5-7 µg~1.8 - 1.9Consistently yields high-quality DNA suitable for most downstream applications.
Guanidinium Thiocyanate-Based Guanidinium Thiocyanate~6-8 µg~1.8 - 2.0Particularly effective at inactivating nucleases, making it ideal for samples with high nuclease content. Can sometimes lead to higher yields.

Note: The DNA yield and purity can vary depending on the cell type, cell number, and specific protocol modifications.

Detailed Experimental Protocols

The following are detailed protocols for phenol-chloroform DNA extraction from mammalian cell culture using both SDS-based and guanidinium thiocyanate-based lysis buffers.

Protocol 1: Phenol-Chloroform DNA Extraction using an SDS-Based Lysis Buffer

Materials:

  • Mammalian cell pellet (e.g., from a T25 flask)

  • Phosphate-Buffered Saline (PBS)

  • SDS Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% (w/v) SDS

  • Proteinase K (20 mg/mL solution)

  • Phenol (B47542):Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

  • Cell Harvesting: Harvest cultured mammalian cells and wash the cell pellet once with ice-cold PBS. Centrifuge to pellet the cells and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of SDS Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Mix gently by inverting the tube and incubate at 55°C for 1-3 hours, or overnight, with gentle agitation until the solution is clear.

  • Phenol-Chloroform Extraction: Cool the lysate to room temperature. Add an equal volume (1 mL) of phenol:chloroform:isoamyl alcohol (25:24:1). Mix by inverting the tube for 5-10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a white interphase (containing precipitated proteins), and a lower organic phase.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the transferred aqueous phase. Mix by inverting and centrifuge at 12,000 x g for 5 minutes.

  • Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting until the DNA precipitates. The DNA should be visible as a white, stringy precipitate.

  • DNA Pelleting: Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer or nuclease-free water.

Protocol 2: Phenol-Chloroform DNA Extraction using a Guanidinium Thiocyanate-Based Lysis Buffer

Materials:

  • Mammalian cell pellet

  • Phosphate-Buffered Saline (PBS)

  • Guanidinium Thiocyanate Lysis Buffer: 4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), 0.1 M 2-Mercaptoethanol (add fresh)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 100% Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

  • Cell Harvesting: Harvest and wash the cell pellet with ice-cold PBS as described in Protocol 1.

  • Cell Lysis: Add 1 mL of Guanidinium Thiocyanate Lysis Buffer to the cell pellet and vortex thoroughly to lyse the cells.

  • Phenol-Chloroform Extraction: Add an equal volume (1 mL) of phenol:chloroform:isoamyl alcohol (25:24:1). Mix vigorously by vortexing for 10-15 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.[5]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add an equal volume of ice-cold 100% isopropanol. Mix gently by inverting and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • DNA Pelleting: Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet and resuspend in TE buffer or nuclease-free water.

Visualizing the Process and a Deeper Look at Lysis Buffer Components

To better understand the experimental workflow and the roles of the key components in the lysis buffers, the following diagrams have been generated.

Phenol_Chloroform_Workflow start Cell Sample lysis Cell Lysis (Lysis Buffer + Proteinase K) start->lysis phenol_extraction Phenol:Chloroform Extraction lysis->phenol_extraction centrifugation1 Centrifugation (Phase Separation) phenol_extraction->centrifugation1 aqueous_transfer1 Transfer Aqueous Phase centrifugation1->aqueous_transfer1 chloroform_extraction Chloroform Extraction aqueous_transfer1->chloroform_extraction centrifugation2 Centrifugation chloroform_extraction->centrifugation2 aqueous_transfer2 Transfer Aqueous Phase centrifugation2->aqueous_transfer2 precipitation DNA Precipitation (Ethanol/Isopropanol) aqueous_transfer2->precipitation pelleting Centrifugation (Pellet DNA) precipitation->pelleting wash Wash Pellet (70% Ethanol) pelleting->wash resuspend Resuspend DNA (TE Buffer / Water) wash->resuspend end Purified DNA resuspend->end

Figure 1. General workflow of phenol-chloroform DNA extraction.

Lysis_Buffer_Components cluster_sds SDS-Based Lysis Buffer cluster_gtc Guanidinium Thiocyanate-Based Buffer cluster_common Common Components sds SDS Disrupts Membranes Disrupts Membranes sds->Disrupts Membranes Denatures Proteins Denatures Proteins sds->Denatures Proteins proteinase_k Proteinase K Digests Proteins Digests Proteins proteinase_k->Digests Proteins gtc Guanidinium Thiocyanate gtc->Denatures Proteins Inactivates Nucleases Inactivates Nucleases gtc->Inactivates Nucleases tris Tris-HCl Maintains pH Maintains pH tris->Maintains pH edta EDTA Inhibits DNases Inhibits DNases edta->Inhibits DNases

Figure 2. Functional roles of key lysis buffer components.

Conclusion

Both SDS-based and guanidinium thiocyanate-based lysis buffers are effective for phenol-chloroform DNA extraction, each with its own advantages. The SDS-based method is a reliable and cost-effective choice for routine DNA extractions from a variety of cell types. The guanidinium thiocyanate-based method offers superior nuclease inactivation and can be advantageous for samples where DNA degradation is a significant concern. The choice between these buffers will ultimately depend on the specific requirements of the downstream application, the nature of the starting material, and laboratory preferences. By understanding the principles behind each buffer and following a robust protocol, researchers can consistently obtain high-quality DNA suitable for a wide range of molecular biology applications.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sodium Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Sodium phenol (B47542), also known as sodium phenoxide, is a corrosive and toxic compound that requires strict disposal protocols. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving sodium phenol, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, at a minimum, a fully buttoned lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[1][2] All handling of this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.[1][3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Disposal of Solid this compound Waste

Solid this compound waste must be managed as hazardous waste.

Step-by-Step Disposal Protocol for Solid this compound:

  • Segregation: Do not mix solid this compound waste with other chemical waste streams.

  • Containerization: Place the solid waste into a clearly labeled, leak-proof, and compatible container. The container must be kept tightly closed when not in use.[2]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first particle of waste is added. The label must clearly identify the contents as "Hazardous Waste: Sodium Phenoxide".

  • Storage: Store the waste container in a designated satellite accumulation area that is away from incompatible materials, such as acids and oxidizing agents.[3]

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal of Aqueous this compound Solutions

Aqueous solutions of this compound are also classified as hazardous waste and must not be disposed of down the drain without proper treatment.

Step-by-Step Disposal Protocol for Aqueous this compound Solutions:

  • Collection: Collect all aqueous this compound waste in a dedicated, properly labeled, and sealed container.

  • Neutralization (if permissible by local regulations): In some cases, dilute aqueous solutions of sodium phenoxide may be neutralized to a pH between 5.5 and 9.0 before disposal, provided they do not contain any other hazardous constituents.[5] This procedure must be performed in a chemical fume hood with appropriate PPE.

    • Slowly add a dilute acid (e.g., hydrochloric acid) to the sodium phenoxide solution while stirring continuously in an ice bath to control the exothermic reaction.[5]

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.[5]

    • Once the pH is within the acceptable range, the neutralized solution may be eligible for drain disposal, pending verification with your local wastewater treatment authority and institutional policies.

  • Incineration (Primary Recommended Method): For concentrated solutions or when neutralization is not an option, the primary and safest disposal method is incineration by a licensed hazardous waste facility.[6] The collected waste should be stored and labeled as described for solid waste and collected by a certified hazardous waste handler.

Management of Contaminated Materials

All materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.

Procedure for Contaminated Materials:

  • Collection: Place all contaminated disposable items in a separate, clearly labeled, and sealed plastic bag or container.[7]

  • Labeling: Label the container as "Hazardous Waste: Sodium Phenoxide Contaminated Debris".

  • Disposal: Dispose of the container along with other solid this compound waste through your institution's hazardous waste management program.

Spill Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For solid spills, gently cover the material with a plastic sheet to minimize dust generation. For liquid spills, create a barrier with absorbent materials.

  • Cleanup:

    • Solids: Carefully sweep or scoop the spilled solid into a designated hazardous waste container. Avoid creating dust.

    • Liquids: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled solution. Place the absorbed material into a sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Disposal and Safety Parameters

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValue/RangeRegulation/Guideline
Hazardous Waste pH (Corrosivity) ≥ 12.5EPA Hazardous Waste Characteristics[8]
Neutralized pH for Drain Disposal 5.5 - 9.0General Laboratory Neutralization Protocols[5]
OSHA PEL (Phenol, 8-hour TWA) 5 ppm29 CFR 1910.1000[9]
NIOSH IDLH (Phenol) 250 ppmNIOSH[9]
EPA Reportable Quantity (Phenol) 1,000 poundsEPA[10]
Incineration Temperature Range 820 to 1,600 °CHazardous Substances Data Bank (HSDB)[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_start Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path start This compound Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_collect Collect in Labeled, Sealed Container waste_type->solid_collect Solid liquid_collect Collect in Labeled, Sealed Container waste_type->liquid_collect Liquid contaminated_collect Collect in Labeled, Sealed Bag/Container waste_type->contaminated_collect Contaminated solid_store Store in Satellite Accumulation Area solid_collect->solid_store solid_dispose Dispose via EHS/ Licensed Contractor solid_store->solid_dispose neutralize_check Neutralization Permitted and Feasible? liquid_collect->neutralize_check neutralize Neutralize to pH 5.5-9.0 Under Fume Hood neutralize_check->neutralize Yes incinerate Dispose via EHS/ Licensed Contractor (Incineration) neutralize_check->incinerate No drain_dispose Dispose to Drain (with approval) neutralize->drain_dispose contaminated_dispose Dispose as Solid Hazardous Waste contaminated_collect->contaminated_dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling sodium phenoxide. Adherence to these procedural steps is critical for ensuring personal safety and proper disposal.

Sodium phenoxide is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Its dust can be harmful if inhaled, causing irritation to the respiratory tract.[2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of sodium phenoxide. Engineering controls, such as fume hoods and proper ventilation, must be in place and functioning correctly.[1][4] The following table summarizes the required PPE.

Body Part Required PPE Specifications & Standards
Eyes/Face Tight-sealing safety goggles and a face shield.Goggles should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166. A face shield offers additional protection and should always be used with goggles.[1][4][5]
Skin/Body Chemical-resistant apron or coveralls. Long-sleeved clothing.Protective clothing should be worn to prevent skin exposure.[4][5] An acid-resistant apron provides an additional layer of safety.[6]
Hands Neoprene or nitrile rubber gloves.Gloves must comply with EN 374 standards. Always check for signs of degradation before use.[4][7][8]
Respiratory NIOSH/MSHA approved respirator.Required when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[1][5] For small-scale lab use, a particle-filtering half mask (EN149:2001) may be sufficient. For larger-scale use, a respirator with a particulates filter conforming to EN 143 is recommended.[9]

Operational Plan: Handling and Storage Protocol

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for sodium phenoxide.[9]

  • Ensure Proper Ventilation: All work with sodium phenoxide, especially handling the solid that can create dust, should be conducted in a chemical fume hood.[2][10]

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are operational.[1][7]

  • Don PPE: Put on all required PPE as specified in the table above.

Handling:

  • Avoid Dust Formation: Handle sodium phenoxide carefully to avoid generating dust.[1]

  • Mixing: If mixing with water, always add the sodium phenoxide solid slowly to the water while stirring continuously; never add water to the solid.[2] This process can generate heat, and cooling may be necessary.[2]

  • Transport: When moving the chemical, use a protective bottle carrier.[10]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the chemical.[3]

Storage:

  • Store sodium phenoxide in a tightly closed, properly labeled container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1][4]

  • Store in a designated corrosives area, segregated from incompatible materials such as strong acids and oxidizing agents.[1][5]

  • Never store corrosive chemicals above eye level.[10]

Emergency Protocols: Exposure and Spills

Immediate medical attention is required for any exposure.[1]

Exposure Route First-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[1][9] Rinse the mouth with water and then drink plenty of water.[1] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1]

Spill Response Plan:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before cleaning, don the appropriate PPE, including respiratory protection.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For solid spills, cover with a plastic sheet to minimize spreading.[1] Carefully sweep or shovel the material into a suitable container for disposal.[3][5] Avoid creating dust.[1]

  • Decontamination: Clean the contaminated surface thoroughly and flush the area with water.[1]

  • Disposal: Dispose of the waste in a labeled, sealed container according to institutional and local regulations.

Disposal Plan

All sodium phenoxide waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a properly labeled, sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Procedural Workflow for Handling Sodium Phenoxide

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_waste 4. Waste Management & Disposal prep1 Review SDS & Protocols prep2 Prepare Work Area (Fume Hood, Emergency Equip.) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 Procedure Complete post2 Doff PPE Correctly post1->post2 waste1 Segregate & Collect Contaminated Waste post2->waste1 Initiate Disposal waste2 Label & Seal Waste Container waste1->waste2 waste3 Store in Designated Area waste2->waste3 waste4 Dispose via Approved Waste Service waste3->waste4

Caption: Workflow for safe handling of Sodium Phenoxide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.